molecular formula C18H25NO4 B3030030 Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate CAS No. 856936-55-5

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Cat. No.: B3030030
CAS No.: 856936-55-5
M. Wt: 319.4
InChI Key: NXVCFLXGRYUZIA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)16(20)13-5-7-15(22-4)8-6-13/h5-8,14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVCFLXGRYUZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678117
Record name tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856936-55-5
Record name tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine core, a protected amine, and a substituted benzoyl group, makes it a versatile building block in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this molecule, delving into the mechanistic details, experimental protocols, and critical process considerations. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this key intermediate.

Two principal and commercially viable synthetic routes to this compound will be discussed in detail:

  • Pathway A: Friedel-Crafts Acylation of anisole with a suitably activated piperidine derivative.

  • Pathway B: Grignard Reaction involving the addition of a 4-methoxyphenyl magnesium halide to an N-Boc protected piperidine-4-carboxaldehyde or a related derivative.

Each pathway will be analyzed for its advantages, limitations, and practical applicability in both laboratory and process scale synthesis.

Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] In the context of synthesizing this compound, this pathway involves the electrophilic aromatic substitution of anisole with an activated N-Boc-piperidine-4-carboxylic acid derivative, typically the acid chloride.

Mechanistic Rationale

The reaction proceeds via the generation of a highly electrophilic acylium ion from the N-Boc-isonipecotoyl chloride upon treatment with a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][2] Anisole, being an electron-rich aromatic compound due to the electron-donating methoxy group, readily undergoes electrophilic attack by the acylium ion.[3] The methoxy group is an ortho, para-director, leading to the formation of both ortho and para substituted products.[4][5] However, due to steric hindrance, the para isomer, 4-methoxyacetophenone, is the major product.[3]

Experimental Workflow: Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up & Purification N-Boc-isonipecotoyl chloride N-Boc-isonipecotoyl chloride Acylium Ion Acylium Ion N-Boc-isonipecotoyl chloride->Acylium Ion Lewis Acid Catalyst AlCl3 AlCl3 AlCl3->Acylium Ion Arenium Ion Intermediate Arenium Ion Intermediate Acylium Ion->Arenium Ion Intermediate Nucleophilic Attack Anisole Anisole Anisole->Arenium Ion Intermediate Product tert-butyl 4-(4-methoxybenzoyl) piperidine-1-carboxylate Arenium Ion Intermediate->Product Deprotonation Quenching Quenching Product->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up & Purification 4-Bromoanisole 4-Bromoanisole Grignard Reagent 4-Methoxyphenyl magnesium bromide 4-Bromoanisole->Grignard Reagent Mg Turnings Mg Turnings Mg Turnings->Grignard Reagent Anhydrous Ether or THF Intermediate Intermediate Grignard Reagent->Intermediate Nucleophilic Attack N-Boc-piperidine\nderivative N-Boc-piperidine-4-carboxaldehyde or Weinreb Amide N-Boc-piperidine\nderivative->Intermediate Acidic Quench Acidic Quench Intermediate->Acidic Quench Reaction Mixture Extraction Extraction Acidic Quench->Extraction Chromatography Chromatography Extraction->Chromatography

Sources

An In-depth Technical Guide to Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but also actionable insights into its synthesis, reactivity, and applications, grounded in established scientific principles.

Chemical Identity and Molecular Structure

This compound is a disubstituted piperidine derivative. The core structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a 4-methoxybenzoyl group. The Boc protecting group is a common feature in organic synthesis, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules, due to its stability under a wide range of conditions and its facile removal under acidic conditions. The 4-methoxybenzoyl moiety introduces an aromatic ketone functionality, providing a versatile handle for further chemical modifications.

Molecular Formula: C₁₈H₂₅NO₄

Molecular Weight: 319.40 g/mol

CAS Number: 856936-55-5[1]

Synonyms:

  • 1-Boc-4-(4-methoxybenzoyl)piperidine

  • tert-Butyl 4-(p-anisoyl)piperidine-1-carboxylate

The structural arrangement of this molecule, combining a protected piperidine scaffold with an activated aromatic ketone, makes it a valuable intermediate in the synthesis of a diverse array of biologically active compounds. Piperidine moieties are prevalent in many classes of drugs, and their strategic functionalization is a cornerstone of modern drug discovery.

Table 1: Key Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₈H₂₅NO₄
Molecular Weight 319.40 g/mol
CAS Number 856936-55-5

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000];
node [shape=plaintext];

// Atom coordinates (approximate) N1 [pos="0,0!", label="N"]; C2 [pos="-1.2,0.6!", label="C"]; C3 [pos="-1.2,2.1!", label="C"]; C4 [pos="0,2.7!", label="C"]; C5 [pos="1.2,2.1!", label="C"]; C6 [pos="1.2,0.6!", label="C"];

C7 [pos="0,-1.5!", label="C"]; O8 [pos="1.2,-2.1!", label="O"]; O9 [pos="-1.2,-2.1!", label="O"]; C10 [pos="1.2,-3.6!", label="C"]; C11 [pos="0.6,-4.8!", label="C"]; C12 [pos="2.4,-3.6!", label="C"]; C13 [pos="0.6,-2.4!", label="C"]; // This is a dummy atom for positioning

C14 [pos="0,4.2!", label="C"]; O15 [pos="-0.9,4.8!", label="O"]; C16 [pos="1.2,4.8!", label="C"]; C17 [pos="2.4,4.2!", label="C"]; C18 [pos="3.6,4.8!", label="C"]; C19 [pos="3.6,6.0!", label="C"]; C20 [pos="2.4,6.6!", label="C"]; C21 [pos="1.2,6.0!", label="C"];

O22 [pos="4.8,4.2!", label="O"]; C23 [pos="6.0,4.8!", label="C"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

N1 -- C7; C7 -- O8 [style=double]; C7 -- O9; O9 -- C10; C10 -- C11; C10 -- C12; C10 -- C13; // Dummy bond for positioning

C4 -- C14; C14 -- O15 [style=double]; C14 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C16;

C18 -- O22; O22 -- C23;

// Atom labels N1 [label="N"]; C2 [label="CH₂"]; C3 [label="CH₂"]; C4 [label="CH"]; C5 [label="CH₂"]; C6 [label="CH₂"];

C7 [label="C"]; O8 [label="O"]; O9 [label="O"]; C10 [label="C(CH₃)₃"];

C14 [label="C"]; O15 [label="O"];

O22 [label="O"]; C23 [label="CH₃"]; }

Figure 1. Chemical structure of this compound.

Physical and Chemical Properties

Understanding the physical properties of a compound is critical for its handling, storage, and application in synthetic protocols. The following table summarizes the available data for this compound.

Table 2: Physical Properties

PropertyValueSource
Boiling Point 450.4 ± 35.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 226.2 ± 25.9 °C[1]

Note: These values are predicted and should be used as a guideline. Experimental verification is recommended.

The high boiling and flash points suggest that the compound is a stable, non-volatile solid at room temperature. Its predicted density is slightly higher than water.

Spectral Data and Characterization

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.8-8.0 ppm), corresponding to the ortho and meta protons of the 4-methoxyphenyl group. The protons ortho to the carbonyl group will be downfield due to its electron-withdrawing effect.

  • Piperidine Protons: A series of multiplets in the region of δ 1.5-4.2 ppm. The protons on the carbons adjacent to the nitrogen will be shifted downfield. The proton at the C4 position will likely appear as a multiplet.

  • Methoxy Protons: A sharp singlet around δ 3.8 ppm, corresponding to the three protons of the methoxy group.

  • Boc Protons: A characteristic sharp singlet at approximately δ 1.45 ppm, integrating to nine protons.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbons: Two signals in the downfield region, one for the ketone (around δ 195-205 ppm) and one for the carbamate (around δ 155 ppm).

  • Aromatic Carbons: Signals in the aromatic region (δ 110-165 ppm).

  • Piperidine Carbons: Signals in the aliphatic region (δ 25-50 ppm).

  • Boc Carbons: A signal for the quaternary carbon at around δ 80 ppm and a signal for the methyl carbons at around δ 28 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • C=O Stretching (Ketone): A strong absorption band around 1670-1690 cm⁻¹, characteristic of an aryl ketone.

  • C=O Stretching (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.

  • C-N Stretching: A band in the region of 1200-1300 cm⁻¹.

  • C-O-C Stretching (Ether): Bands in the region of 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

  • C-H Stretching (Aliphatic and Aromatic): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 319.18).

  • Fragmentation: Common fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺), the Boc group ([M-101]⁺), and cleavage of the piperidine ring.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three main functional groups: the Boc-protected amine, the aryl ketone, and the piperidine ring.

4.1 Boc Group Reactivity

The tert-butoxycarbonyl (Boc) group is a robust protecting group for amines. It is stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent, to yield the free piperidine. This orthogonality makes it highly valuable in multi-step syntheses.

Boc_Deprotection Boc-Protected Piperidine Boc-Protected Piperidine Free Piperidine Free Piperidine Boc-Protected Piperidine->Free Piperidine  Acid (e.g., TFA, HCl)  

Figure 2. General scheme for the deprotection of the Boc group.

4.2 Ketone Reactivity

The ketone functionality can undergo a variety of transformations, including:

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: The ketone can be converted to an amine via reductive amination, reacting with an amine in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Wittig Reaction: Reaction with a phosphorus ylide can convert the ketone to an alkene.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone will form a tertiary alcohol.

4.3 Aromatic Ring Reactivity

The 4-methoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The methoxy group is an ortho-, para-directing group. However, the presence of the ketone can influence the regioselectivity of such reactions.

4.4 Applications in Drug Discovery

Piperidine derivatives are integral components of numerous pharmaceuticals due to their ability to interact with biological targets. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The ability to deprotect the piperidine nitrogen allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis Protocol

A common and logical approach for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of a suitable N-Boc-piperidine derivative with an activated 4-methoxybenzoic acid derivative in the presence of a Lewis acid catalyst.

Proposed Synthetic Route: Friedel-Crafts Acylation

The synthesis can be envisioned as the acylation of anisole with 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride.

Synthesis_Workflow N-Boc-isonipecotic acid N-Boc-isonipecotic acid N-Boc-piperidine-4-carbonyl chloride N-Boc-piperidine-4-carbonyl chloride N-Boc-isonipecotic acid->N-Boc-piperidine-4-carbonyl chloride  SOCl₂ or (COCl)₂   Target Molecule Target Molecule N-Boc-piperidine-4-carbonyl chloride->Target Molecule  Anisole, AlCl₃  

Figure 3. Proposed workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Exemplary)

This is a generalized protocol based on standard Friedel-Crafts acylation procedures and should be optimized for specific laboratory conditions.

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (or oxalyl chloride) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or IR spectroscopy by the disappearance of the carboxylic acid).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Part B: Friedel-Crafts Acylation

  • In a separate, flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Dissolve the crude acid chloride from Part A and anisole in anhydrous DCM and add this solution to the dropping funnel.

  • Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0 °C. The reaction is exothermic and careful control of the addition rate is crucial.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time, and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This should be done in a fume hood with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst (AlCl₃) and the acid chloride, deactivating them.

  • Inert Atmosphere: This prevents side reactions with atmospheric moisture and oxygen.

  • Low-Temperature Addition: The reaction is exothermic, and low temperatures are necessary to control the reaction rate, prevent side reactions, and avoid decomposition of the reactants and products.

  • Acidic Workup: The addition of HCl and ice is to quench the reaction by hydrolyzing the aluminum chloride complex with the ketone product and to dissolve the resulting aluminum salts in the aqueous layer.

  • Bicarbonate Wash: This step is to neutralize any remaining acidic components in the organic layer.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. The safety of this compound has not been fully evaluated.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1]

  • Contact: Avoid direct contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.

  • Ingestion/Inhalation: Avoid ingestion and inhalation. If accidental ingestion or inhalation occurs, seek immediate medical attention.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The reagents used in the synthesis, particularly aluminum chloride and thionyl chloride/oxalyl chloride, are corrosive and react violently with water. Extreme caution should be exercised when handling these materials.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its structural features, including a readily deprotectable piperidine nitrogen and a modifiable aryl ketone, provide multiple avenues for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for its effective use in a research and development setting. This guide provides a foundational understanding of this important chemical intermediate, empowering researchers to leverage its potential in the discovery of novel therapeutic agents.

References

  • BIOSYNCE. This compound CAS 856936-55-5. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of a benzoyl moiety at the 4-position of the piperidine ring, as seen in tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, creates a key building block for accessing a diverse range of chemical entities with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a stable yet readily cleavable handle, allowing for further synthetic manipulations. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important, albeit specialized, chemical intermediate. While a specific CAS number for this exact compound is not readily found in major databases, its synthesis and utility can be inferred from established chemical principles and the extensive literature on related compounds.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₈H₂₅NO₄Provides the elemental composition.
Molecular Weight 319.40 g/mol Influences diffusion and transport properties.
Topological Polar Surface Area (TPSA) 55.5 ŲAffects membrane permeability and oral bioavailability.
logP (Octanol-Water Partition Coefficient) ~3.5-4.0Indicates lipophilicity, impacting solubility and binding.
Hydrogen Bond Donors 0Lack of H-bond donors can enhance membrane crossing.
Hydrogen Bond Acceptors 4The carbonyl and methoxy oxygens can interact with biological targets.

The structure combines a flexible piperidine core with a rigid aromatic benzoyl group. The methoxy substituent on the phenyl ring can influence electronic properties and metabolic stability, and may participate in key binding interactions with target proteins.

Proposed Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several reliable synthetic routes. A common and efficient method involves the Friedel-Crafts acylation of anisole with a suitable piperidine-derived acylating agent.

Experimental Protocol: Friedel-Crafts Acylation Route

This protocol outlines a robust method for the preparation of the title compound.

Materials:

  • tert-Butyl 4-(chloroformyl)piperidine-1-carboxylate

  • Anisole

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) followed by aluminum chloride (AlCl₃) (1.2 equivalents) at 0 °C (ice bath).

  • Addition of Reactants: Slowly add a solution of tert-butyl 4-(chloroformyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM to the stirred suspension. After 15 minutes, add anisole (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM and flame-dried glassware is critical as aluminum chloride is highly water-sensitive.

  • Lewis Acid Catalyst: Aluminum chloride acts as a Lewis acid to activate the acyl chloride for electrophilic aromatic substitution.

  • Controlled Addition at Low Temperature: The dropwise addition of reactants at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Aqueous Work-up: The acidic work-up protonates any remaining aluminum species, allowing for their removal into the aqueous phase. The bicarbonate wash neutralizes any remaining acid.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A tert-Butyl 4-(chloroformyl) piperidine-1-carboxylate D Friedel-Crafts Acylation in Anhydrous DCM A->D B Anisole B->D C Aluminum Chloride (AlCl₃) C->D Catalyst E Aqueous Quench (HCl) D->E F Extraction & Washing E->F G Column Chromatography F->G H tert-Butyl 4-(4-methoxybenzoyl) piperidine-1-carboxylate G->H

Synthetic workflow for this compound.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns for the protons and carbons of the piperidine ring, the benzoyl group, and the Boc protecting group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will provide the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl groups (ketone and carbamate) and the C-O stretches of the methoxy and ester groups.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activities. The piperidine and benzoyl moieties can be further functionalized to explore structure-activity relationships (SAR).

Deprotection and Further Functionalization

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free secondary amine. This amine can then be subjected to a variety of chemical transformations, including:

  • Reductive Amination: To introduce substituents on the piperidine nitrogen.

  • Amide Coupling: To form amides with various carboxylic acids.

  • Sulfonylation: To form sulfonamides.

Potential Therapeutic Targets

The structural motif of a 4-benzoylpiperidine is present in a number of biologically active compounds. Depending on the further modifications, derivatives of this compound could be investigated as potential modulators of:

  • G-Protein Coupled Receptors (GPCRs): Many GPCR ligands contain aromatic and basic nitrogenous scaffolds.

  • Ion Channels: The piperidine ring can serve as a scaffold to position functional groups that interact with ion channel pores.

  • Enzymes: The benzoyl moiety can act as a key binding element in the active site of various enzymes. For instance, similar piperidine-containing structures are found in kinase inhibitors.

Illustrative Signaling Pathway Involvement

Derivatives of this compound could potentially modulate signaling pathways implicated in various diseases. For example, as a hypothetical kinase inhibitor, it could interfere with a cancer-related signaling cascade.

G cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Derivative of tert-Butyl 4-(4-methoxybenzoyl) piperidine-1-carboxylate Inhibitor->RAF Inhibition

Hypothetical inhibition of a signaling pathway by a derivative.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthesis is straightforward, and its structure allows for a wide range of chemical modifications. By leveraging the principles of rational drug design and established synthetic methodologies, researchers can utilize this intermediate to develop novel therapeutic agents targeting a variety of diseases. The insights provided in this guide aim to facilitate the effective use of this compound in the ongoing quest for new and improved medicines.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

A Comprehensive Guide to the Structural Elucidation of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the methodologies and data interpretation required for the complete structural elucidation of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] The piperidine moiety is a prevalent scaffold in a wide range of pharmaceuticals, making the precise determination of its derivatives' structures a critical aspect of research and quality control.[1][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction to the Target Molecule

This compound is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, and a 4-methoxybenzoyl substituent at the 4-position of the piperidine ring. The accurate confirmation of this structure is paramount for its intended applications, as even minor structural variations can lead to significant changes in biological activity.

The structure of the target molecule is as follows:

Strategic Approach to Structure Elucidation

A multi-technique analytical approach is essential for the unambiguous structural confirmation of organic molecules. This guide will detail the application and interpretation of the following core analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

The synergy of these methods provides a self-validating system, ensuring the highest level of confidence in the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Interpretation and Key Insights: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.9Doublet2HAr-H (ortho to C=O)Protons on the aromatic ring ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield.
~6.9Doublet2HAr-H (meta to C=O)Protons on the aromatic ring meta to the carbonyl group and ortho to the electron-donating methoxy group are more shielded.
~3.8Singlet3H-OCH₃The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.
~4.1Broad Multiplet2HPiperidine H (axial, adjacent to N)The protons on the carbons adjacent to the nitrogen are deshielded. The broadness is due to restricted rotation and conformational exchange.
~2.9Broad Multiplet2HPiperidine H (equatorial, adjacent to N)Similar to the axial protons but may appear at a slightly different chemical shift.
~3.2Multiplet1HPiperidine H (at C4)This proton is adjacent to the benzoyl group and will be deshielded.
~1.8Multiplet2HPiperidine H (axial, at C3 and C5)Protons on the piperidine ring further from the electron-withdrawing groups.
~1.6Multiplet2HPiperidine H (equatorial, at C3 and C5)Similar to the axial protons at these positions.
1.45Singlet9Htert-butyl (-C(CH₃)₃)The nine equivalent protons of the tert-butyl group give a characteristic strong singlet.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Key Insights: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~200C=O (ketone)The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield.
~163Ar-C (para to C=O)The aromatic carbon attached to the electron-donating methoxy group.
~155C=O (carbamate)The carbonyl carbon of the Boc protecting group.
~130Ar-C (ortho to C=O)Aromatic carbons adjacent to the carbonyl group.
~129Ar-C (ipso)The aromatic carbon directly attached to the piperidine ring.
~113Ar-C (meta to C=O)Aromatic carbons meta to the carbonyl group.
~80-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~55-OCH₃The carbon of the methoxy group.
~45Piperidine C (at C4)The carbon bearing the benzoyl substituent.
~43Piperidine C (at C2 and C6)Carbons adjacent to the nitrogen atom.
~29Piperidine C (at C3 and C5)The remaining carbons of the piperidine ring.
~28-C(CH₃)₃The methyl carbons of the tert-butyl group.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Experimental Protocol: Mass spectrometry is performed by introducing a small amount of the sample into the instrument, where it is ionized. Electrospray ionization (ESI) is a common technique for this type of molecule. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Data Interpretation and Key Insights: The primary role of mass spectrometry in this context is to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Expected Molecular Ion: For C₁₈H₂₅NO₄, the expected monoisotopic mass is approximately 319.1783 g/mol . In ESI-MS, the molecule is often observed as the protonated species [M+H]⁺ at m/z ≈ 320.1856 or as a sodium adduct [M+Na]⁺ at m/z ≈ 342.1675.

Fragmentation Analysis: The fragmentation pattern can provide further structural information. Key expected fragments include:

  • Loss of the tert-butyl group (-57 Da)

  • Loss of the Boc group (-101 Da)

  • Cleavage of the bond between the piperidine ring and the benzoyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol: A small amount of the sample is analyzed using an FT-IR spectrometer. The sample can be prepared as a thin film on a salt plate or mixed with KBr to form a pellet.

Data Interpretation and Key Insights: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~1685C=O (ketone)Stretch
~1695C=O (carbamate)Stretch
~1600, ~1510C=C (aromatic)Stretch
~1250C-O (ether)Stretch
~1170C-N (carbamate)Stretch
~2970C-H (alkane)Stretch

The presence of two distinct carbonyl peaks is a strong indicator of the ketone and carbamate functional groups.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical flow of the analytical process, demonstrating how the data from each technique contributes to the final structural confirmation.

StructureElucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Final Structure Confirmation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR Infrared Spectroscopy Purification->IR NMR_Data ¹H: Chemical Shifts, Multiplicities, Integration ¹³C: Chemical Shifts NMR->NMR_Data MS_Data Molecular Ion Peak ([M+H]⁺) Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorption Bands IR->IR_Data Structure Elucidated Structure of Tert-butyl 4-(4-methoxybenzoyl) piperidine-1-carboxylate NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the structural elucidation of the target molecule.

Conclusion

The structural elucidation of this compound is achieved through a coordinated application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By carefully analyzing and integrating the data from these methods, a definitive and trustworthy structural assignment can be made, which is a critical step in the advancement of research and development in the pharmaceutical sciences.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Rubiralta, M., Giralt, E., & Diez, A. Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
  • Saeed, S., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
  • Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • El-Guourrami, O., et al. (2021). Synthesis, Structural elucidation, Antioxidant Activity of new Phenolic Derivatives containing Piperidine Moiety: Experimental and theoretical investigations. ResearchGate.
  • Szymański, P., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023).

Sources

A Technical Guide to Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental chemical properties, a robust and detailed protocol for its synthesis via Friedel-Crafts acylation, and a thorough examination of its structural characterization using spectroscopic methods. Furthermore, this guide will highlight its significance and application as a versatile intermediate in the development of complex, biologically active molecules for the pharmaceutical industry. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this valuable synthetic intermediate.

Core Chemical Properties and Data

This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with a 4-methoxybenzoyl moiety. The Boc group provides a crucial element of orthogonal protection, allowing for selective chemical manipulation at other sites of the molecule before its facile removal under acidic conditions. The methoxy-substituted benzoyl group is a common pharmacophore and a versatile handle for further synthetic transformations.

PropertyValueSource
Molecular Formula C₁₈H₂₅NO₄[1][2][3]
Molecular Weight 319.40 g/mol [1][2]
CAS Number 856936-55-5[1][2][3]
IUPAC Name This compound
Appearance Expected to be a white to pale-yellow solid
Solubility Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct method for forming the C-C bond between the piperidine and the anisole-derived moiety.[2][4]

Proposed Synthetic Pathway

The overall synthetic strategy involves two main stages: the preparation of the acylating agent, N-Boc-piperidine-4-carbonyl chloride, from its corresponding carboxylic acid, followed by the Lewis acid-catalyzed acylation of anisole.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A N-Boc-piperidine- 4-carboxylic acid B N-Boc-piperidine- 4-carbonyl chloride A->B SOCl₂ or (COCl)₂ DCM, 0°C to RT D Tert-butyl 4-(4-methoxybenzoyl) piperidine-1-carboxylate B->D C Anisole C->D Catalyst AlCl₃ or FeCl₃ DCM, 0°C to RT Catalyst->D

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, suspend 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise to the suspension over 30 minutes. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation with Anisole

  • In a separate flame-dried, three-necked round-bottom flask under argon, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (approx. 3 M).[5]

  • Cool the suspension to 0 °C.

  • Dissolve the crude tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

  • Stir the mixture for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Add anisole (1.1 eq) dissolved in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Mechanism of Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[4][5] The Lewis acid (AlCl₃) activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich anisole ring. The methoxy group of anisole is an ortho-, para-director, with the para-product being sterically favored.[6] A final deprotonation step restores the aromaticity of the ring, yielding the final product.

G cluster_0 Mechanism AcylChloride R-CO-Cl AcyliumIon [R-C=O] AcylChloride->AcyliumIon + AlCl₃ - AlCl₄⁻ LewisAcid AlCl₃ Anisole Anisole Ring SigmaComplex Sigma Complex (Arenium Ion) Anisole->SigmaComplex + [R-C=O] Product p-Acylated Anisole SigmaComplex->Product - H⁺

Caption: Simplified mechanism of Friedel-Crafts acylation.

Structural Elucidation and Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 6.9-7.9 ppm). The protons ortho to the carbonyl group will be downfield (δ ~7.8 ppm, d, J ≈ 8.8 Hz, 2H), and the protons ortho to the methoxy group will be upfield (δ ~6.9 ppm, d, J ≈ 8.8 Hz, 2H).

    • Piperidine Protons: A complex series of multiplets is expected between δ 1.5 and 4.2 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will show broad signals due to the conformational flexibility and the influence of the Boc group. The proton at position 4 (methine proton) will be a multiplet around δ 3.2-3.5 ppm.

    • Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm (3H).

    • Boc Protons: A characteristic sharp singlet at approximately δ 1.45 ppm (9H).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Carbonyl Carbons: Two signals are expected in the downfield region: the ketone carbonyl at ~δ 198 ppm and the carbamate carbonyl of the Boc group at ~δ 154 ppm.

    • Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 113 and 164 ppm. The carbon bearing the methoxy group will be the most upfield-shifted among the oxygenated carbons.

    • Piperidine Carbons: Signals for the five distinct piperidine carbons will appear in the range of δ 28-50 ppm.

    • Boc Carbons: A signal for the quaternary carbon of the tert-butyl group at ~δ 80 ppm and a signal for the three methyl carbons at ~δ 28 ppm.

  • Mass Spectrometry (MS):

    • ESI-MS (+ve mode): The expected molecular ion peak would be [M+H]⁺ at m/z 320.4. Another common adduct would be [M+Na]⁺ at m/z 342.4. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

Applications in Medicinal Chemistry and Drug Development

The structural features of this compound make it a highly valuable intermediate in the synthesis of pharmaceutical agents. The piperidine scaffold is a privileged structure in drug design, appearing in numerous approved drugs.

  • Scaffold for Kinase Inhibitors: The 4-acylpiperidine motif is a common core structure in various kinase inhibitors. The ketone functionality can be further elaborated, for instance, through reductive amination or conversion to a heterocyclic ring, to introduce diversity and target specific interactions within the ATP-binding pocket of kinases.

  • Intermediate for CNS Agents: Piperidine derivatives frequently exhibit activity in the central nervous system (CNS). This building block can serve as a precursor for compounds targeting GPCRs, ion channels, or transporters.

While this specific intermediate is not directly linked to a marketed drug in the available literature, its substructures are prevalent in patented compounds. For example, similar N-Boc-4-substituted piperidines are crucial for synthesizing intermediates for drugs like Vandetanib, an anticancer agent.[7][8]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Toxicity: While specific toxicity data is not available, compounds with similar structures may cause skin and eye irritation.[9]

References

  • Friedel-Crafts Acylation of Anisole. (2006). CHE 171 Laboratory Report. Available at: [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Land of Chemistry. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. Available at: [Link]

  • PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. Available at: [Link]

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Spectroscopic Blueprint of a Key Pharmaceutical Building Block: Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate stands as a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its structural architecture, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a 4-methoxybenzoyl moiety, makes it a versatile scaffold in medicinal chemistry. The precise characterization of this compound is paramount to ensure the integrity and purity of subsequent drug candidates. This guide provides a comprehensive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that defines the molecular identity of this key building block. The interpretation of this data is presented from the perspective of a senior application scientist, offering insights into the causality behind the observed spectral features and establishing a self-validating system of protocols for its characterization.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The molecule consists of a central piperidine ring, with the nitrogen atom incorporated into a Boc protecting group. At the 4-position of the piperidine ring, a benzoyl group is attached, which is further substituted with a methoxy group at the para-position of the benzene ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of the title compound was recorded on a 500 MHz instrument in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Data for this compound [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.93d, J = 8.9 Hz2HAr-H (ortho to C=O)
6.95d, J = 8.9 Hz2HAr-H (meta to C=O)
4.17br s2HPiperidine-H (axial, C2/C6)
3.87s3HOCH₃
3.32tt, J = 11.1, 3.7 Hz1HPiperidine-H (C4)
2.89br s2HPiperidine-H (equatorial, C2/C6)
1.85m2HPiperidine-H (axial, C3/C5)
1.67m2HPiperidine-H (equatorial, C3/C5)
1.47s9HC(CH₃)₃

Interpretation and Causality:

  • Aromatic Region (δ 6.5-8.0 ppm): The two doublets at 7.93 and 6.95 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the protons at 7.93 ppm is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group. The protons at 6.95 ppm are shifted upfield due to the electron-donating effect of the methoxy group.

  • Piperidine Ring Protons (δ 1.5-4.2 ppm): The broad signals for the piperidine protons are a result of the conformational flexibility of the ring and the rotational barrier of the N-Boc group. The protons on the carbons adjacent to the nitrogen (C2 and C6) are split into broad singlets at 4.17 and 2.89 ppm, representing the axial and equatorial protons, respectively. The methine proton at C4 (3.32 ppm) appears as a triplet of triplets due to coupling with the adjacent methylene protons.

  • Methoxy and Boc Protons (δ 3.87 and 1.47 ppm): The sharp singlet at 3.87 ppm integrating to three protons is unequivocally assigned to the methoxy group. The intense singlet at 1.47 ppm, integrating to nine protons, is characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety of the Boc protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environment. The spectrum was recorded at 125 MHz in CDCl₃.[1]

Table 2: ¹³C NMR Data for this compound [1]

Chemical Shift (δ, ppm)Assignment
201.07C=O (ketone)
163.69Ar-C (para to C=O)
154.85C=O (Boc)
130.82Ar-C (ortho to C=O)
128.82Ar-C (ipso to C=O)
113.97Ar-C (meta to C=O)
79.74C(CH₃)₃
55.61OCH₃
45.41Piperidine-C4
43.5 (br)Piperidine-C2/C6
28.58C(CH₃)₃
28.5 (br)Piperidine-C3/C5

Interpretation and Causality:

  • Carbonyl Carbons: The two distinct carbonyl signals at 201.07 ppm and 154.85 ppm correspond to the ketone and the carbamate of the Boc group, respectively. The downfield shift of the ketonic carbonyl is expected.

  • Aromatic Carbons: The signals in the aromatic region (113-164 ppm) are consistent with a para-substituted benzene ring. The carbon bearing the methoxy group (163.69 ppm) is the most downfield due to the strong deshielding effect.

  • Piperidine and Boc Carbons: The signal at 79.74 ppm is characteristic of the quaternary carbon of the tert-butyl group. The piperidine carbons show broad signals due to conformational exchange. The signal at 45.41 ppm is assigned to the C4 carbon attached to the benzoyl group. The intense signal at 28.58 ppm is from the three equivalent methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound was recorded as a thin film.[1]

Table 3: Key IR Absorptions for this compound [1]

Wavenumber (cm⁻¹)IntensityAssignment
2975, 2929, 2857StrongC-H stretching (aliphatic)
1683Strong, sharpC=O stretching (aromatic ketone)
1603MediumC=C stretching (aromatic)
1420MediumC-H bending (CH₂)
1365MediumC-H bending (tert-butyl)
1256StrongC-O stretching (aryl ether)
1166StrongC-O stretching (carbamate)

Interpretation and Causality:

  • Carbonyl Stretching: The most prominent peak in the spectrum is the strong, sharp absorption at 1683 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic ketone. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

  • C-H Stretching: The strong absorptions between 2857 and 2975 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic protons in the piperidine ring and the Boc group.

  • Aromatic and Ether Linkages: The absorption at 1603 cm⁻¹ is indicative of the C=C stretching of the aromatic ring. The strong band at 1256 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretching vibration.

  • Carbamate Group: The strong absorption at 1166 cm⁻¹ is attributed to the C-O stretching of the carbamate functionality in the Boc group.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The HRMS data for the title compound was obtained using Electrospray Ionization (ESI) with a Time-of-Flight (TOF) analyzer.[1]

Table 4: High-Resolution Mass Spectrometry Data [1]

IonCalculated m/zFound m/z
[M+Na]⁺356.1832356.1836

Interpretation and Causality:

The observed mass corresponds to the sodium adduct of the molecule ([M+Na]⁺). The excellent agreement between the calculated and found m/z values confirms the elemental composition of C₁₈H₂₅NO₄. This data provides a high degree of confidence in the identity of the synthesized compound.

Experimental Protocols

The following is a representative synthetic procedure for this compound, which also serves as a protocol for generating a sample for the spectroscopic analyses described above.[1]

Diagram of the Synthetic Workflow:

reagents Reactants: - Tert-butyl 4-formylpiperidine-1-carboxylate - (4-methoxyphenyl)magnesium bromide reaction Grignard Reaction THF, 0 °C to rt reagents->reaction workup Aqueous Work-up (NH4Cl solution) reaction->workup extraction Extraction (Ethyl acetate) workup->extraction purification Purification (Flash chromatography) extraction->purification product Product: This compound purification->product

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document offers both a theoretical framework and practical methodologies for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of this compound, explore the principles governing its solubility, and provide detailed protocols for its empirical determination in common laboratory solvents.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For a drug candidate to be effective, it must first be in solution to be absorbed and reach its biological target. Poor solubility can lead to low bioavailability, erratic dosing responses, and ultimately, the failure of a promising therapeutic agent. Therefore, a thorough understanding and characterization of the solubility of a compound like this compound is not merely a perfunctory step but a crucial element of risk mitigation in the drug development pipeline.

This guide is structured to provide a holistic understanding of the solubility of this specific piperidine derivative. We will begin by examining its molecular structure and key physicochemical properties that influence its solubility. Subsequently, we will explore the theoretical underpinnings of solubility, focusing on the interplay of polarity, hydrogen bonding, and solvent effects. The core of this document is dedicated to providing robust, step-by-step protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties of this compound

Molecular Structure:

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dispense 98 µL of phosphate-buffered saline (PBS), pH 7.4, into the wells of a clear 96-well microplate.

  • Add 2 µL of the 10 mM stock solution to the first well. This creates a starting concentration of 200 µM with 2% DMSO.

  • Perform serial dilutions down the plate to create a range of concentrations.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength of 620 nm with a plate reader.

  • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity/absorbance is observed compared to a blank (buffer with 2% DMSO).

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility determination. [1] Principle: An excess of the solid compound is equilibrated with the solvent over an extended period. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV.

Experimental Workflow:

Caption: Workflow for the thermodynamic solubility assay.

Step-by-Step Protocol:

  • Add an excess amount (e.g., 1-2 mg) of solid this compound to a small glass vial.

  • Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker or rotator. Equilibrate the mixture at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

  • Carefully filter the suspension through a 0.45 µm syringe filter to remove the undissolved solid. It is crucial to avoid any carryover of solid particles.

  • Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 2: Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventSolubility (µg/mL)Method
Polar ProticWater (pH 7.4)To be determinedThermodynamic
MethanolTo be determinedThermodynamic
EthanolTo be determinedThermodynamic
Polar AproticDMSOTo be determinedThermodynamic
DMFTo be determinedThermodynamic
AcetonitrileTo be determinedThermodynamic
AcetoneTo be determinedThermodynamic
Non-polarDichloromethaneTo be determinedThermodynamic
TolueneTo be determinedThermodynamic
HexaneTo be determinedThermodynamic
Aqueous BufferPBS (pH 7.4)To be determinedKinetic

Interpretation of Results:

The quantitative data from these experiments will provide a comprehensive solubility profile for this compound. This information is invaluable for:

  • Informing formulation development: Selecting appropriate solvent systems for in vivo studies.

  • Guiding medicinal chemistry efforts: Understanding structure-solubility relationships to design next-generation compounds with improved properties.

  • Ensuring the quality of in vitro assay data: Preventing compound precipitation in biological assays, which can lead to erroneous results.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining a theoretical understanding of its physicochemical properties with robust experimental protocols, researchers can generate the critical data needed to advance their drug discovery and development programs. A thorough characterization of solubility is a non-negotiable step in the journey from a promising molecule to a viable therapeutic.

References

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The Piperidine Scaffold: A Technical Guide to Its Diverse Biological Activities in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and a vast array of biologically active natural products underscores its status as a "privileged structure" in drug design.[1][2] This in-depth technical guide provides a comprehensive exploration of the significant biological activities of piperidine derivatives, with a focused lens on their anticancer, neuroprotective, antiviral, and antimicrobial properties. We will delve into the molecular mechanisms, present key quantitative data, detail essential experimental protocols, and provide visual representations of relevant biological pathways and experimental workflows to empower researchers in the ongoing quest for novel therapeutics.

The Piperidine Motif: A Privileged Scaffold in Medicinal Chemistry

The versatility of the piperidine scaffold lies in its conformational flexibility and the ability to be readily functionalized, allowing for the precise spatial orientation of various pharmacophoric groups.[2] This adaptability enables piperidine derivatives to interact with a wide range of biological targets with high affinity and specificity. The introduction of chiral centers further expands its chemical space, significantly influencing druggability by enhancing biological activity, selectivity, and pharmacokinetic properties while potentially reducing toxicity.[3][4]

Our exploration begins with a general overview of the drug discovery workflow for piperidine derivatives, from initial synthesis to in vivo evaluation.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Evaluation A Compound Synthesis & Characterization (NMR, MS) B Biological Screening (e.g., Cytotoxicity, Antiviral) A->B Initial Activity C Mechanism of Action (e.g., Western Blot, Apoptosis Assays) B->C Potent Hits D In Vivo Models (e.g., Animal Models of Disease) C->D Validated Mechanism E Toxicology & Pharmacokinetics D->E Efficacy Confirmed

Caption: General experimental workflow for the evaluation of piperidine derivatives.

Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral components of numerous anticancer agents, exerting their effects through diverse mechanisms such as inducing apoptosis, inhibiting cell cycle progression, and disrupting key signaling pathways.[2][5]

Mechanisms of Anticancer Action

Piperidine derivatives have been shown to target various hallmarks of cancer. For instance, some derivatives induce apoptosis by increasing the generation of reactive oxygen species (ROS), leading to the disruption of mitochondrial membrane integrity and the release of cytochrome C.[5] This triggers a cascade of caspase activation (caspase-3, -8, and -9), ultimately leading to programmed cell death.[5] Furthermore, many piperidine compounds modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, shifting the balance towards cell death.[5][6]

Certain derivatives also exhibit potent anti-proliferative activity by arresting the cell cycle at different phases, such as G0/G1 or G2/M.[5][6] One notable mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]

G cluster_0 Piperidine Derivative cluster_1 Cellular Effects cluster_2 Downstream Consequences PD Compound 17a TP Inhibition of Tubulin Polymerization PD->TP BaxBcl2 Increased Bax/Bcl-2 Ratio PD->BaxBcl2 CCA Cell Cycle Arrest TP->CCA Apoptosis Induction of Apoptosis BaxBcl2->Apoptosis CCA->Apoptosis

Caption: Mechanism of action for Compound 17a, a potent anticancer piperidine derivative.[6][7]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of several promising piperidine derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values serve as quantitative measures of their potency.[2]

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[2]
MDA-MB-231Breast (ER-)1.2 ± 0.12[2]
Compound 17aPC3Prostate0.81[7]
MGC803Gastric1.09[2]
MCF-7Breast1.30[2]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[2]
HT29Colon4.1 (GI50, µg/mL)[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.[2]

Neuroprotective Effects of Piperidine Derivatives

Piperidine-containing compounds have shown significant promise in the treatment of neurodegenerative diseases and ischemic stroke.[8][9]

Mechanisms of Neuroprotection

The neuroprotective effects of piperidine derivatives are often attributed to their ability to mitigate excitotoxicity, oxidative stress, and neuroinflammation. For instance, some derivatives can protect neuronal cells from L-glutamic acid-induced injury.[8][10] The piperine derivative HJ105 has been shown to exert neuroprotective effects by decreasing apoptosis, oxidative stress, and neuroinflammation, partly through the Keap1-Nrf2-TXNIP axis.[11]

In Vitro and In Vivo Efficacy

Several novel piperidine urea derivatives have been synthesized and evaluated for their neuroprotective properties.[8][9] Compound A10, for example, demonstrated superior protective activity against L-glutamic acid-induced injury in SH-SY5Y cells compared to the parent compound, Fenazinel.[8][10] In in vivo models of middle cerebral artery occlusion (MCAO) in rats, compound A10 significantly reduced the cerebral infarction area in a dose-dependent manner.[10]

CompoundIn Vitro Activity (10 µmol/L, % survival rate)In Vivo Activity (MCAO model)Cardiotoxicity (hERG IC50)Reference
Fenazinel-Good neuroprotection8.64 µmol/L[8]
A10 61.54% Significant reduction in infarct area > 40 µmol/L [8][10]
Experimental Protocol: MCAO Rat Model of Ischemic Stroke
  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats and maintain their body temperature at 37°C.

  • Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a 2-hour occlusion, withdraw the monofilament to allow for reperfusion.

  • Drug Administration: Administer the test compound (e.g., compound A10) intravenously or intraperitoneally at different doses.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-reperfusion.

  • Infarct Volume Measurement: Sacrifice the animals and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Antiviral Activity of Piperidine Scaffolds

The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with various stages of the viral life cycle.[2][12]

Targeting Viral Replication

Piperidine derivatives have demonstrated activity against a range of viruses, including HIV and influenza.[12][13] For instance, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have shown remarkable anti-HIV-1 potencies in cellular assays.[12] One compound, FZJ13, displayed anti-HIV-1 activity comparable to the established drug 3TC.[12] Another compound from the same series, FZJ05, exhibited significant potency against influenza A/H1N1.[12] Time-of-addition experiments suggest that some piperidine derivatives interfere with the early to middle stages of influenza virus replication.[14]

Quantitative Antiviral Data
CompoundVirusCell LineEC50Reference
FZJ13HIV-1-Comparable to 3TC[12]
FZJ05Influenza A/H1N1MDCKLower than ribavirin, amantadine, and rimantadine[12]
11eInfluenza virus (various strains)-As low as 0.05 µM[14]

Antimicrobial (Antibacterial and Antifungal) Activities

Piperidine derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity.[15][16]

Spectrum of Antimicrobial Action

Various synthesized piperidine derivatives have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[15][17] Some compounds have exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin.[15] In terms of antifungal activity, piperidine derivatives have been effective against a range of fungi, including Candida albicans, Aspergillus niger, and various dermatophytes.[15][16]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Compound ClassTarget OrganismMIC (µg/mL)Reference
Piperidin-4-one thiosemicarbazonesStaphylococcus aureus-[15]
Escherichia coli-[15]
Candida albicans-[15]
2,6-dipiperidino derivativesS. aureus32-128[17]
C. albicans32-64[17]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the piperidine derivative in a 96-well microtiter plate containing appropriate broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological properties, leading to potent and selective compounds with diverse biological activities. The extensive research into piperidine derivatives has yielded promising candidates in oncology, neuroprotection, and infectious diseases. Future efforts should focus on leveraging computational tools for rational drug design, exploring novel synthetic methodologies to access diverse chemical space, and conducting comprehensive preclinical and clinical evaluations to translate these promising laboratory findings into clinically effective treatments.

References

  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.

  • Piperidine-based drug discovery - ResearchGate.

  • Application of Chiral Piperidine Scaffolds in Drug Design.

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed.

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF - ResearchGate.

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties.

  • Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals.

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH.

  • A Comparative Analysis of Piperidine Derivatives in Anticancer Research - Benchchem.

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT.

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC - NIH.

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties.

  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery - Benchchem.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties.

  • Chemical structures of anticancer piperidine derivatives. - ResearchGate.

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed.

  • African Journal of Pharmacy and Pharmacology - antimicrobial and antioxidant activities of piperidine derivatives.

  • Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - Taylor & Francis.

  • The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed.

  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative - ResearchGate.

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.

  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC - PubMed Central.

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The Cornerstone of Innovation: A Technical Guide to the Strategic Role of Key Intermediates in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate multi-step process of pharmaceutical manufacturing, the journey from basic raw materials to a final, life-saving Active Pharmaceutical Ingredient (API) is bridged by a series of crucial chemical compounds known as intermediates. These molecules are not merely transitional steps; they are the architectural backbone of drug synthesis, with "key intermediates" representing strategic convergence points that dictate the efficiency, scalability, and economic viability of the entire manufacturing process. This technical guide provides an in-depth exploration of the pivotal role of key intermediates for an audience of researchers, scientists, and drug development professionals. We will dissect the strategic importance of intermediates in synthetic planning, detail the practical execution of their synthesis and purification through a validated protocol, and explore advanced topics that are defining the future of pharmaceutical manufacturing.

Section 1: Introduction - The Unsung Heroes of Pharmaceutical Synthesis

In the lexicon of pharmaceutical chemistry, a clear distinction exists between starting materials, intermediates, and the final API. An intermediate is a chemical compound formed during the synthesis of an API that must undergo further chemical transformations to become the final drug substance.[1] Unlike the final API, which is designed for therapeutic effect, intermediates are designed for chemical utility and strategic positioning within a synthetic route.[2]

The strategic value of breaking down a complex synthesis into smaller, more manageable steps centered around stable, purifiable intermediates cannot be overstated.[3] This approach offers several critical advantages:

  • Quality Control: Isolating an intermediate allows for rigorous purification and analytical testing at a midway point. This ensures that impurities are removed early, preventing their propagation into the final API where they can be difficult or impossible to separate and may pose a safety risk.[1][]

  • Process Simplification: Instead of a single, complex reaction, the synthesis is divided into a series of more controllable and higher-yielding steps.[3]

  • Flexibility and Efficiency: A well-designed intermediate can serve as a common precursor for multiple drug candidates, allowing for rapid synthesis of analogues during the drug discovery phase.[3][5]

A "key intermediate" is a particularly important compound within this pathway, often representing the confluence of two or more separate synthetic branches or possessing the core scaffold of the final drug molecule. Its design and synthesis are a cornerstone of modern process chemistry.

G cluster_0 Raw Materials cluster_1 Synthesis Pathway cluster_2 Final Product RM1 Raw Material A Intermediate Key Intermediate RM1->Intermediate Step-wise Reactions RM2 Raw Material B RM2->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API Final Transformations

Caption: The central role of a key intermediate in the pharmaceutical manufacturing workflow.

Section 2: The Strategic Imperative: Designing a Synthesis Around Key Intermediates

The modern approach to designing a drug synthesis is rooted in retrosynthesis—a technique where the target molecule is deconstructed into simpler precursors. A critical goal of this analysis is to identify a key intermediate that enables a convergent synthesis.

In a linear synthesis , each step follows sequentially from the previous one. The overall yield is the mathematical product of the yields of each individual step, meaning even a few moderately successful steps can lead to a very low overall yield. In contrast, a convergent synthesis involves preparing different fragments of the molecule independently and then combining them at a late stage.[6] This approach, which hinges on the synthesis of key intermediates, is far more efficient and flexible.

The advantages of a convergent strategy include:

  • Higher Overall Yield: The number of linear steps is significantly reduced, maximizing material throughput.

  • Increased Flexibility: Modifications to one branch of the synthesis can be made without affecting the other, facilitating the creation of derivative compounds.

  • Simplified Purification: The fragments being combined are typically less complex than the final molecule, making purification more straightforward.

G cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A A B B A->B C C B->C D D C->D Target_L Target D->Target_L E E F F E->F Key_I1 Key Intermediate 1 F->Key_I1 G G H H G->H Key_I2 Key Intermediate 2 H->Key_I2 Target_C Target Key_I1->Target_C Converge Key_I2->Target_C Converge

Caption: Comparison of linear vs. convergent synthetic strategies.

The choice of a key intermediate has profound implications for process development and scale-up.[7][8][9] An ideal intermediate should be a stable, crystalline solid, which facilitates its isolation, purification by recrystallization, and long-term storage.[][10] This de-risks the manufacturing process by creating a well-defined, quality-assured "stock point" from which the final API synthesis can proceed.

Section 3: Case Study - Synthesis of a Thiazolidinedione Key Intermediate

To illustrate these principles, we will examine the synthesis of a key intermediate for Pioglitazone, an antidiabetic drug of the thiazolidinedione class. The synthesis of Pioglitazone is a classic example of a convergent approach.[6] One of the key intermediates is (5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione) , which combines the two main heterocyclic fragments of the final molecule.

A crucial precursor to this is 2-(2-chloroethyl)-5-ethylpyridine , which serves as the electrophilic fragment that will be coupled with the phenolic portion of the molecule.

Experimental Protocol: Synthesis of 2-(2-chloroethyl)-5-ethylpyridine

This protocol describes the conversion of the readily available commodity chemical, 2-methyl-5-ethylpyridine, to the key chloroethyl intermediate.

Causality: The initial hydroxymethylation extends the carbon chain. The subsequent chlorination (e.g., using thionyl chloride) converts the hydroxyl group into a good leaving group (chloride), creating an electrophilic site essential for the subsequent Williamson ether synthesis step in the main Pioglitazone synthesis.[6]

Step 1: Reaction Setup

  • To a clean, dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-methyl-5-ethylpyridine (1.0 eq).

  • Add a suitable solvent such as toluene.

  • Cool the flask to 0-5 °C in an ice bath.

Step 2: Chlorination

  • Slowly add thionyl chloride (SOCl₂) (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture into ice-cold water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield the pure 2-(2-chloroethyl)-5-ethylpyridine intermediate.[11][12]

G Pyridine_Ring Pyridine Ring (Nucleophile) SOCl2 Thionyl Chloride (SOCl₂) (Electrophile) Pyridine_Ring->SOCl2 Nucleophilic attack by alcohol O on S Intermediate_Complex Chlorosulfite Ester Intermediate SOCl2->Intermediate_Complex Forms intermediate Final_Product 2-(2-chloroethyl)-5-ethylpyridine + SO₂ + Cl⁻ Intermediate_Complex->Final_Product SN2 attack by Cl⁻ on carbon atom Chloride_Ion Chloride Ion (Cl⁻) (Nucleophile) Chloride_Ion->Intermediate_Complex

Caption: Simplified mechanism for the chlorination of the alcohol precursor.

Section 4: The Purity Mandate: Purification and Analytical Validation

The quality of an intermediate directly impacts the quality of the final API.[1][2] Therefore, purification and rigorous analytical validation are not optional steps but core components of a self-validating and trustworthy protocol.

Data Presentation: Comparison of Purification Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Cost-effective, highly scalable, yields very pure crystalline product.Requires a solid compound; can have material loss in the mother liquor.High-purity final intermediates and APIs.
Distillation Separation based on differences in boiling points of liquid components.[12]Excellent for removing volatile solvents or separating liquid mixtures.Requires thermal stability of the compound; not suitable for non-volatile solids.Purifying liquid intermediates or removing solvents.
Extraction Differential solubility of a compound in two immiscible liquid phases.[12]Simple, rapid, and effective for initial work-up and removal of polar/non-polar impurities.Large solvent volumes required; may not provide high purity in one step.Initial reaction work-up and crude purification.
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase.[11][12]Highly versatile, can separate complex mixtures with similar properties.Solvent-intensive, can be difficult to scale, more costly.Lab-scale purification and isolation of minor components.
Protocol: HPLC Purity Assessment of an Intermediate

This protocol ensures the synthesized intermediate meets the required purity specifications before proceeding to the next step. Purity levels for key intermediates should typically exceed 98-99%.[]

Step 1: Sample Preparation

  • Accurately weigh approximately 10 mg of the synthesized intermediate into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable mobile phase solvent (e.g., Acetonitrile/Water mixture). This is the Sample Solution.

Step 2: HPLC System Setup

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the intermediate has maximum absorbance (e.g., 254 nm).[13]

  • Injection Volume: 10 µL.

Step 3: Analysis

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the Sample Solution.

  • Record the chromatogram for a sufficient run time to allow all potential impurities to elute.

Step 4: Data Interpretation

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the intermediate by the area percent method: Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100

  • The result must meet the pre-defined specification (e.g., >99.0%) for the batch to be approved for the next synthetic step.

G Start Crude Intermediate from Work-up Purify Purification Step (e.g., Chromatography) Start->Purify Analyze Analytical Validation (HPLC, NMR, MS) Purify->Analyze Decision Purity > 99%? Analyze->Decision Proceed Proceed to Next Synthetic Step Decision->Proceed Yes Repurify Re-purify or Reject Batch Decision->Repurify No

Sources

Introduction to N-Boc Protected Piperidines: The Strategic Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast range of clinically approved drugs and biologically active molecules.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility, metabolic stability, and the ability to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity, making it an ideal framework for drug design.[1][3] However, the journey from a simple piperidine core to a complex, multi-functional Active Pharmaceutical Ingredient (API) is a multi-step synthetic endeavor. The inherent reactivity of the piperidine nitrogen necessitates a strategic approach to control its participation in chemical reactions.

This is where the art of protecting groups becomes indispensable.[4] A protecting group temporarily masks a reactive functional group, allowing chemists to perform transformations on other parts of the molecule without undesired side reactions.[5] Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group has emerged as a dominant tool, particularly for piperidine chemistry.[6][7][8] The resulting N-Boc protected piperidines are not merely intermediates; they are versatile, strategically vital building blocks that streamline complex syntheses, enhance yields, and ultimately accelerate the drug discovery and development process.[9][10][11]

This guide provides a comprehensive technical overview from the perspective of a senior application scientist, focusing on the causality behind experimental choices, self-validating protocols, and the practical application of N-Boc protected piperidines in medicinal chemistry.

The N-Boc Group: A Deliberate Choice for Robust Synthesis

The selection of a protecting group is a critical decision in synthetic planning. The Boc group's popularity stems from a robust set of characteristics that make it exceptionally reliable for piperidine modification.

Core Attributes of the Boc Group:

  • Broad Stability: The Boc group is remarkably stable under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and, crucially, catalytic hydrogenation.[6][7][8][12] This orthogonality allows for selective deprotection of other common protecting groups (e.g., Cbz, which is removed by hydrogenation) while the Boc-protected amine remains intact.[7][13]

  • Facile Installation: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O), a commercially available and easy-to-handle reagent, in a straightforward nucleophilic attack by the piperidine nitrogen.[7][13]

  • Clean and Efficient Removal: Deprotection is most commonly achieved under acidic conditions, which are orthogonal to the removal conditions for many other protecting groups like Fmoc (removed with base).[6][7]

Mechanism of N-Boc Deprotection

Understanding the deprotection mechanism is key to controlling the reaction and mitigating potential side products. The acid-catalyzed removal of the Boc group is a three-step process that leverages the formation of highly stable intermediates.[6][7][13][14]

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][15]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond. This step is highly favorable as it generates a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][14]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free, protonated amine.[6][14] It is critical to perform this reaction in a well-vented system to allow the CO₂ to escape safely.[6]

The resulting tert-butyl cation can be quenched by scavengers, deprotonate to form isobutylene gas, or participate in unwanted side reactions if reactive nucleophiles are present.[6]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products BocN R₂N-Boc ProtonatedBoc Protonated Intermediate BocN->ProtonatedBoc 1. Protonation H_plus H⁺ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid 2. Fragmentation tButylCation tert-Butyl Cation AmineSalt R₂NH₂⁺ CarbamicAcid->AmineSalt 3. Decarboxylation CO2 CO₂↑

Caption: Acid-catalyzed deprotection of an N-Boc amine.

Core Synthetic Methodologies and Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for the practicing chemist. The rationale behind key reagent choices is explained to empower researchers to adapt these methods to their specific substrates.

Protocol 1: N-Boc Protection of Piperidine Scaffolds

This protocol describes a general and highly reliable method for the protection of a piperidine nitrogen using Boc₂O.

Boc_Protection_Workflow start Dissolve Piperidine Derivative in Aprotic Solvent (e.g., DCM) add_base Add Base (e.g., Et₃N, DMAP) start->add_base Step 1 cool Cool Reaction Mixture (0 °C) add_base->cool Step 2 add_boc Add Di-tert-butyl Dicarbonate (Boc₂O) Dropwise cool->add_boc Step 3 warm_rt Warm to Room Temperature & Stir (4-16h) add_boc->warm_rt Step 4 quench Aqueous Workup (Quench & Extract) warm_rt->quench Step 5 dry_concentrate Dry Organic Layer & Concentrate in vacuo quench->dry_concentrate Step 6 purify Purify via Chromatography (if necessary) dry_concentrate->purify Step 7 end Isolated N-Boc Piperidine purify->end Final Product

Caption: General workflow for N-Boc protection of piperidines.

Step-by-Step Methodology:

  • Dissolution: Dissolve the piperidine starting material (1.0 equiv) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 equiv). For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

    • Causality: The base neutralizes the acidic byproduct formed during the reaction, driving the equilibrium towards the product. DMAP acts as a more potent acylation catalyst.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) in a small amount of the reaction solvent. Add this solution dropwise to the stirred piperidine solution, typically at 0 °C to control any potential exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Isolation: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc protected piperidine is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.

Protocol 2: Acid-Catalyzed N-Boc Deprotection

This protocol details the efficient cleavage of the Boc group to liberate the free piperidine amine, ready for subsequent functionalization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected piperidine (1.0 equiv) in a suitable solvent. Dichloromethane (DCM) is commonly used for reactions with trifluoroacetic acid (TFA).[16] For reactions with HCl, solvents like 1,4-dioxane, methanol, or ethyl acetate are standard.[6][17]

  • Acid Addition: Add the acid reagent. Common choices include:

    • TFA/DCM: Add trifluoroacetic acid (5-20 equiv, or as a 20-50% solution in DCM) to the solution at room temperature.[18]

    • HCl in Dioxane/MeOH: Add a 2-4 M solution of HCl in 1,4-dioxane or methanol.[17][19]

    • Causality: TFA is highly effective and volatile, simplifying its removal after the reaction. HCl solutions provide the protonated amine directly as a hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated by filtration.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically rapid. Monitor progress by TLC or LC-MS.

    • Trustworthiness: Ensure the reaction vessel is not sealed, as CO₂ gas is evolved during the reaction.[6][14] A bubbler or a needle vent is sufficient.

  • Isolation:

    • For TFA: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be dissolved in an appropriate solvent and washed with a mild base (e.g., saturated NaHCO₃ solution) to obtain the free amine.

    • For HCl: The hydrochloride salt of the product often precipitates directly from the reaction mixture. It can be isolated by filtration and washed with a cold solvent like diethyl ether to remove impurities.

Data Presentation: Comparison of Common Boc Deprotection Conditions

The choice of deprotection reagent can be tailored to the specific substrate and the desired final salt form.

Reagent SystemTypical ConcentrationSolventTemp (°C)Typical Time (h)Notes & Considerations
TFA 20-50% (v/v)DCM250.5 - 2Highly effective and volatile.[6] Product is TFA salt; requires basic workup for free amine.
HCl 2-4 M1,4-Dioxane251 - 4Product precipitates as stable HCl salt, often simplifying isolation.[19]
HCl 2 NMethanol25 - 601 - 4Useful for more stubborn substrates; heating may be required.[17]

Key N-Boc Piperidine Building Blocks in Drug Discovery

The strategic power of the Boc group is best illustrated by the widespread use of specific N-Boc piperidine derivatives as foundational building blocks. These compounds provide chemists with a reliable starting point for constructing complex molecular architectures.

Building_Blocks Core N-Boc Piperidine Core Piperidone N-Boc-4-Piperidone (CAS 79099-07-3) Core->Piperidone CarboxylicAcid N-Boc-Piperidine-4-Carboxylic Acid (CAS 84358-13-4) Core->CarboxylicAcid Hydroxypiperidine N-Boc-4-Hydroxypiperidine (CAS 109384-19-2) Core->Hydroxypiperidine ChiralAmine (S)-3-Amino-1-N-Boc-piperidine (CAS 625471-18-3) Core->ChiralAmine App1 Precursor for APIs (e.g., Fentanyl Analogs) Piperidone->App1 App2 Amide Couplings & Scaffold Elaboration CarboxylicAcid->App2 App3 Peptidomimetics & Ether Linkages Hydroxypiperidine->App3 App4 Asymmetric Synthesis & Chiral Drugs ChiralAmine->App4

Caption: Diversification of the N-Boc piperidine core into key building blocks.

  • N-Boc-4-piperidone (CAS 79099-07-3): This is arguably one of the most important piperidine intermediates.[15] The Boc group pacifies the ring nitrogen, allowing for a vast range of chemical transformations at the C4-ketone, including reductive amination, Wittig reactions, and nucleophilic additions.[4][20] It is a regulated precursor in the synthesis of fentanyl and its analogues, highlighting its critical role in the synthesis of potent CNS agents.[19][21][22]

  • N-Boc-piperidine-4-carboxylic Acid (CAS 84358-13-4): This building block is essential for syntheses requiring modification of a carboxylic acid moiety, such as amide bond formation.[9][10] The Boc group ensures that the piperidine nitrogen does not interfere with coupling reagents (e.g., EDC, HOBt), providing clean and efficient access to a wide array of amide derivatives.[11]

  • N-Boc-4-hydroxypiperidine (CAS 109384-19-2): The hydroxyl group on this intermediate serves as a handle for introducing ether or ester linkages. It is also a valuable precursor for creating peptidomimetics and other complex molecular scaffolds.[23]

  • Chiral N-Boc-piperidines: The use of enantiomerically pure building blocks, such as (S)- or (R)-3-amino-1-N-Boc-piperidine, is fundamental to modern asymmetric synthesis.[5] Incorporating a defined stereocenter early in a synthetic route is crucial for developing drugs with high target selectivity and improved safety profiles, as different enantiomers can have vastly different pharmacological effects.[3][24][25]

Conclusion: An Indispensable Tool in the Chemist's Arsenal

N-Boc protected piperidines are more than just simple intermediates; they are a testament to the power of strategic chemical synthesis. By providing robust and temporary protection to the piperidine nitrogen, the Boc group empowers medicinal chemists to construct intricate and diverse molecular architectures with a high degree of control and efficiency.[4] Their stability, predictable reactivity, and the commercial availability of a wide range of functionalized derivatives have cemented their role as indispensable tools in the quest for the next generation of life-saving medications.[9][11] A thorough understanding of their synthesis, manipulation, and strategic application is fundamental to success in modern drug discovery and development.

References

  • Benchchem. (n.d.). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Pharmaffiliates. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • BLD Pharm. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • ChemicalBook. (n.d.). What is N-(tert-Butoxycarbonyl)-4-piperidone?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-4-Hydroxypiperidine: A Versatile Building Block for Peptide Synthesis and Pharmaceutical Intermediates.
  • Cayman Chemical. (n.d.). N-Boc-4-piperidone.
  • DTIC. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research.
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
  • Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B).
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • United Nations Economic and Social Council. (2024). Note by the Secretariat on 4-piperidone, 1-Boc-4-piperidone and norfentanyl.

Sources

Methodological & Application

Synthesis of Vandetanib using Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Synthesis of Vandetanib

Introduction

Vandetanib (marketed as Caprelsa™) is a potent, orally available small molecule drug that functions as a multi-target tyrosine kinase inhibitor (TKI).[1] It exerts its therapeutic effects by targeting several key signaling pathways implicated in tumor growth and angiogenesis, most notably the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinases.[2][3] This multi-targeted action makes Vandetanib a critical therapeutic agent for the treatment of certain types of cancer, particularly advanced medullary thyroid cancer, for which it has received FDA approval.[3][4]

The synthesis of complex pharmaceutical agents like Vandetanib requires robust and well-characterized chemical pathways. A crucial building block in several reported syntheses is the intermediate Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate ( 1 ).[3][5] This molecule conveniently links the substituted phenol moiety, which will become the core of the quinazoline ring, with the piperidine side chain responsible for the drug's pharmacokinetic profile.

These application notes provide a comprehensive, step-by-step guide for the synthesis of Vandetanib starting from this key intermediate. The protocols are designed for researchers, chemists, and professionals in the field of drug development, offering not just a procedural outline but also the scientific rationale behind each transformation, ensuring both reproducibility and a deeper understanding of the process.

Overall Synthetic Strategy

The synthesis of Vandetanib from intermediate 1 is a multi-step linear sequence that methodically builds the final drug molecule. The strategy involves the initial modification of the piperidine side chain, followed by the construction of the quinazoline core from the substituted benzene ring, and culminates in the final coupling with 4-bromo-2-fluoroaniline.

The key transformations can be summarized as follows:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to expose the secondary amine.

  • N-Methylation: Introduction of the N-methyl group onto the piperidine ring via reductive amination.

  • Nitration: Regioselective nitration of the aromatic ring, a critical step for introducing the nitrogen atom required for the quinazoline core.

  • Nitro Reduction: Conversion of the nitro group to an amine, setting the stage for cyclization.

  • Quinazolinone Formation: Cyclization of the resulting ortho-amino-ester with a formylating agent to construct the 4-quinazolinone ring system.

  • Chlorination: Activation of the 4-position of the quinazolinone by converting the hydroxyl group into a chlorine atom, preparing it for nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The final coupling reaction where the 4-chloroquinazoline intermediate is treated with 4-bromo-2-fluoroaniline to yield Vandetanib.

This strategic sequence ensures high efficiency and control over each chemical transformation.

G cluster_0 Overall Synthetic Workflow for Vandetanib A Starting Intermediate (1) Tert-butyl 4-((2-methoxy-4- (methoxycarbonyl)phenoxy)methyl) piperidine-1-carboxylate B Step 1: Deprotection (TFA or HCl) A->B C Intermediate 2 Piperidine Derivative B->C D Step 2: N-Methylation (HCHO, NaBH(OAc)3) C->D E Intermediate 3 N-Methyl Piperidine D->E F Step 3: Nitration (HNO3, H2SO4) E->F G Intermediate 4 Nitro-Aromatic F->G H Step 4: Reduction (H2/Pd-C or SnCl2) G->H I Intermediate 5 Aniline Derivative H->I J Step 5: Cyclization (Formamide) I->J K Intermediate 6 Quinazolinone J->K L Step 6: Chlorination (SOCl2 or POCl3) K->L M Intermediate 7 4-Chloroquinazoline L->M N Step 7: SNAr Coupling (4-bromo-2-fluoroaniline) M->N O Final Product Vandetanib N->O

Caption: High-level workflow for the synthesis of Vandetanib.

Detailed Experimental Protocols

Step 1: Boc Deprotection of Intermediate (1)
  • Principle and Rationale: The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions. It is, however, labile under strongly acidic conditions. Trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is a standard and highly effective method for its clean and rapid removal, yielding the trifluoroacetate salt of the free amine.

  • Reagents and Materials:

    Reagent/Material M.W. Quantity Moles (mmol) Eq.
    Intermediate 1 395.47 10.0 g 25.3 1.0
    Dichloromethane (DCM) - 100 mL - -
    Trifluoroacetic Acid (TFA) 114.02 19.5 mL 253 10.0
    Saturated NaHCO₃ (aq) - ~150 mL - -
    Brine - 50 mL - -

    | Anhydrous Na₂SO₄ | - | As needed | - | - |

  • Step-by-Step Procedure:

    • Dissolve Intermediate 1 (10.0 g, 25.3 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (19.5 mL, 253 mmol) dropwise over 15 minutes. Caution: The reaction can be exothermic.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM (100 mL) and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-((piperidin-4-yl)methoxy)-3-methoxybenzoate (Intermediate 2 ) as an oil or low-melting solid. The product is often used in the next step without further purification.

  • Safety Precautions: Dichloromethane is a volatile and suspected carcinogen. Trifluoroacetic acid is highly corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step 2: N-Methylation of Piperidine Nitrogen
  • Principle and Rationale: Reductive amination is a classic and efficient method for N-alkylation of amines. Here, the secondary amine of the piperidine ring reacts with formaldehyde to form an intermediate iminium ion, which is then immediately reduced in situ by a mild reducing agent, sodium triacetoxyborohydride, to yield the N-methylated product. This one-pot procedure is highly selective and provides excellent yields.

  • Reagents and Materials:

    Reagent/Material M.W. Quantity Moles (mmol) Eq.
    Intermediate 2 295.37 7.47 g 25.3 1.0
    Dichloroethane (DCE) - 125 mL - -
    Formaldehyde (37% aq) 30.03 2.3 mL 30.4 1.2
    Sodium Triacetoxyborohydride 211.94 8.04 g 37.9 1.5

    | Acetic Acid (glacial) | 60.05 | 1.45 mL | 25.3 | 1.0 |

  • Step-by-Step Procedure:

    • To a solution of Intermediate 2 (7.47 g, 25.3 mmol) in dichloroethane (125 mL), add formaldehyde (2.3 mL, 30.4 mmol) and glacial acetic acid (1.45 mL, 25.3 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (8.04 g, 37.9 mmol) portion-wise over 20 minutes, controlling any effervescence.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to afford pure Methyl 4-((1-methylpiperidin-4-yl)methoxy)-3-methoxybenzoate (Intermediate 3 ).

  • Safety Precautions: Formaldehyde is a known carcinogen and sensitizer. Sodium triacetoxyborohydride reacts with water to release hydrogen gas. Handle all reagents in a fume hood.

Mechanistic Insight: Quinazolinone Ring Formation

The formation of the quinazolinone core is a pivotal step in the synthesis. It proceeds via a condensation-cyclization reaction, typically by heating the aniline precursor (Intermediate 5 ) with a C1 source like formamide at high temperatures.

Caption: Proposed mechanism for the formation of the quinazolinone ring. (Note: Image placeholders are used as DOT language cannot render chemical structures directly).

  • Formamidine Formation: The primary aniline group of Intermediate 5 attacks the carbonyl carbon of formamide. Subsequent elimination of water forms a formamidine intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the formamidine then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating methanol to form the stable, aromatic quinazolinone ring system of Intermediate 6 .

Summary of Synthetic Steps and Expected Yields

The following table summarizes the entire synthetic sequence from the starting intermediate to the final Vandetanib product.

StepTransformationKey ReagentsProductTypical Yield
1Boc DeprotectionTFA, DCMIntermediate 2 >95% (crude)
2N-MethylationHCHO, NaBH(OAc)₃Intermediate 3 85-90%
3NitrationHNO₃, H₂SO₄Intermediate 4 70-80%
4Nitro ReductionH₂/Pd-C or SnCl₂Intermediate 5 90-95%
5Quinazolinone FormationHCONH₂ (Formamide)Intermediate 6 65-75%
6ChlorinationSOCl₂, cat. DMFIntermediate 7 80-90%
7SNAr Coupling4-bromo-2-fluoroanilineVandetanib 75-85%

Conclusion

This application note details a reliable and well-rationalized synthetic pathway for the production of the multi-target TKI, Vandetanib, starting from the advanced intermediate Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. By providing step-by-step protocols, mechanistic insights, and safety considerations, this guide serves as a valuable resource for researchers in medicinal chemistry and drug development. The described route is robust, scalable, and relies on well-established chemical transformations, ensuring its practical applicability in a laboratory setting.

References

  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • National Center for Biotechnology Information. (n.d.). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. PMC.
  • ResearchGate. (n.d.). Synthesis of anticancer drug vandetanib.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Sources

Application Notes & Protocols for the Acylation of Piperidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of Acylated Piperidin-4-ylmethanol Scaffolds

Piperidin-4-ylmethanol is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure features a secondary amine within a piperidine ring and a primary hydroxyl group, both of which are common handles for molecular elaboration. The acylation of one or both of these functional groups is a critical transformation for synthesizing a diverse array of pharmacologically active compounds, including novel linkers for Proteolysis Targeting Chimeras (PROTACs), inhibitors for targets like the NLRP3 inflammasome, and various other therapeutic agents.

The inherent challenge and strategic opportunity in acylating piperidin-4-ylmethanol lie in controlling the chemoselectivity of the reaction. The secondary amine is generally more nucleophilic than the primary alcohol, leading preferentially to N-acylation under neutral or basic conditions. However, by modulating reaction parameters, selective O-acylation or di-acylation can be achieved. This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the selective N-acylation, O-acylation, and di-acylation of piperidin-4-ylmethanol.

Pillar 1: Mechanistic Insights & Chemoselectivity

The regioselectivity of the acylation of piperidin-4-ylmethanol is dictated by the relative nucleophilicity of the nitrogen and oxygen atoms and the reaction conditions employed.

  • N-Acylation (Amide Formation): The lone pair of electrons on the secondary amine is more available for nucleophilic attack on an electrophilic acyl source than the lone pairs on the primary alcohol. Consequently, in the absence of acid, the amine reacts faster to form a stable amide bond. This is the kinetically favored pathway under neutral or basic conditions.

  • O-Acylation (Ester Formation): To achieve selective acylation of the hydroxyl group, the more reactive amine must be "masked." This is readily accomplished by performing the reaction under acidic conditions. The amine is protonated to form a non-nucleophilic ammonium salt, leaving the hydroxyl group as the only available nucleophile to react with the acylating agent.

  • Di-Acylation: If a sufficient excess of the acylating agent is used under conditions that allow both functional groups to be reactive (typically basic conditions), acylation of both the amine and the hydroxyl group can occur.

The choice of acylating agent and catalyst is also crucial. Highly reactive agents like acyl chlorides react vigorously, while acid anhydrides are often preferred for their ease of handling. For less reactive systems or when coupling a carboxylic acid directly, activating agents are necessary. 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective nucleophilic catalyst, particularly for the acylation of sterically hindered or less reactive alcohols. Its mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.

Pillar 2: Experimental Protocols & Validating Systems

General Laboratory Safety: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Acylating agents such as acyl chlorides and anhydrides are corrosive and moisture-sensitive; handle with care.

Protocol 1: Selective N-Acylation with an Acyl Chloride

This protocol details the preferential formation of an amide at the secondary amine using acetyl chloride as a representative acylating agent.

Core Principle: The higher nucleophilicity of the piperidine nitrogen is leveraged under basic conditions to ensure selective reaction over the hydroxyl group. A tertiary amine base is used to scavenge the HCl byproduct.

dot

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P4M Piperidin-4-ylmethanol in Anhydrous DCM Mix Combine & Cool to 0 °C P4M->Mix TEA Triethylamine (Base) TEA->Mix Add_AcCl Add Acetyl Chloride (dropwise) Mix->Add_AcCl 1.1 eq Stir Stir at RT Add_AcCl->Stir Monitor by TLC Quench Quench with H₂O Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash (aq. NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify (Chromatography) Dry->Purify

Caption: Workflow for Selective N-Acylation.

Materials & Reagents:

  • Piperidin-4-ylmethanol (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-ylmethanol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting material. A typical eluent system is 10% methanol in DCM.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-acetyl-piperidin-4-ylmethanol by flash column chromatography on silica gel.

Protocol 2: Selective O-Acylation with an Acid Anhydride

This protocol describes the esterification of the primary alcohol by first protecting the amine via protonation.

Core Principle: The reaction is performed in an acidic medium, which protonates the highly basic piperidine nitrogen, rendering it non-nucleophilic. This allows the less reactive hydroxyl group to be acylated selectively.

dot

O_Acylation_Mechanism cluster_protonation Step 1: Amine Protonation cluster_acylation Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation P4M Piperidin-4-ylmethanol Protonated_P4M Protonated Piperidinium P4M->Protonated_P4M + H⁺ H_plus H⁺ (from TFA) Ester_Intermediate Oxonium Intermediate Protonated_P4M->Ester_Intermediate + Ac₂O Anhydride Acetic Anhydride (Ac₂O) Product O-Acylated Product Ester_Intermediate->Product - H⁺

Caption: Mechanism of Selective O-Acylation.

Materials & Reagents:

  • Piperidin-4-ylmethanol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Trifluoroacetic Acid (TFA) (as solvent)

  • Diethyl ether

  • Methanol (for quenching)

Step-by-Step Methodology:

  • Setup: In a clean, dry flask, dissolve piperidin-4-ylmethanol (1.0 eq) in anhydrous TFA at 0 °C. The volume of TFA should be sufficient to fully dissolve the substrate.

  • Acylation: To the stirred solution, add acetic anhydride (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS. For TLC, a sample must be worked up (neutralized) before spotting.

  • Precipitation: Upon completion, cool the reaction mixture and add cold diethyl ether to precipitate the product as its trifluoroacetate salt.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Neutralization (Optional): If the free base is desired, dissolve the salt in a minimal amount of water, cool to 0 °C, and carefully add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the solution is basic (pH > 9). Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate), dry, and concentrate.

Protocol 3: N-Acylation via Amide Coupling (Steglich Esterification Conditions)

This protocol is for coupling a carboxylic acid to the piperidine nitrogen, a common step in building more complex molecules. It uses DCC as a coupling agent and DMAP as a catalyst. Although termed "Steglich Esterification," the conditions are highly effective for amide bond formation.

Core Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. The piperidine amine then attacks this intermediate to form the amide bond. DMAP can accelerate the reaction, although it is often more critical for esterifications.

Materials & Reagents:

  • Piperidin-4-ylmethanol (1.1 eq)

  • Carboxylic Acid (R-COOH) (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional but recommended)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Setup: Dissolve the carboxylic acid (1.0 eq) and piperidin-4-ylmethanol (1.1 eq) in anhydrous DCM or DMF in a dry flask under an inert atmosphere. Add DMAP (0.1 eq).

  • Activation: Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Reaction: Remove the ice bath and stir the reaction at room temperature overnight (12-18 hours).

  • Monitoring: Check for completion by TLC or LC-MS.

  • Workup: Filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Extraction & Washing: Transfer the filtrate to a separatory funnel. Dilute with more DCM if necessary. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the desired N-acylated product.

Pillar 3: Data Presentation & Analytical Monitoring

Effective reaction monitoring is crucial for optimizing yield and minimizing side products.

Table 1: Comparison of Acylation Protocols

ParameterProtocol 1: N-Acylation (Acyl Chloride)Protocol 2: O-Acylation (Anhydride)Protocol 3: N-Acylation (Coupling)
Target Site Secondary AminePrimary AlcoholSecondary Amine
Acyl Source Acyl ChlorideAcid AnhydrideCarboxylic Acid
Key Reagents Triethylamine (Base)Trifluoroacetic Acid (Solvent/Catalyst)DCC (Coupling Agent), DMAP (Catalyst)
Conditions Basic (pH > 8)Acidic (pH < 2)Neutral / Mildly Basic
Temperature 0 °C to RT0 °C to RT0 °C to RT
Primary Byproduct Triethylamine HClAcetic Acid, TFADicyclohexylurea (DCU)
Workup Aqueous washPrecipitation / ExtractionFiltration / Aqueous wash

Analytical Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is the fastest method for qualitative reaction monitoring.

    • Plate: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of a polar solvent (e.g., Methanol or Ethyl Acetate) and a non-polar solvent (e.g., DCM or Hexanes). A good starting point is 5-10% MeOH in DCM.

    • Visualization: UV light (254 nm) if compounds are UV-active, followed by staining (e.g., potassium permanganate or ninhydrin for the free amine). The disappearance of the piperidin-4-ylmethanol spot and the appearance of a new, less polar product spot indicates reaction progress.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on reaction conversion.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% TFA or formic acid.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Analysis: The retention time of the starting material will decrease as it is converted to the more non-polar acylated product.

References

  • Lund, H., & Christensen, J. B. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Google Patents. (2014). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • Xu, S., et al. (2013). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Google Patents. (1997).
  • Pellegrini, C., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • S. Xu, et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. [Link]

  • de la Hoz, A., et al. (2001). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • VelocityEHS. (2014). Acetic Acid Hazards & Safety Information. [Link]

  • Ranu, B. C., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]

  • Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

  • Mota, A. J., & Perez-Gonzalez, A. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O. [Link]

  • Organic Chemistry Portal. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]

  • Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. [Link]

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Application of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate in kinase inhibitor development.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate in the Development of Novel Kinase Inhibitors

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Piperidine Scaffolds in Kinase Drug Discovery

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of "druggable" targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, yet the persistent challenges of selectivity, potency, and acquired resistance demand continuous innovation in medicinal chemistry.

Central to this innovation is the use of "privileged scaffolds"—molecular frameworks that are repeatedly found in successful drugs. The piperidine ring is arguably one of the most significant of these scaffolds, present in over 70 commercialized drugs.[3][4] Its prevalence is not coincidental; the piperidine moiety offers a unique combination of properties that medicinal chemists leverage to fine-tune drug candidates.[5][6] The introduction of a piperidine ring can modulate physicochemical properties like solubility and lipophilicity, enhance biological activity and selectivity, and improve overall pharmacokinetic profiles.[7][8]

This guide focuses on a specific, highly versatile piperidine-based building block: This compound . This compound is an ideal starting point for kinase inhibitor synthesis due to its distinct chemical features:

  • A Boc-Protected Piperidine Core: The tert-butyloxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the piperidine nitrogen, allowing for controlled, sequential chemical modifications.

  • A Reactive Ketone Handle: The 4-benzoyl group, specifically the ketone functionality, serves as a versatile chemical handle for a variety of transformations, such as reductive amination, to introduce additional complexity and target-interacting motifs.

  • Favorable Structural Geometry: The substituted phenyl ring provides a rigid anchor that can be oriented to interact with key residues within the ATP-binding pocket of a target kinase.

This document provides a comprehensive technical guide for researchers, outlining the properties of this building block, a detailed protocol for its application in the synthesis of a potent kinase inhibitor, and a robust workflow for the subsequent biological evaluation of the synthesized compound.

Physicochemical and Structural Data

A thorough understanding of the starting material is fundamental to any synthetic campaign. The key properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₈H₂₅NO₄
Molecular Weight 319.40 g/mol
CAS Number 166759-45-7
Appearance White to off-white solid
Calculated LogP 3.1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Data is compiled from publicly available chemical databases and may vary slightly based on the supplier and analytical method.

Application Protocol I: Synthesis of a Covalent BTK Inhibitor

To illustrate the utility of this compound, this section details a representative, multi-step synthesis of a hypothetical covalent inhibitor targeting Bruton's Tyrosine Kinase (BTK). BTK is a clinically validated target in B-cell malignancies, and many approved inhibitors feature a piperidine or similar heterocyclic core.[9][10]

The overall synthetic strategy involves three key stages:

  • Reductive Amination: Introduction of a key pharmacophore (an aminopyrimidine) by reacting the ketone handle.

  • Boc Deprotection: Unmasking the piperidine nitrogen for further functionalization.

  • Amide Coupling: Installation of a Michael acceptor "warhead" to enable covalent bond formation with a cysteine residue in the BTK active site.

Workflow for Synthesis of a Covalent BTK Inhibitor

G A Starting Material: Tert-butyl 4-(4-methoxybenzoyl) piperidine-1-carboxylate B Step 1: Reductive Amination + 4-Amino-5-cyanopyrimidine + NaBH(OAc)3 A->B C Intermediate 1: Boc-protected piperidinyl-aminopyrimidine B->C D Step 2: Boc Deprotection + Trifluoroacetic Acid (TFA) C->D E Intermediate 2: Piperidinyl-aminopyrimidine (TFA Salt) D->E F Step 3: Amide Coupling + Acryloyl chloride + DIPEA E->F G Final Product: Hypothetical Covalent BTK Inhibitor F->G

Synthetic workflow from the starting material to the final inhibitor.
Step 1: Reductive Amination

Rationale: Reductive amination is a robust method for forming C-N bonds. Here, it is used to couple the piperidine core to a 4-amino-5-cyanopyrimidine moiety, a common feature in kinase inhibitors that often forms hydrogen bonds in the hinge region of the kinase. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, selective for imines over ketones, and can be used in a one-pot procedure.

Materials:

  • This compound (1.0 eq)

  • 4-Amino-5-cyanopyrimidine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Acetic Acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of this compound in anhydrous DCM, add 4-amino-5-cyanopyrimidine and a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate 1 .

Step 2: Boc Deprotection

Rationale: The Boc group must be removed to allow for the final coupling step. Trifluoroacetic acid (TFA) is the standard reagent for this transformation. It is highly effective and the resulting trifluoroacetate salt and excess TFA can be easily removed by evaporation.

Materials:

  • Intermediate 1 (1.0 eq)

  • Trifluoroacetic Acid (TFA, 10-20 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Intermediate 1 in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue, Intermediate 2 (as a TFA salt), is often used directly in the next step without further purification.

Step 3: Amide Coupling to Install Covalent Warhead

Rationale: To create a covalent inhibitor, an electrophilic "warhead" is attached, which can form an irreversible bond with a nucleophilic residue (typically cysteine) in the target protein. Acrylamide moieties are widely used for this purpose in BTK inhibitors like Ibrutinib.[11] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the TFA salt of the amine and scavenge the HCl generated during the reaction.

Materials:

  • Intermediate 2 (TFA salt, 1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA, 3.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Intermediate 2 in anhydrous DCM and cool the solution to 0°C.

  • Add DIPEA and stir for 10 minutes.

  • Add a solution of acryloyl chloride in DCM dropwise.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or preparative HPLC to yield the Final Product , the hypothetical covalent BTK inhibitor.

Application Protocol II: Biological Evaluation and Screening Cascade

Once synthesized, the novel compound must be evaluated for its biological activity. A well-designed screening cascade ensures a systematic assessment of potency, selectivity, and cellular effects.[1]

Screening Cascade Workflow

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Screen: Biochemical BTK Activity Assay (e.g., ADP-Glo™) B Potency Determination: Calculate IC50 Value A->B C Selectivity Profiling: Screen against a panel of kinases B->C D Target Engagement: Cellular BTK Phosphorylation Assay (e.g., In-Cell Western) C->D E Functional Outcome: Cell Proliferation/Viability Assay (e.g., in Ramos cells) D->E F Pathway Analysis: Western Blot for downstream substrates (e.g., p-PLCγ2) E->F

A systematic workflow for evaluating a newly synthesized kinase inhibitor.
Protocol 1: Biochemical BTK Inhibition Assay (ADP-Glo™)

Principle: This assay quantifies the amount of ADP produced during the kinase reaction.[12] The kinase reaction is stopped, and remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity. Inhibition is measured as a reduction in this signal.

Materials:

  • Recombinant human BTK enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP solution

  • Synthesized Inhibitor (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO, then dilute further into the kinase reaction buffer.

  • In a 384-well plate, add 2.5 µL of inhibitor solution or vehicle control (DMSO in buffer).

  • Add 2.5 µL of a 2X BTK enzyme and substrate mixture. Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes to allow the luminescent signal to develop.

  • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Controls: Include "no enzyme" wells (high inhibition control) and "vehicle only" wells (no inhibition control).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration required to inhibit 50% of the kinase activity.[13]

Protocol 2: Cellular BTK Auto-phosphorylation Assay

Principle: An effective inhibitor should engage and inhibit its target within a cellular context.[14][15] This can be measured by assessing the phosphorylation status of the kinase itself (auto-phosphorylation) or a direct downstream substrate.[16] This protocol uses an antibody-based method to detect phosphorylated BTK (p-BTK) in a relevant B-cell lymphoma cell line.

Materials:

  • Ramos (human Burkitt's lymphoma) cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Synthesized Inhibitor

  • Anti-goat IgM antibody (for stimulating the B-cell receptor pathway)

  • Cell lysis buffer

  • Primary antibodies: Rabbit anti-p-BTK (Tyr223), Mouse anti-total-BTK

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse

  • In-Cell Western™ or standard Western Blot equipment

Procedure:

  • Cell Culture and Treatment: Seed Ramos cells in a 96-well plate and allow them to adhere or grow to the desired confluency. Starve the cells in serum-free media for 4 hours.

  • Pre-treat the cells with various concentrations of the synthesized inhibitor for 1-2 hours.

  • Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10 minutes to induce BTK auto-phosphorylation.

  • Lysis: Aspirate the media and lyse the cells directly in the wells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection (Western Blot):

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-BTK and total BTK (as a loading control).

    • Wash and incubate with fluorescently-labeled secondary antibodies.

    • Image the blot using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the band intensities for p-BTK and normalize them to the total BTK signal. Plot the normalized p-BTK signal against inhibitor concentration to determine the cellular IC₅₀.

BTK in the B-Cell Receptor (BCR) Signaling Pathway

The efficacy of a BTK inhibitor is rooted in its ability to disrupt the B-cell receptor (BCR) signaling cascade, which is critical for the proliferation and survival of normal and malignant B-cells.[10] Upon antigen binding to the BCR, a series of phosphorylation events is initiated by kinases like LYN and SYK. These kinases activate BTK, which in turn phosphorylates and activates Phospholipase C gamma 2 (PLCγ2). This leads to downstream signaling that promotes cell survival and proliferation. Our synthesized inhibitor aims to block this critical node.

G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Inhibitor Synthesized Inhibitor Inhibitor->BTK Downstream Downstream Signaling (Ca²⁺ flux, NF-κB activation) PLCG2->Downstream Outcome Cell Proliferation & Survival Downstream->Outcome

Simplified BCR signaling pathway showing the inhibitory action on BTK.

Conclusion

This compound is a valuable and versatile chemical building block for modern kinase inhibitor discovery. Its pre-installed, protected piperidine core and reactive ketone handle provide a streamlined entry point into complex molecular architectures. By following logical synthetic strategies and employing a rigorous biological screening cascade, researchers can effectively leverage this compound to develop novel, potent, and selective kinase inhibitors for therapeutic applications. The protocols and workflows described herein offer a validated framework for advancing such drug discovery programs.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Kharitonov, D. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Wang, C., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology. Retrieved from [Link]

  • Wang, C., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PubMed. Retrieved from [Link]

  • Elsevier. (2017). Piperidine-Based Drug Discovery, 1st Edition. Elsevier Shop. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • University of Arizona. (2017). Piperidine-based drug discovery. Retrieved from [Link]

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The Versatile Scaffolding of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate emerges as a highly valuable and versatile intermediate. Its unique structural features—a piperidine core for conformational rigidity, a Boc-protecting group for controlled reactivity, and a latent carbonyl functionality—offer a powerful toolkit for medicinal chemists and synthetic researchers. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this building block, complete with detailed protocols and mechanistic insights to empower your research endeavors.

Physicochemical Properties and Structural Features

This compound is a white to pale-yellow solid. The key to its utility lies in the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. The methoxy-substituted benzoyl moiety introduces a handle for a variety of transformations, primarily centered around the reactivity of the ketone.

PropertyValue
Molecular Formula C₁₈H₂₅NO₄
Molecular Weight 319.40 g/mol
Appearance White to pale-yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)

Synthesis of the Building Block: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct installation of the 4-methoxybenzoyl group onto the Boc-protected piperidine scaffold.

Reaction Principle: Friedel-Crafts Acylation

The reaction proceeds via the in situ generation of a highly electrophilic acylium ion from a carboxylic acid derivative, which then attacks the electron-rich anisole ring. The methoxy group of anisole is an ortho-, para-directing group, leading predominantly to the desired para-substituted product due to steric hindrance at the ortho position.[1]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Boc_Pip_COOH 1-(Boc)piperidine-4-carboxylic acid Acylium_Ion Acylium Ion Intermediate Boc_Pip_COOH->Acylium_Ion Activation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Acylium_Ion Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Attack on Aromatic Ring Anisole Anisole Anisole->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation

Caption: Friedel-Crafts acylation workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

  • Anisole

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise to the stirred solution. The formation of a mixed anhydride is crucial for the subsequent acylation.

  • After stirring for 30 minutes at 0 °C, add anisole (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data, based on closely related structures, would show characteristic peaks for the Boc group, the piperidine ring protons, the aromatic protons of the methoxybenzoyl group, and the methoxy group protons.[2]

Application Notes: A Versatile Building Block in Action

The synthetic utility of this compound stems from the selective transformations that can be performed on its functional groups.

Reduction of the Ketone: Accessing Chiral Alcohols

The ketone functionality can be readily reduced to a secondary alcohol, introducing a new stereocenter. This transformation is a gateway to the synthesis of chiral ligands and active pharmaceutical ingredients (APIs).

Ketone_Reduction_Workflow Start This compound Product Tert-butyl 4-((4-methoxyphenyl)(hydroxy)methyl)piperidine-1-carboxylate Start->Product Reduction Reagent Sodium Borohydride (NaBH4) Methanol (MeOH) Reagent->Product

Caption: Workflow for the reduction of the ketone functionality.

Protocol: Sodium Borohydride Reduction

  • Dissolve this compound (1.0 eq) in methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the evolution of hydrogen gas.

  • Stir the reaction at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.[3][4]

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol product.

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of the ester functionality of the Boc group.[3] Methanol serves as both a solvent and a proton source for the work-up.

Boc Deprotection: Unveiling the Piperidine Nitrogen

The removal of the Boc group is a crucial step to enable further functionalization of the piperidine nitrogen. This is typically achieved under acidic conditions.

Protocol: Acid-Catalyzed Deprotection

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.

Application in the Synthesis of Bioactive Molecules

The structural motif of a 4-substituted piperidine is prevalent in a wide array of APIs. This compound serves as an excellent precursor for such molecules.

Example Application: Synthesis of Lofexidine Analogs

Lofexidine is an α2-adrenergic receptor agonist used for the management of opioid withdrawal symptoms.[5] The core structure of lofexidine features a 2-(1-(2,6-dichlorophenoxy)ethyl)-4,5-dihydro-1H-imidazole moiety attached to a piperidine ring. The title building block can be envisioned as a key intermediate for the synthesis of novel lofexidine analogs by modifying the methoxybenzoyl group and subsequently elaborating the piperidine nitrogen.

Example Application: Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty acid amide hydrolase (FAAH) is a therapeutic target for pain and inflammation.[6][7] Many FAAH inhibitors incorporate a piperidine or piperazine core.[6][7] The ketone functionality of this compound can be transformed into various pharmacophores, and the deprotected piperidine nitrogen can be coupled with other fragments to build a library of potential FAAH inhibitors.[8]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed building block with significant potential in organic synthesis and medicinal chemistry. Its readily available starting materials, straightforward synthesis, and the orthogonal reactivity of its functional groups make it an attractive intermediate for the construction of complex molecules. The detailed protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers looking to leverage the synthetic utility of this versatile compound.

References

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Application Note & Protocol: A Scientist's Guide to the N-Boc Protection of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Boc-4-Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. Its three-dimensional structure allows for precise orientation of functional groups, while its basic nitrogen can improve pharmacokinetic properties like aqueous solubility and metabolic stability. Specifically, 4-substituted piperidines are crucial building blocks for drugs targeting a wide range of therapeutic areas, from oncology to central nervous system disorders.[1]

To successfully incorporate these valuable motifs into complex molecules during multi-step synthesis, the nucleophilic secondary amine of the piperidine ring must be temporarily masked or "protected." The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for this purpose.[2] Its widespread use stems from a combination of factors: it is easily introduced using di-tert-butyl dicarbonate (Boc₂O), it forms a stable carbamate that is robust against most nucleophilic and basic conditions, and it can be cleanly removed under mild acidic conditions, ensuring orthogonality with other common protecting groups like Fmoc or Cbz.[3][4][5]

This guide provides a comprehensive overview of the experimental procedure for the N-Boc protection of 4-substituted piperidines, delving into the underlying mechanism, offering a field-proven protocol, and addressing common challenges to empower researchers in drug discovery and development.

The Reaction Unveiled: Mechanism of N-Boc Protection

The N-Boc protection of a secondary amine, such as a 4-substituted piperidine, proceeds via a nucleophilic acyl substitution reaction.[5] The process is efficient and generally high-yielding.

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the piperidine's nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate.[5][6]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

  • Decomposition & Deprotonation: The tert-butyl carbonate anion is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[6] This tert-butoxide anion is a sufficiently strong base to deprotonate the now positively charged piperidinium nitrogen, yielding the final N-Boc protected piperidine and tert-butanol.[3][5]

While the reaction can proceed without an external base, the inclusion of a mild base like triethylamine (NEt₃) or an inorganic base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is common practice.[3][7] The base serves to neutralize the protonated amine, preventing the formation of an unreactive ammonium salt and accelerating the reaction.[5]

N-Boc Protection Mechanism Figure 1: Reaction Mechanism of N-Boc Protection sub 4-Substituted Piperidine intermediate Tetrahedral Intermediate sub->intermediate 1. Nucleophilic    Attack boc2o Boc₂O (Di-tert-butyl dicarbonate) boc2o->intermediate product N-Boc Protected Piperidine intermediate->product 2. Collapse &    Decomposition tbuoh tert-Butanol intermediate->tbuoh co2 CO₂ intermediate->co2

Caption: Figure 1: Reaction Mechanism of N-Boc Protection

Core Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine

This protocol provides a robust and reproducible method for the N-Boc protection of 4-hydroxypiperidine, a common and versatile building block.[7][8] The principles outlined can be readily adapted for other 4-substituted piperidines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Hydroxypiperidine≥98%Standard SupplierCan be hygroscopic; store in a desiccator.
Di-tert-butyl dicarbonate (Boc₂O)≥97%Standard SupplierCan be a low-melting solid; handle with care.
Triethylamine (NEt₃)Reagent Grade, ≥99%Standard SupplierShould be freshly distilled for best results.
Dichloromethane (DCM)AnhydrousStandard SupplierOther solvents like THF, Methanol, or Ethyl Acetate can be used.[7]
Deionized WaterN/AIn-houseUsed for aqueous work-up.
Brine (Saturated NaCl solution)N/AIn-houseUsed to break emulsions and aid drying.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard SupplierFor drying the organic layer.
Round-bottom flask, Magnetic stirrerN/AStandard Labware
Ice bath, Separatory funnelN/AStandard Labware
Rotary evaporatorN/AStandard Labware
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Standard SupplierFor reaction monitoring.
Step-by-Step Procedure

Experimental Workflow Figure 2: General Experimental Workflow A 1. Dissolve Substrate (4-Substituted Piperidine & Base in Solvent) B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Boc₂O (Slowly or in portions) B->C D 4. Reaction (Warm to RT, Stir 6-12h) C->D E 5. Monitor Progress (TLC) D->E E->D Incomplete? F 6. Quench & Work-up (Add H₂O, Extract with Organic Solvent) E->F Complete G 7. Wash & Dry (Wash with H₂O/Brine, Dry over Na₂SO₄) F->G H 8. Concentrate (Rotary Evaporation) G->H I 9. Purify (Recrystallization or Column Chromatography) H->I J 10. Characterize (NMR, IR, MS) I->J

Caption: Figure 2: General Experimental Workflow

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (5.0 g, 49.4 mmol).

  • Dissolution: Dissolve the starting material in dichloromethane (DCM, 100 mL). Add triethylamine (NEt₃, 8.3 mL, 59.3 mmol, 1.2 eq). Stir until a homogeneous solution is formed.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 11.9 g, 54.4 mmol, 1.1 eq) in a small amount of DCM to the cooled reaction mixture.[7] A slight exotherm may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.[7] The reaction is typically left overnight.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The product spot should be less polar (higher Rf) than the starting material. A stain like potassium permanganate can be used for visualization.

  • Work-up: Once the reaction is complete (disappearance of starting material by TLC), transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[7]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, typically a white to off-white solid, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure N-Boc-4-hydroxypiperidine.[1][7] If the product is an oil, purification by flash column chromatography may be necessary.

Impact of 4-Position Substituents and Optimization Strategies

The nature of the substituent at the C4 position of the piperidine ring can influence reaction conditions and outcomes. While the piperidine nitrogen's nucleophilicity is generally high, certain functional groups require special consideration.

4-SubstituentExampleKey Considerations & Optimization Strategies
-OH 4-HydroxypiperidineStandard Conditions: The hydroxyl group is generally unreactive towards Boc₂O under these conditions. The protocol described above is highly effective.[7]
-NH₂ 4-AminopiperidineChemoselectivity: The secondary ring amine is significantly more nucleophilic and less sterically hindered than the primary exocyclic amine, leading to preferential N-Boc protection on the ring.[9] Solubility: If starting with a salt (e.g., dihydrochloride), a stronger base (e.g., NaOH) or an initial free-basing step may be required.[10]
-COOH Isonipecotic AcidZwitterion Formation: This substrate exists as a zwitterion, leading to poor solubility in many organic solvents.[10][11] Strategy: Use of a mixed solvent system (e.g., water/dioxane or water/acetone) with a base like NaOH is often necessary to ensure dissolution and reaction.[12]
=O (Ketone) 4-PiperidoneStandard Conditions: The ketone is unreactive. Protection proceeds smoothly. This intermediate can then be reduced to the 4-hydroxy derivative if desired.[1][13]
-CH₂OH 4-(Hydroxymethyl)piperidineStandard Conditions: Similar to 4-hydroxypiperidine, the primary alcohol is not reactive under these conditions. The reaction is typically straightforward.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Poor Substrate Solubility: Zwitterionic or highly polar substrates not fully dissolved.[11] 2. Low Nucleophilicity: Electron-withdrawing groups on the piperidine ring reducing nitrogen reactivity. 3. Degraded Boc₂O: Reagent may have hydrolyzed due to improper storage.1. Change to a more suitable solvent system (e.g., add water, THF, or methanol).[7] 2. Increase reaction time, gently heat (e.g., to 40-50 °C), or add a catalytic amount of 4-dimethylaminopyridine (DMAP). 3. Use a fresh bottle of Boc₂O.
Low Yield 1. Work-up Losses: Emulsion formation during extraction or loss of polar product to the aqueous layer. 2. Incomplete Reaction: See above.1. Add more brine to break emulsions. Adjust the pH of the aqueous layer before extraction if the product has acidic/basic properties. Perform back-extraction of the aqueous layers. 2. See above.
Difficulty in Purification 1. Oily Product: Product does not crystallize. 2. Excess Boc₂O: Unreacted reagent co-elutes with the product.1. Purify via flash column chromatography. 2. During work-up, add a nucleophilic scavenger resin (e.g., trisamine resin) to react with excess Boc₂O, or use a gentle vacuum to sublimate the excess reagent away from the product.[10]

Conclusion

The N-Boc protection of 4-substituted piperidines is a cornerstone reaction in modern synthetic and medicinal chemistry. The use of di-tert-butyl dicarbonate provides a reliable, high-yielding, and scalable method for masking the piperidine nitrogen. By understanding the core mechanism, employing a robust experimental protocol, and anticipating the influence of various substituents, researchers can efficiently generate these critical intermediates. This foundational step enables the subsequent, selective elaboration of the piperidine scaffold, paving the way for the discovery and development of novel therapeutics.

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Topic: A Comprehensive Guide to the Purity Assessment of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive, multi-faceted guide to assessing the purity of this compound. We move beyond single-method analyses to present an integrated strategy employing orthogonal analytical techniques. This guide details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems in accordance with international regulatory standards.

Introduction: The Imperative for Purity

In pharmaceutical development, the principle of "quality by design" begins with the rigorous characterization of all starting materials and intermediates. This compound, a substituted piperidine derivative, is a common building block in medicinal chemistry.[1] Impurities, which can arise from the synthetic route or degradation, may carry their own pharmacological or toxicological profiles, potentially compromising the final API.[2] Therefore, a robust analytical strategy is not merely a quality control checkpoint but a fundamental component of risk management in drug development.

This guide details an orthogonal approach, leveraging the strengths of multiple analytical techniques to build a complete and reliable purity profile. Chromatographic methods provide quantitative data on impurity levels, spectroscopic techniques confirm structural identity and can offer absolute quantification, and thermal methods characterize critical solid-state properties.

Compound Profile
PropertyValue
Chemical Name This compound
Structure (A chemical structure image would be placed here in a formal document)
Molecular Formula C₁₈H₂₅NO₄
Molecular Weight 319.40 g/mol
Appearance White to off-white solid
Key Features - Boc Group: Acid-labile and thermally sensitive protecting group.[3] - Benzoyl Chromophore: Strong UV absorbance, ideal for HPLC-UV detection. - Piperidine Ring: A common heterocyclic motif.[]

The Integrated Analytical Workflow

A single analytical method is rarely sufficient to declare a compound "pure." An integrated workflow utilizes multiple, independent (orthogonal) methods to interrogate different physicochemical properties of the compound. This strategy significantly reduces the risk of undetected impurities.

Analytical_Workflow cluster_0 Sample Batch cluster_1 Primary Purity & Impurity Profile cluster_2 Orthogonal Confirmation & Quantification cluster_3 Structural & Physicochemical Identity cluster_4 Final Purity Assessment Sample Test Sample: Tert-butyl 4-(4-methoxybenzoyl) piperidine-1-carboxylate HPLC RP-HPLC-UV (Purity %, Impurity Profile) Sample->HPLC qNMR qNMR (Absolute Purity) Sample->qNMR LCMS LC-MS (Impurity ID) Sample->LCMS NMR ¹H & ¹³C NMR (Structure Verification) Sample->NMR MS Mass Spec (Molecular Weight) Sample->MS Thermal TGA / DSC (Solvents, Stability, m.p.) Sample->Thermal EA Elemental Analysis (Elemental Composition) Sample->EA Report Certificate of Analysis (Complete Purity Profile) HPLC->Report qNMR->Report LCMS->Report NMR->Report MS->Report Thermal->Report EA->Report Validation_Parameters cluster_Assay Assay & Impurity Tests center Method Validation (ICH Q2(R1)) Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Specificity Specificity center->Specificity LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Linearity Linearity center->Linearity Range Range center->Range

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HPLC and GC-MS methods for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Quantification and Identification of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

This document provides detailed application notes and validated protocols for the analysis of this compound, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein leverage High-Performance Liquid Chromatography (HPLC) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and volatile impurity profiling. The protocols are designed for researchers, analytical scientists, and drug development professionals requiring accurate and reliable analytical characterization of this compound.

Introduction and Analytical Strategy

This compound (MW: 319.4 g/mol , Formula: C₁₈H₂₅NO₄) is a substituted piperidine derivative. The piperidine ring is a crucial pharmacophore in numerous active pharmaceutical ingredients (APIs). The purity and stability of this intermediate are critical for ensuring the safety and efficacy of the final drug product. Therefore, validated analytical methods are essential for its quality control.

This guide presents two orthogonal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is presented as the primary technique for assay and impurity quantification due to its high precision, robustness, and suitability for non-volatile and thermally sensitive compounds. The methoxybenzoyl group provides a strong chromophore, making UV detection highly effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method serves as a powerful tool for identity confirmation and for the analysis of volatile or semi-volatile impurities. It provides high specificity through mass fragmentation patterns, although it requires the analyte to be thermally stable.

The selection of these methods is based on the physicochemical properties of the target analyte, which possesses both non-volatile characteristics (high molecular weight, polar functional groups) and features amenable to GC analysis if thermal stability is confirmed.

High-Performance Liquid Chromatography (HPLC) for Quantification

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the method of choice for the quantitative analysis of this compound. The separation is based on the analyte's partitioning between a polar mobile phase and a non-polar stationary phase. The molecule contains a non-polar tert-butoxycarbonyl (Boc) protecting group and a phenyl ring, which interact strongly with a hydrophobic stationary phase like C18. By modulating the composition of the mobile phase, the retention and elution of the analyte and its related impurities can be precisely controlled.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are ideal for retaining the non-polar regions of the analyte. A particle size of 3-5 µm provides a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. A small amount of acid (e.g., formic or phosphoric acid) is added to the aqueous phase to control the ionization of any acidic or basic functional groups, thereby ensuring consistent retention times and symmetrical peaks.

  • Detection: The methoxybenzoyl moiety acts as a chromophore. UV detection at approximately 275 nm, corresponding to the π-π* transitions in the aromatic ring, provides excellent sensitivity and specificity for the analyte.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Formic Acid (0.1%).

  • Ultrapure Water.

  • This compound reference standard.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN / 0.1% Formic Acid) Equilibrate System Equilibration (C18 Column) MobilePhase->Equilibrate Standard Standard Prep (1.0 mg/mL Stock) Calibrate Calibration Curve (Peak Area vs. Conc.) Standard->Calibrate Sample Sample Prep (Dilute in Mobile Phase) Inject Inject Samples (10 µL) Sample->Inject Equilibrate->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC analysis workflow from preparation to quantification.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both phases by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1.0 mg/mL stock solution.

    • Prepare a working standard of ~50 µg/mL by diluting the stock solution with the same diluent.

  • Sample Preparation:

    • Accurately weigh an amount of the test sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 diluent.

    • Further dilute to a final theoretical concentration of ~50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 25 minutes (including re-equilibration)
Method Validation Framework

The protocol must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[1][2][3] A self-validating system demonstrates its reliability through rigorous testing.

Validation ParameterDescription & Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). Peak purity should be assessed using a PDA detector.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations should be used. Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results to the true value. Determined by spike recovery at 3 levels (e.g., 80%, 100%, 120%). Criteria: Mean recovery of 98.0% - 102.0%.
Precision Repeatability: Analysis of replicate samples (n=6) at 100% of the test concentration. Criteria: RSD ≤ 1.0%.Intermediate Precision: Performed by a different analyst on a different day. Criteria: Overall RSD ≤ 2.0%.
LOD & LOQ Limit of Detection (LOD): Lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): Lowest amount of analyte that can be quantified with suitable precision and accuracy. Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate). Criteria: System suitability parameters remain within limits.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Principle and Rationale

GC-MS is a powerful confirmatory technique that combines the separation power of gas chromatography with the high specificity of mass spectrometry. The analyte must be thermally stable and volatile enough to be vaporized in the GC inlet without degradation.

Causality Behind Experimental Choices:

  • Thermal Stability: The N-Boc protecting group can be thermally labile. Therefore, the GC inlet temperature is a critical parameter that must be optimized to ensure efficient volatilization without causing premature fragmentation of the analyte. A lower-than-usual inlet temperature (e.g., 250 °C) is a prudent starting point.

  • Stationary Phase (Column): A low-polarity, general-purpose column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is chosen. This phase separates compounds primarily based on their boiling points and provides excellent inertness.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy technique produces reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, allowing for unambiguous identification through library matching or de novo interpretation.

  • Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and speed, allowing for the acquisition of full scan spectra across a specified mass range.

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with a split/splitless inlet and electron ionization source.

  • DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Helium (Carrier Gas).

  • Dichloromethane or Ethyl Acetate (GC Grade).

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Prep (Dissolve in DCM) Inject Inject Sample (Splitless Mode) Sample->Inject Separate GC Separation (Temp. Program) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Quadrupole) Ionize->Detect Spectrum Extract Mass Spectrum Detect->Spectrum Identify Identify Fragments Spectrum->Identify Confirm Confirm Structure Identify->Confirm

Caption: GC-MS analysis workflow from sample injection to structural confirmation.

Protocol Steps:

  • Sample Preparation:

    • Dissolve a small amount (~1 mg) of the sample in 1 mL of dichloromethane or ethyl acetate.

    • Filter if necessary and transfer to a GC vial.

  • Instrumental Conditions:

ParameterSetting
Inlet Mode Splitless (1 min purge delay)
Inlet Temperature 250 °C (Optimize as needed)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 300 °C @ 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) @ 70 eV
Scan Range 40 - 450 m/z
Data Interpretation and Expected Fragmentation

The mass spectrum provides the definitive structural evidence. For this compound (MW=319.4), the following fragments are predicted:

  • Molecular Ion (M⁺): A peak at m/z 319 may be observed, but it could be weak or absent due to the molecule's complexity.

  • Loss of tert-butyl group (-57): A fragment at m/z 262 [M - C₄H₉]⁺ is highly likely.

  • Loss of isobutylene (-56): A fragment at m/z 263 [M - C₄H₈]⁺ can occur via a McLafferty-type rearrangement.[4]

  • Loss of Boc group (-101): A fragment at m/z 218 [M - C₅H₉O₂]⁺ corresponding to the protonated piperidine core.

  • Methoxybenzoyl ion (+135): A strong peak at m/z 135, corresponding to the [CH₃O-C₆H₄-CO]⁺ acylium ion, is expected and is highly characteristic of this structure.

  • Piperidine Ring Fragments: Cleavage of the piperidine ring itself can lead to various smaller fragments.[5][6]

m/zPredicted IdentitySignificance
319[M]⁺Molecular Ion
262[M - 57]⁺Loss of tert-butyl radical
218[M - 101]⁺Loss of Boc group
135 [CH₃OC₆H₄CO]⁺Base Peak / Characteristic Fragment
107[CH₃OC₆H₄]⁺Loss of CO from m/z 135

Method Comparison and Summary

FeatureHPLC-UV MethodGC-MS Method
Primary Use Assay, Purity, Stability TestingIdentity Confirmation, Volatile Impurity Profiling
Quantification Excellent (High Precision & Accuracy)Possible, but requires more extensive calibration
Specificity Good (Chromatographic Separation)Excellent (Mass Fragmentation Pattern)
Sensitivity High (Strong UV Chromophore)Very High (in Full Scan or SIM mode)
Analyte Req. Soluble in mobile phaseThermally stable and volatile
Key Advantage Robust for routine QC, suitable for stability-indicating assays.Provides definitive structural information ("fingerprint").
Key Limitation Does not provide molecular weight information.Potential for thermal degradation of the analyte.

Conclusion

This guide details two robust and complementary analytical methods for the characterization of this compound. The HPLC-UV method provides a reliable and precise protocol for quantitative analysis, essential for quality control and stability studies. The GC-MS method offers an orthogonal technique for unequivocal structural confirmation based on characteristic mass fragmentation patterns. Together, these protocols form a comprehensive analytical package for researchers and scientists in the pharmaceutical industry, ensuring the quality and integrity of this critical synthetic intermediate. Adherence to the validation principles outlined herein is critical for regulatory compliance and data trustworthiness.[7][8]

References

  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation. (2023).
  • Pharma Approach. (2025). ICH Q2(R2)
  • BenchChem. (n.d.).
  • Maksimović, M., et al. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids.
  • Cayman Chemical. (n.d.).
  • Reddit. (2023).

Sources

Introduction: The Critical Role of Kinase Inhibitors in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, small-molecule kinase inhibitors represent a paradigm shift, moving beyond cytotoxic chemotherapy to precision-guided treatments. Kinases, a vast family of enzymes that regulate cellular signaling, are frequently dysregulated in malignancies, making them prime therapeutic targets.[1][2] This guide focuses on the synthetic chemistry behind two crucial classes of kinase inhibitors: Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, and a broader class of inhibitors targeting Cyclin-Dependent Kinase 9 (CDK9), a key regulator of cancer cell transcription.

Ibrutinib (marketed as Imbruvica®) has revolutionized the treatment of B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4][5] It functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[3][4] This action effectively blocks downstream signals that promote B-cell proliferation and survival.[6][7][8]

Concurrently, CDK9 has emerged as a high-value target in oncology.[9][10] As the catalytic engine of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates RNA Polymerase II, a crucial step for the transcription of short-lived proteins, including key anti-apoptotic factors like Mcl-1.[1][11][12] Many cancers become "addicted" to this continuous transcriptional output for their survival, making CDK9 inhibition a promising strategy to reinstate apoptosis.[12][13][14]

This document provides detailed synthetic protocols and the underlying chemical logic for producing Ibrutinib and representative CDK9 inhibitors, aimed at researchers and professionals in drug discovery and development.

Part 1: Synthesis of Ibrutinib

The molecular architecture of Ibrutinib is a composite of three key pharmacophoric elements: a 1H-pyrazolo[3,4-d]pyrimidine core, a 4-phenoxyphenyl group, and a chiral (R)-3-(acryloylamino)piperidine moiety which acts as a Michael acceptor for covalent bond formation.[15] The synthetic challenge lies in the efficient and stereocontrolled assembly of these components. Several synthetic routes have been reported; below is a convergent and widely referenced strategy.[15][16]

Mechanism of Action: Ibrutinib's Covalent Inhibition of BTK

Understanding the mechanism of Ibrutinib is crucial for appreciating its structural design. The drug is a potent, irreversible inhibitor that forms a covalent bond with the Cys481 residue within the BTK active site.[3][4] This targeted covalent inhibition leads to sustained inactivation of BTK, thereby disrupting the B-cell receptor signaling pathway essential for the proliferation and survival of malignant B-cells.[6][7]

cluster_BCR B-Cell Receptor Signaling BCR BCR (B-Cell Receptor) BTK BTK (Bruton's Tyrosine Kinase) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB Pathway PLCg2->NFkB Survival Cell Proliferation & Survival NFkB->Survival Ibrutinib Ibrutinib Ibrutinib->Inhibition Inhibition->BTK

Caption: Ibrutinib's mechanism of action via irreversible BTK inhibition.

Representative Synthetic Workflow for Ibrutinib

This synthetic route builds the core heterocycle first, followed by the introduction of the chiral piperidine ring and final acylation. This approach allows for flexibility and late-stage diversification if analogs were desired.

A 4-Phenoxybenzoic Acid B Intermediate A (Pyrazolopyrimidine Core) A->B Multi-step Heterocycle Formation D Intermediate B (Coupled Product) B->D Mitsunobu or SN2 Coupling C (R)-N-Boc-3- hydroxypiperidine (Chiral Building Block) C->D E Intermediate C (Deprotected Amine) D->E Boc Deprotection (e.g., TFA, HCl) F Ibrutinib E->F Acylation with Acryloyl Chloride cluster_pathway Transcriptional Elongation Pathway DNA DNA Template Promoter Promoter PolII RNA Pol II Promoter->PolII pPolII Phosphorylated RNA Pol II (p-Ser2) PolII->pPolII PTEFb P-TEFb Complex (CDK9/Cyclin T1) mRNA mRNA Transcript (e.g., Mcl-1, c-Myc) pPolII->mRNA Survival Cancer Cell Survival CDK9_Inhibitor CDK9 Inhibitor Inhibition->PTEFb

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The most common and direct approach involves the Friedel-Crafts acylation of anisole with a suitable activated derivative of N-Boc-piperidine-4-carboxylic acid. An alternative, though often more complex, route involves a Grignard reaction. This guide will focus primarily on the Friedel-Crafts acylation pathway due to its prevalence and relative simplicity.

A critical aspect of this synthesis is the careful control of reaction conditions to prevent side reactions and ensure the desired product is obtained in high yield and purity. This guide will walk you through the intricacies of the reaction and provide solutions to common problems you may encounter.

Recommended Synthetic Workflow: Friedel-Crafts Acylation

The following diagram outlines the recommended workflow for the synthesis of this compound via Friedel-Crafts acylation.

Synthesis Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Work-up & Purification N-Boc-piperidine-4-carboxylic_acid N-Boc-piperidine- 4-carboxylic acid Acid_chloride_formation Formation of N-Boc-piperidine-4-carbonyl chloride N-Boc-piperidine-4-carboxylic_acid->Acid_chloride_formation Reacts with Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Acid_chloride_formation Friedel_Crafts_Reaction Friedel-Crafts Acylation Acid_chloride_formation->Friedel_Crafts_Reaction Acylating Agent Anisole Anisole Anisole->Friedel_Crafts_Reaction Substrate Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Friedel_Crafts_Reaction Catalyst Workup Aqueous Work-up (Quenching) Friedel_Crafts_Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Final_Product Tert-butyl 4-(4-methoxybenzoyl) piperidine-1-carboxylate Purification->Final_Product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Acylating Agent: The N-Boc-piperidine-4-carbonyl chloride may have degraded due to moisture.1. Ensure the acid chloride is freshly prepared and used immediately. Handle under anhydrous conditions.
2. Poor Quality Lewis Acid: The Lewis acid (e.g., AlCl₃) may be hydrated, reducing its catalytic activity.2. Use a fresh, unopened container of the Lewis acid. Ensure it is a fine powder and not clumped.
3. Insufficient Reaction Temperature or Time: The reaction may not have gone to completion.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction time or temperature incrementally.
4. Deactivation of the Catalyst: The Lewis acid can complex with the carbonyl groups of the starting material and product, requiring stoichiometric amounts.4. Ensure at least one equivalent of the Lewis acid is used. For less reactive systems, an excess may be necessary.
Formation of a Major Byproduct 1. Ortho-acylation: Friedel-Crafts acylation of anisole can lead to a mixture of ortho- and para-substituted products.1. The para-product is typically favored due to sterics. Lowering the reaction temperature can sometimes improve para-selectivity. Purification by column chromatography will be necessary to separate the isomers.
2. De-Boc Reaction: The Boc protecting group can be labile under strongly acidic conditions, leading to the unprotected piperidine product.2. Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of Lewis acid.
3. Reaction with Solvent: If using a reactive solvent, it may compete in the Friedel-Crafts reaction.3. Use a non-reactive solvent such as dichloromethane (DCM) or dichloroethane (DCE).
Difficult Purification 1. Close-running Spots on TLC: The desired product and byproducts may have similar polarities.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not providing adequate separation.
2. Oily Product: The product fails to crystallize.2. Ensure all solvent has been removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, column chromatography is the best option.
Inconsistent Reaction Times 1. Variability in Reagent Quality: See "Low or No Product Yield".1. Standardize the source and handling of all reagents.
2. Scale-up Issues: Heat and mass transfer can differ at larger scales.2. When scaling up, ensure efficient stirring and temperature control. The rate of addition of reagents may need to be adjusted.

Frequently Asked Questions (FAQs)

Q1: Why is a Lewis acid, such as aluminum chloride (AlCl₃), necessary for this reaction?

A1: The Lewis acid is crucial for activating the acyl chloride. It coordinates to the chlorine atom of the N-Boc-piperidine-4-carbonyl chloride, making the carbonyl carbon much more electrophilic. This generates a resonance-stabilized acylium ion, which is the reactive species that undergoes electrophilic aromatic substitution with the anisole ring.[1]

Lewis_Acid_Activation Acyl_Chloride R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ Acyl_Chloride->Complex + Lewis_Acid AlCl₃ Lewis_Acid->Complex Acylium_Ion [R-C≡O]⁺ Complex->Acylium_Ion AlCl4 [AlCl₄]⁻ Complex->AlCl4

Caption: Activation of the acyl chloride by a Lewis acid.

Q2: What is the role of the Tert-butoxycarbonyl (Boc) protecting group?

A2: The Boc group serves two primary purposes. First, it protects the piperidine nitrogen from participating in side reactions. A free secondary amine is a nucleophile and could react with the acyl chloride. Secondly, the amide bond of the Boc group deactivates the nitrogen, preventing it from interfering with the Lewis acid catalyst.[2]

Q3: Can I use a different acylating agent instead of the acyl chloride?

A3: Yes, an acid anhydride can also be used for Friedel-Crafts acylation.[1] However, the corresponding anhydride of N-Boc-piperidine-4-carboxylic acid is not commercially available and would need to be synthesized. Acyl chlorides are generally more reactive and are commonly prepared in situ from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside the starting materials (anisole and the N-Boc-piperidine derivative). The product will be a new spot, typically with a polarity between the two starting materials. The disappearance of the limiting reagent (usually the acyl chloride or its precursor carboxylic acid) indicates the reaction is complete.

Q5: Are there alternative synthetic routes to consider?

A5: While Friedel-Crafts acylation is common, a Grignard reaction is a viable alternative. This would involve preparing a Grignard reagent from a halo-anisole (e.g., 4-bromoanisole) and reacting it with N-Boc-piperidine-4-carboxaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. Another advanced alternative is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an acyl chloride and a boronic acid.[5][6] These methods can be useful if the Friedel-Crafts approach fails or if specific functional groups are not compatible with the strongly acidic conditions.

Troubleshooting_Yield Start Low Product Yield Check_Reagents Are reagents anhydrous and of high quality? Start->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents No_Reagents No Check_Reagents->No_Reagents Check_Conditions Are reaction time and temperature sufficient? Yes_Reagents->Check_Conditions Replace_Reagents Use fresh, anhydrous reagents. No_Reagents->Replace_Reagents Yes_Conditions Yes Check_Conditions->Yes_Conditions No_Conditions No Check_Conditions->No_Conditions Check_Stoichiometry Is at least a stoichiometric amount of Lewis acid used? Yes_Conditions->Check_Stoichiometry Optimize_Conditions Increase time/temperature and monitor by TLC. No_Conditions->Optimize_Conditions Yes_Stoichiometry Yes Check_Stoichiometry->Yes_Stoichiometry No_Stoichiometry No Check_Stoichiometry->No_Stoichiometry Consult_Alternatives Consider alternative synthetic routes (e.g., Grignard). Yes_Stoichiometry->Consult_Alternatives Increase_Lewis_Acid Increase Lewis acid to 1.1-1.5 equivalents. No_Stoichiometry->Increase_Lewis_Acid

Caption: A logical guide for troubleshooting low product yield.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Preparation of N-Boc-piperidine-4-carbonyl chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add N-Boc-piperidine-4-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Slowly add oxalyl chloride (1.5 eq) to the stirred solution at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours, or until gas evolution ceases.

  • The resulting solution of the acyl chloride is typically used directly in the next step without purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) (1.2 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Add anhydrous DCM, followed by the slow addition of anisole (1.1 eq).

  • Slowly add the freshly prepared solution of N-Boc-piperidine-4-carbonyl chloride from Step 1 to the stirred suspension at 0 °C over 30-60 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by pouring it over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Synthesis of 4-methoxybenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved from [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. (2019). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Purification of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream success. This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the scientific reasoning behind each step.

Understanding the Molecule and Its Challenges

This compound is typically synthesized via a Friedel-Crafts acylation reaction between N-Boc-piperidine and an activated para-methoxybenzoyl derivative (like anisoyl chloride) in the presence of a Lewis acid catalyst. The purification challenges primarily stem from three core aspects:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously acid-labile.[1][2] Standard aqueous workups or purification on silica gel (which is inherently acidic) can inadvertently cleave this group, leading to a highly polar and difficult-to-remove impurity.

  • Similar Polarity of Byproducts: Unreacted starting materials and certain side products from the Friedel-Crafts reaction can have polarities very close to the desired product, making separation by chromatography non-trivial.

  • Crystallization Behavior: Like many N-Boc protected compounds, this molecule can be slow to crystallize, often separating from solution as a viscous oil or waxy solid, a phenomenon known as "oiling out."[3]

This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My crude product is a persistent oil or a waxy solid that refuses to crystallize. How can I obtain a pure, solid product?

This is the most common issue reported. The oily nature is often due to a mixture of the product with unreacted starting materials or solvents. Direct crystallization of such a crude mixture is rarely successful. A multi-step purification approach is required.

Expert Recommendation: Prioritize chromatographic purification before attempting crystallization.

Step-by-Step Protocol: Flash Column Chromatography
  • Adsorption: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small portion of silica gel (relative to your crude mass, e.g., 1-2x weight) and concentrate the slurry on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique prevents streaking and improves separation.

  • Column Packing: Prepare a silica gel column using a non-polar solvent system, such as 5% ethyl acetate in hexane.

  • Elution Gradient: Start the elution with a low-polarity mobile phase (e.g., 5-10% Ethyl Acetate/Hexane) to first wash out non-polar impurities like residual anisole. Gradually increase the polarity. The desired product typically elutes in the range of 20-35% Ethyl Acetate/Hexane .

  • Monitoring: Carefully monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

Data Presentation: Eluent Polarity vs. Eluted Compounds
Eluent System (EtOAc in Hexane)Expected Compound to EluteTypical Rf Value
5-15%Unreacted Anisole, Friedel-Crafts catalyst residues> 0.6
20-35%Product: this compound~0.3 - 0.4
> 50% or requires MeOHN-H piperidine (Boc-deprotected impurity)< 0.1

Note: Rf values are approximate and depend on the specific TLC plate and solvent conditions.

Post-Chromatography Crystallization

Once you have chromatographically pure fractions (verified by TLC), concentrate them to obtain a purified oil or foam. Now, crystallization has a much higher chance of success.

  • Recommended Method: Anti-Solvent Crystallization

    • Dissolve the purified product in a minimum amount of a "good" solvent where it is highly soluble, such as isopropanol, acetone, or ethyl acetate.

    • While stirring, slowly add a "poor" (anti-solvent) in which the product is insoluble, such as hexane or heptane, until the solution becomes faintly cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Cover the flask and allow it to cool slowly. For best results, let it stand at room temperature for several hours before moving it to a 4°C refrigerator. Avoid shocking the system by placing it directly in a freezer.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Question 2: My TLC plate shows multiple spots close to my product. What are they and how do I get rid of them?

Multiple spots indicate a complex mixture. Understanding the likely source of these impurities is key to selecting the right purification strategy.

Expert Analysis: The primary synthetic route is a Friedel-Crafts acylation. The most probable impurities are unreacted starting material, di-acylated byproducts, and the Boc-deprotected ketone.

Visualization: Reaction and Common Impurity Pathways

G cluster_reactants Reactants cluster_reaction Main Reaction cluster_impurities Common Impurities SM1 N-Boc-Piperidine Product Desired Product (Tert-butyl 4-(4-methoxybenzoyl) piperidine-1-carboxylate) SM1->Product Friedel-Crafts Acylation Imp1 Unreacted SM1/SM2 SM2 Anisoyl Chloride SM2->Product Friedel-Crafts Acylation Cat AlCl3 Cat->Product Friedel-Crafts Acylation Imp2 Boc-Deprotected Product (High Polarity) Product->Imp2 Acidic Workup/ Silica Gel Imp3 Di-acylated Species (Low Polarity) Product->Imp3 Excess Acylating Agent

Caption: Synthetic pathway and common impurity sources.

  • High Rf Spot (Less Polar): This is often unreacted starting material or potentially a di-acylated byproduct where a second anisoyl group has attached to the anisole ring of the product.[4][5] Careful gradient elution during column chromatography, as described in Question 1, is effective.

  • Low Rf Spot / Baseline Streaking (More Polar): This is almost certainly the free amine (piperidine) resulting from cleavage of the Boc group. This impurity is significantly more polar and will adhere strongly to the silica gel.

Question 3: I suspect I'm losing the Boc group during purification. How can I prevent this?

Boc group stability is a major concern. The mechanism of acidic cleavage involves protonation of the carbonyl, followed by the loss of a stable tert-butyl cation.[1][6] This can be triggered by surprisingly mild acidic conditions.

Visualization: Mechanism of Acid-Catalyzed Boc Deprotection

G cluster_mech Boc Deprotection Mechanism R-NH-Boc R-NH-Boc R-NH-Boc(H+) R-NH-Boc(H+) R-NH-Boc->R-NH-Boc(H+) + H+ (Acid) Carbamic Acid Carbamic Acid R-NH-Boc(H+)->Carbamic Acid - Isobutylene R-NH2 (Free Amine) R-NH2 (Free Amine) Carbamic Acid->R-NH2 (Free Amine) - CO2

Caption: Simplified mechanism of Boc group cleavage under acidic conditions.

Preventative Strategies:

  • Neutral Workup: During the reaction workup, avoid strong acidic washes (e.g., 1M HCl). Instead, use a saturated solution of sodium bicarbonate (NaHCO₃) or a mild buffer like a phosphate buffer to neutralize the catalyst. Follow with water and brine washes.

  • A-polar Solvents for Extraction: Use less polar solvents like ethyl acetate or DCM for extraction, as they are less likely to contain acidic impurities compared to solvents like THF.

  • Buffered Chromatography: If Boc cleavage on the column is a persistent problem, you can "buffer" the silica gel.

    • Protocol: Prepare the silica gel slurry in your starting eluent (e.g., 5% EtOAc/Hexane) and add triethylamine (Et₃N) to a final concentration of 0.5-1% by volume. This neutralizes the acidic sites on the silica surface, protecting the Boc group during purification. Be aware that the triethylamine will also need to be removed from the final product, usually achievable by evaporation under high vacuum.

Question 4: What is the most effective workflow for going from crude oil to pure, crystalline solid?

A systematic workflow is crucial for efficiency and yield. The following diagram and protocol outline the best-practice approach.

Visualization: Recommended Purification Workflow

G start Crude Oily Product dry_load Dry Load onto Silica Gel start->dry_load column Flash Column Chromatography (Hexane/EtOAc Gradient) dry_load->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions tlc->combine evap Rotary Evaporation combine->evap crystallize Anti-Solvent Crystallization (e.g., IPA/Heptane) evap->crystallize filter Filter and Wash Crystals (Cold Anti-Solvent) crystallize->filter dry Dry Under Vacuum filter->dry final Pure Crystalline Product dry->final

Caption: Recommended workflow for purification and crystallization.

Experimental Protocol: Integrated Purification
  • Reaction Workup: After the reaction is complete, quench carefully with a saturated NaHCO₃ solution at 0°C. Extract the product into ethyl acetate. Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to get the crude oil.

  • Chromatography: Purify the crude oil using flash column chromatography with a hexane/ethyl acetate gradient as detailed in Question 1.

  • Fraction Analysis: Analyze fractions by TLC (e.g., using 30% EtOAc/Hexane as the mobile phase). Combine all fractions that show a single spot corresponding to the product.

  • Crystallization: Concentrate the combined pure fractions. Using the anti-solvent method from Question 1, crystallize the product.

  • Isolation and Drying: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold anti-solvent (e.g., cold hexane) to remove any residual mother liquor. Dry the crystals under high vacuum to a constant weight.

By following this structured approach, researchers can reliably overcome the common challenges associated with purifying this compound, ensuring high purity for subsequent synthetic steps.

References
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem Technical Support.
  • Reddit User Discussion. (2014). Removal of Boc protecting group as workup? r/chemistry.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich Technical Documents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • National Institutes of Health (NIH). (2017). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information.
  • Shaikh, N. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific.
  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Center for Biotechnology Information.
  • BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. BenchChem Technical Support.
  • Sigma-Aldrich. Friedel–Crafts Acylation. Sigma-Aldrich Technical Documents.
  • National Institutes of Health (NIH). (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

Sources

Technical Support Center: Synthesis of N-Boc-4-Acylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-4-acylpiperidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-Boc-4-acylpiperidines?

A1: The most prevalent methods involve the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with an electrophilic piperidine precursor. Key routes include:

  • Grignard reaction with N-Boc-piperidine-4-carbonitrile: A straightforward approach where the Grignard reagent attacks the nitrile to form an imine, which is then hydrolyzed to the ketone.

  • Reaction with an N-Boc-4-(N-methoxy-N-methylcarbamoyl)piperidine (Weinreb Amide): This method is renowned for its control and prevention of over-addition, yielding the ketone with high selectivity.[1]

  • Friedel-Crafts Acylation: This classic method can be used to introduce an acyl group onto an aromatic ring attached to the 4-position of the N-Boc-piperidine, or in some cases, directly onto the piperidine ring under specific conditions.

Q2: Why is the N-Boc protecting group so widely used in these syntheses?

A2: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen. It is stable to a wide range of nucleophilic and basic conditions, which are often employed in these synthetic routes. Its primary advantage is its lability under acidic conditions, allowing for selective deprotection without affecting many other functional groups.[2]

Q3: I'm observing significant N-Boc deprotection during my reaction or workup. What are the likely causes?

A3: N-Boc deprotection is a common side reaction, especially when acidic conditions are present. This can occur during:

  • Acidic Workup: The use of strong aqueous acids (e.g., HCl, H₂SO₄) to quench the reaction or hydrolyze intermediates can cleave the Boc group.[3]

  • Lewis Acid Catalysts: In reactions like Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) can catalyze the removal of the Boc group.[4]

  • Protic Solvents with Trace Acidity: Even mildly acidic conditions can lead to gradual deprotection, especially at elevated temperatures.

To mitigate this, consider using a buffered aqueous workup (e.g., saturated ammonium chloride solution) or minimizing the exposure time to acidic conditions.

Troubleshooting Guide: Grignard Reaction with N-Boc-Piperidine-4-Carbonitrile

This route is popular due to the commercial availability of the starting nitrile. However, it is prone to several side reactions that can significantly impact yield and purity.

Problem 1: Low or no yield of the desired N-Boc-4-acylpiperidine, with recovery of starting material.

Q: My Grignard reaction is not proceeding efficiently, and I'm mostly recovering the N-Boc-4-piperidinecarbonitrile. What could be wrong?

A: This issue often points to problems with the Grignard reagent itself or the reaction conditions.

  • Cause A: Inactive Grignard Reagent. Grignard reagents are highly sensitive to moisture and oxygen. Any protic source will quench the reagent.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF) and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Cause B: Poor Quality Magnesium. The magnesium turnings may have an oxide layer that prevents reaction with the alkyl/aryl halide.

    • Solution: Activate the magnesium before use. Common methods include crushing the turnings in the flask (under inert gas) to expose a fresh surface, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Cause C: Competing Enolization. If your target ketone has acidic α-protons, the Grignard reagent can act as a base, deprotonating the product and leading to the recovery of starting materials after workup.[5]

    • Solution: Use a less sterically hindered Grignard reagent if possible. Alternatively, consider using an organocuprate reagent, which is less basic.

Problem 2: Formation of a significant amount of tertiary alcohol byproduct.

Q: I am isolating a tertiary alcohol where two acyl groups have been added to the piperidine, instead of my desired ketone. Why is this happening?

A: This is a classic "over-addition" problem. The initially formed ketone is often more reactive than the starting nitrile towards the Grignard reagent.

  • Cause: Once the ketone is formed, it can be rapidly attacked by a second equivalent of the Grignard reagent to form a tertiary alkoxide, which upon workup gives the tertiary alcohol.[6]

    • Solution 1: Inverse Addition. Slowly add the Grignard reagent to a solution of the nitrile. This maintains a low concentration of the Grignard reagent, favoring the reaction with the more abundant nitrile over the newly formed ketone.

    • Solution 2: Low Temperature. Running the reaction at low temperatures (-78 °C to 0 °C) can help to control the reactivity and may allow for the isolation of the ketone before significant over-addition occurs.

    • Solution 3: Switch to a Weinreb Amide. The most reliable solution is to use the corresponding N-Boc-piperidine-4-Weinreb amide. The tetrahedral intermediate formed is stabilized by chelation and does not collapse to the ketone until acidic workup, thus preventing over-addition.[1]

Experimental Workflow: Grignard Reaction with Nitrile

Weinreb_Mechanism cluster_weinreb Weinreb Amide Route cluster_ester Ester/Acid Chloride Route WA Weinreb Amide TI Stable Tetrahedral Intermediate (Chelated) WA->TI + R-MgX GR1 R-MgX Workup1 Aqueous Workup TI->Workup1 Ketone Ketone (Product) Workup1->Ketone EAC Ester / Acid Chloride UI Unstable Tetrahedral Intermediate EAC->UI + R-MgX GR2 R-MgX Ketone_Intermediate Ketone Intermediate UI->Ketone_Intermediate Collapse Tert_Alkoxide Tertiary Alkoxide Ketone_Intermediate->Tert_Alkoxide + R-MgX (Over-addition) GR3 R-MgX Workup2 Aqueous Workup Tert_Alkoxide->Workup2 Tert_Alcohol Tertiary Alcohol (Byproduct) Workup2->Tert_Alcohol

Caption: Comparison of Weinreb amide and ester/acid chloride routes, highlighting the stable intermediate that prevents over-addition.

Troubleshooting Guide: Friedel-Crafts Acylation

This method is typically used when the acyl group is aromatic.

Problem 1: No reaction or very low conversion.

Q: I am attempting a Friedel-Crafts acylation with an N-Boc-piperidine derivative, but the reaction is not working. What are the common issues?

A: Friedel-Crafts reactions have several limitations.

  • Cause A: Deactivated Aromatic Ring. The aromatic ring being acylated may be too electron-poor (deactivated) due to the presence of electron-withdrawing groups. The N-Boc-piperidine group itself is generally not strongly deactivating.

    • Solution: Ensure the aromatic substrate is not substituted with strong deactivating groups (e.g., -NO₂, -CN, -SO₃H). If it is, an alternative synthetic route may be necessary.

  • Cause B: Insufficient Catalyst Activity. The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be old or have been exposed to moisture.

    • Solution: Use a fresh, high-purity Lewis acid. Ensure the reaction is run under strictly anhydrous conditions.

Problem 2: Isomeric products or unexpected rearrangement.

Q: I am getting a mixture of isomers or a product that appears to have undergone rearrangement. Is this common in Friedel-Crafts acylation?

A: While rearrangements are more characteristic of Friedel-Crafts alkylation, they are generally not observed in acylation. [7]

  • Cause: The acylium ion intermediate is resonance-stabilized and does not typically rearrange. [8]If you are observing isomers, it is more likely due to:

    • Pre-existing isomeric mixture in the starting material.

    • Acylation at different positions on the aromatic ring if multiple activated positions are available.

    • Solution: Purify the starting materials carefully. To control regioselectivity, consider using a directing group on the aromatic ring or blocking other reactive sites.

Summary of Key Side Reactions and Mitigation Strategies

Side ReactionCommon Cause(s)Synthetic Route(s) AffectedMitigation Strategies
Over-addition Ketone product is more reactive than starting material.Grignard with NitrileUse inverse addition; low reaction temperatures; switch to a Weinreb amide.
N-Boc Deprotection Exposure to strong protic or Lewis acids.All routes, especially during workup or with Lewis acid catalysts.Use buffered workup (e.g., NH₄Cl); minimize exposure to acid; choose milder catalysts where possible.
Enolization Grignard reagent acts as a base on the product ketone.Grignard reactionsUse less sterically hindered Grignard reagents; consider organocuprates.
Wurtz Coupling Grignard reagent reacts with unreacted alkyl/aryl halide.Grignard reagent preparationSlow addition of halide to magnesium; ensure efficient stirring.
Reduction Hydride impurities in the organometallic reagent.Weinreb Amide routeUse freshly prepared Grignard reagents; titrate commercial solutions.

References

  • Takahashi, H., Hsieh, B. C., & Higashiyama, K. (1992). ASYMMETRIC SYNTHESIS OF PIPERIDINE ALKALOIDS UTILIZING DIASTEREOSELECTIVE REACTION OF 1.3- OXAZOLIDINE WITH GRIGNARD REAGENTS. HETEROCYCLES, 33(1), 19-22.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids Reagent Guide. Retrieved from [Link]

  • MilliporeSigma. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from a reliable chemical supplier's technical portal.
  • Weinreb amides. (n.d.). Retrieved from a chemical synthesis resource like that provided by Air Products and Chemicals.
  • Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

  • Not Voodoo. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?
  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

  • eScholarship. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. University of California.
  • Wikipedia. (2023). Wurtz reaction. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2022). The problem of hydrolysis of nitrile and Grignard reagent.
  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • LibreTexts Chemistry. (2023). Wurtz reaction. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.).
  • Scribd. (n.d.). Wurtz Coupling Reaction.
  • Grokipedia. (n.d.). Wurtz reaction.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)
  • Chemistry Stack Exchange. (2023). Formation of tertiary alcohol with Ester and ONLY 1 equivalent of Grignard reagent.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Royal Society of Chemistry. (n.d.).
  • Khan Academy. (2012). Synthesis of alcohols using Grignard reagents I.
  • National Institutes of Health. (n.d.).
  • Figshare. (n.d.).
  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Google Patents. (n.d.). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
  • Khan Academy. (n.d.).
  • ResearchGate. (2025).
  • ASYMMETRIC SYNTHESIS OF PIPERIDINE ALKALOIDS UTILIZING DIASTEREOSELECTIVE REACTION OF 1.3- OXAZOLIDINE WITH GRIGNARD REAGENTS. (n.d.).
  • LibreTexts Chemistry. (2021). 17.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry.

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Vandetanib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Vandetanib intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical agent. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you optimize your reaction conditions and achieve higher yields and purity.

Section 1: The Core Aniline-Quinazoline Coupling Reaction

The formation of the N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine core is a critical step in the synthesis of Vandetanib. This nucleophilic aromatic substitution (SNAr) reaction, while fundamental, can present several challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction between 4-chloro-6,7-dimethoxyquinazoline and 4-bromo-2-fluoroaniline is showing low to no product formation. What are the likely causes?

A1: Low or no yield in this SNAr reaction can be attributed to several factors:

  • Insufficient Reactivity of the Aniline: The 4-bromo-2-fluoroaniline is an electron-poor amine due to the electron-withdrawing effects of the halogen substituents. This reduced nucleophilicity can lead to a sluggish reaction.[1]

  • Suboptimal Reaction Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate. Insufficient heating will result in a slow or incomplete reaction.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction. A poor solvent choice can hinder the reaction kinetics.

  • Presence of Moisture: The starting materials and solvent must be anhydrous, as water can react with the 4-chloroquinazoline and other reagents.

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side products in this reaction?

A2: The primary side product is often the hydrolysis of the starting material, 4-chloro-6,7-dimethoxyquinazoline, to form the corresponding 4-hydroxy-6,7-dimethoxyquinazolinone. This is especially prevalent if there is moisture in the reaction. Another possibility is the formation of dimeric impurities, although this is less common under standard conditions.

Troubleshooting Guide: Low Yield and Impurity Formation
Problem Potential Cause Troubleshooting Steps & Optimization
Low Yield of N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine Incomplete reaction due to low nucleophilicity of the aniline.1. Increase Reaction Temperature: Gradually increase the reflux temperature and monitor the reaction progress by TLC. 2. Extend Reaction Time: Electron-poor anilines may require longer reaction times for complete conversion.[1] 3. Use a Higher Boiling Point Solvent: Solvents like isopropanol, n-butanol, or DMF can be used to achieve higher reaction temperatures. 4. Microwave-Assisted Synthesis: Consider using microwave irradiation to accelerate the reaction, which can significantly reduce reaction times and improve yields.[1]
Suboptimal solvent or base.1. Solvent Screen: Test different solvents such as isopropanol, acetonitrile, or a THF/water mixture.[1] 2. Base Addition: While some procedures are base-free, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can facilitate the reaction by scavenging the generated HCl.
Presence of 4-hydroxy-6,7-dimethoxyquinazolinone Impurity Moisture contamination.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Difficulty in Purifying the Product from Starting Materials Similar polarities of product and unreacted aniline.1. Optimize Column Chromatography: Use a gradient elution system to improve separation. A common mobile phase is a mixture of hexane and ethyl acetate or dichloromethane and methanol. 2. Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system to remove impurities.
Experimental Protocol: Synthesis of N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Materials:

  • 4-chloro-6,7-dimethoxyquinazoline

  • 4-bromo-2-fluoroaniline

  • Isopropanol (anhydrous)

  • Hydrochloric acid (optional, catalytic amount)

Procedure:

  • To a solution of 4-bromo-2-fluoroaniline (1.1 equivalents) in isopropanol, add 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent).

  • Optionally, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting 4-chloro-6,7-dimethoxyquinazoline spot is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Section 2: Side Chain Introduction and Final Steps

The subsequent steps involve the introduction of the piperidine side chain, which includes deprotection and reductive amination. These final transformations are crucial for obtaining the active Vandetanib molecule and can also be sources of yield loss and impurity formation.

Frequently Asked Questions (FAQs)

Q3: I am experiencing low yields during the Boc deprotection of the piperidine intermediate. What could be the issue?

A3: Low yields in Boc deprotection are often due to incomplete reaction or issues during the work-up.[2]

  • Incomplete Deprotection: The acidic conditions may not be strong enough or the reaction time may be too short to completely remove the Boc group.

  • Product Loss During Work-up: The resulting amine salt can be water-soluble, leading to loss during aqueous work-up phases.[2]

Q4: My reductive amination of the deprotected piperidine with formaldehyde is not working well. Are there common pitfalls?

A4: Reductive amination with formaldehyde can be tricky.

  • Aqueous Formaldehyde: Commercial formaldehyde is often supplied as an aqueous solution (formalin). The presence of water can potentially reverse the initial iminium ion formation.[3]

  • Choice of Reducing Agent: The reducing agent must be capable of reducing the iminium ion in situ without reducing the formaldehyde. Sodium triacetoxyborohydride is a common and effective choice for this transformation.

  • Side Reactions: Over-alkylation is generally not an issue when forming a tertiary amine, but other side reactions can occur depending on the specific conditions.

Troubleshooting Guide: Deprotection and Reductive Amination
Problem Potential Cause Troubleshooting Steps & Optimization
Low Yield of Deprotected Piperidine Incomplete reaction.1. Stronger Acidic Conditions: Use a higher concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) or switch to 4M HCl in dioxane. 2. Increase Reaction Time: Monitor the reaction by TLC until the Boc-protected starting material is fully consumed.
Product loss during aqueous work-up.1. Avoid Aqueous Work-up: After deprotection, directly concentrate the reaction mixture and purify by silica gel chromatography.[2] 2. Careful Neutralization: If an aqueous work-up is necessary, carefully neutralize the acidic solution with a base like saturated sodium bicarbonate and extract the product thoroughly with an organic solvent.
Low Yield in Reductive Amination Reversion of iminium ion intermediate due to water in formaldehyde solution.1. Use Paraformaldehyde: Consider using paraformaldehyde, which is a solid polymer of formaldehyde that can be depolymerized in situ under acidic conditions, avoiding a large excess of water. 2. Use a Large Excess of Reagents: Driving the equilibrium towards the product by using an excess of formaldehyde and the reducing agent can be effective.
Ineffective reducing agent.1. Confirm Reducing Agent Activity: Ensure your sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions.
Experimental Protocol: Boc Deprotection and Reductive Amination

Protocol 2A: Boc Deprotection

Materials:

  • Boc-protected piperidine intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected piperidine intermediate in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction for 30-60 minutes. Monitor the reaction by TLC (a more polar spot for the deprotected amine should appear).

  • Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.

  • The crude product is the TFA salt of the amine, which can be used directly in the next step or purified.

Protocol 2B: Reductive Amination

Materials:

  • Deprotected piperidine intermediate (as the free base or TFA salt)

  • Aqueous formaldehyde (37%) or paraformaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve the deprotected piperidine intermediate in DCM or DCE.

  • Add aqueous formaldehyde (2-3 equivalents). If using the TFA salt of the amine, a base like triethylamine may be needed to liberate the free amine.

  • Add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride portion-wise.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Vandetanib.

  • Purify by column chromatography or recrystallization as needed.

Section 3: Analytical Monitoring and Impurity Profiling

Effective reaction monitoring and understanding the impurity profile are essential for successful synthesis and for meeting regulatory requirements.

Analytical Monitoring Techniques
Technique Application in Vandetanib Synthesis Typical Conditions
Thin Layer Chromatography (TLC) - Monitoring the disappearance of starting materials and the appearance of products in all reaction steps. - Quick assessment of reaction completion and purity.Mobile Phase for Aniline Coupling: Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v). Mobile Phase for Deprotection: Dichloromethane:Methanol (e.g., 9:1 v/v with a small amount of triethylamine to reduce tailing of the amine).
High-Performance Liquid Chromatography (HPLC) - Accurate quantification of product yield and impurity levels.[4] - Impurity profiling of the final product.Column: C18 reverse-phase column.[4] Mobile Phase: A gradient of acetonitrile and water with an additive like orthophosphoric acid or formic acid is common.[4] Detection: UV detection at a wavelength around 243 nm.[4]
¹H NMR Spectroscopy - Structural confirmation of intermediates and the final product. - Can be used to monitor reaction conversion by observing the disappearance of starting material signals and the appearance of product signals.Key signals to monitor include the aromatic protons of the quinazoline and aniline rings, the methoxy groups, and the protons of the piperidine side chain.
Mass Spectrometry (MS) - Confirmation of the molecular weight of intermediates and the final product. - Identification of unknown impurities when coupled with LC (LC-MS).Electrospray ionization (ESI) is a common technique for these molecules.
Common Vandetanib Impurities
Impurity Name Potential Origin
N-Desmethyl Vandetanib Incomplete reductive amination or degradation.[5]
O-Desmethyl Vandetanib Side reaction during synthesis or degradation.[5]
Vandetanib N-Oxide Oxidation of the piperidine nitrogen.[5]
4-hydroxy-6,7-dimethoxyquinazolinone Hydrolysis of 4-chloro-6,7-dimethoxyquinazoline.

Visual Guides

Reaction Workflow

Vandetanib_Synthesis_Workflow cluster_step1 Step 1: S_NAr Coupling cluster_step2 Step 2: Side Chain Attachment cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Reductive Amination 4-Chloro-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline Aniline_Quinazoline_Core N-(4-bromo-2-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine 4-Chloro-6,7-dimethoxyquinazoline->Aniline_Quinazoline_Core Heat, Solvent 4-Bromo-2-fluoroaniline 4-Bromo-2-fluoroaniline 4-Bromo-2-fluoroaniline->Aniline_Quinazoline_Core Coupled_Intermediate Intermediate with Boc-piperidine side chain Aniline_Quinazoline_Core->Coupled_Intermediate Boc-piperidine_intermediate Boc-Protected Piperidine Side Chain Boc-piperidine_intermediate->Coupled_Intermediate Coupling Reaction Deprotected_Amine Deprotected Piperidine Intermediate Coupled_Intermediate->Deprotected_Amine Acid (TFA or HCl) Vandetanib Vandetanib Deprotected_Amine->Vandetanib Reducing Agent (e.g., NaBH(OAc)3) Formaldehyde Formaldehyde Formaldehyde->Vandetanib

Caption: Overall workflow for the synthesis of Vandetanib.

Troubleshooting Logic for Low Yield in SNAr Reaction

Troubleshooting_Low_Yield Start Low Yield in S_NAr Reaction Check_Reactants Check Purity and Stoichiometry of Reactants Start->Check_Reactants Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Moisture Investigate Moisture Contamination Start->Check_Moisture Incomplete_Reaction TLC shows significant starting material Check_Conditions->Incomplete_Reaction Side_Products TLC shows significant side products Check_Moisture->Side_Products Optimize_Temp_Time Increase Temperature and/or Extend Time Incomplete_Reaction->Optimize_Temp_Time Yes Optimize_Solvent_Base Try Alternative Solvent or Add Base (DIPEA) Incomplete_Reaction->Optimize_Solvent_Base Still incomplete Anhydrous_Techniques Implement Strict Anhydrous Techniques Side_Products->Anhydrous_Techniques Hydrolysis product observed Purification_Issues Difficulty in Purification Side_Products->Purification_Issues Other impurities Optimize_Chromatography Optimize Column Chromatography or Recrystallize Purification_Issues->Optimize_Chromatography

Caption: A logical guide for troubleshooting low yield in the core SNAr reaction.

References

  • efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • Vandetanib Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 3, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. (n.d.). Retrieved January 3, 2026, from [Link]

  • Original Research Article - Amazon AWS. (n.d.). Retrieved January 3, 2026, from [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). Retrieved January 3, 2026, from [Link]

  • Vandetanib Impurity 1 | 338992-20-4 - SynZeal. (n.d.). Retrieved January 3, 2026, from [Link]

  • Vandetanib Impurity 1 | CAS 338992-20-4 - Veeprho. (n.d.). Retrieved January 3, 2026, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Retrieved January 3, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]

  • Vandetanib Impurities and Related Compounds Manufacturer - Allmpus. (n.d.). Retrieved January 3, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024). Retrieved January 3, 2026, from [Link]

  • Synthesis of anticancer drug vandetanib - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • Does piperidine work in reductive amination like this? : r/chemhelp - Reddit. (2024). Retrieved January 3, 2026, from [Link]

  • Journal of Research in Pharmacy » Submission » Development of a novel electrochemical method for the quantitative analysis of vandetanib in the presence of anionic surfactant utilizing a bare carbon paste electrode - DergiPark. (n.d.). Retrieved January 3, 2026, from [Link]

  • Reductive amination of amines with formaldehyde ? | ResearchGate. (2018). Retrieved January 3, 2026, from [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (n.d.). Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Stability of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Intermediates Division

Welcome to the technical support guide for tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate (CAS No. 139290-70-3). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability profile of this compound and to offer practical solutions for its storage, handling, and use in experimental settings. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability-related challenges, ensuring the integrity of your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

The most significant stability issue is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] This group is specifically designed to be removed under acidic conditions.[3] Exposure to even trace amounts of acid can catalyze the cleavage of the Boc group, leading to the formation of the corresponding secondary amine, 4-(4-methoxybenzoyl)piperidine. This deprotection is often the primary source of impurity generation during storage or in reaction mixtures.

Q2: What are the recommended long-term and short-term storage conditions?

To maximize the shelf-life and maintain the purity of the compound, the following storage conditions are recommended:

Storage DurationTemperatureAtmosphereContainerLight Conditions
Long-Term -20°C[1]Store under an inert atmosphere (e.g., Argon or Nitrogen)Tightly sealed, airtight containerProtect from light
Short-Term Room Temperature or 2-8°CSealed from air and moistureWell-closed container[4][5]Protect from light

Rationale: Low temperatures (-20°C) significantly slow the rate of any potential degradation reactions.[1] An inert atmosphere and a tightly sealed container prevent oxidative degradation and hydrolysis by minimizing exposure to air and moisture.[6]

Q3: I have detected a new impurity in my aged sample with a mass loss of approximately 100 amu. What is it likely to be?

An observed mass loss of 100.05 g/mol corresponds precisely to the cleavage of the Boc group (C₅H₉O₂). The most probable impurity is the deprotected product, 4-(4-methoxybenzoyl)piperidine . This is the result of the acid-catalyzed degradation pathway, which is the most common issue encountered with this and similar Boc-protected compounds.[1][7]

Q4: Are there any solvents or reagents that are incompatible with this compound?

Yes. Given the acid-sensitive nature of the Boc group, you should avoid or exercise extreme caution with the following:

  • Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) will rapidly cleave the Boc group.[2][7]

  • Lewis Acids: Many Lewis acids can also facilitate Boc deprotection.

  • Acidic Contaminants: Be mindful of solvents that can become acidic over time, such as unstabilized chloroform or dichloromethane (DCM). Always use fresh, high-purity, or redistilled solvents.

  • Strong Oxidizing Agents: These should be avoided to prevent potential modification of the piperidine or aromatic rings.[1]

Q5: How should I handle stock solutions prepared from this compound?

Once dissolved, the compound may be more susceptible to degradation, especially if the solvent contains impurities. It is advisable to use solutions promptly after preparation.[1] If a stock solution must be stored, it should be kept in an airtight container at a low temperature (e.g., -20°C or -80°C), and its stability over time should be validated for your specific application.[1]

Troubleshooting Guide for Common Experimental Issues

This section addresses common problems encountered during synthesis or analysis that may be linked to the stability of this compound.

Observed Problem Potential Root Cause Recommended Troubleshooting Actions & Rationale
Low yield in a subsequent reaction; presence of polar side-products. In-situ deprotection. The reaction conditions (reagents, catalysts, or solvent) may be inadvertently acidic, causing premature removal of the Boc group. The resulting free amine can then undergo undesired side reactions.1. Check Reagent pH: Ensure all starting materials, solvents, and reagents are neutral or basic. 2. Add a Non-Nucleophilic Base: Incorporate a proton sponge or a hindered base like diisopropylethylamine (DIPEA) to scavenge any trace acid. 3. Re-evaluate Catalyst: If using a catalyst, ensure it is not acidic or does not generate acidic byproducts.
Inconsistent analytical results (e.g., varying purity by HPLC). Degradation in analytical sample/solvent. The compound may be degrading in the dissolution solvent (e.g., mobile phase) prior to injection, especially if the vial is left on the autosampler for an extended period.1. Use Fresh Samples: Analyze samples immediately after preparation. 2. Buffer the Mobile Phase: Ensure the mobile phase pH is neutral or slightly basic if compatible with your column. 3. Perform Time-Course Study: Inject the same sample at different time points (e.g., t=0, 2h, 8h) to see if purity decreases over time in the autosampler.
Solid material has changed in appearance (e.g., discoloration, clumping). Improper storage leading to degradation. Exposure to air (oxidation), moisture (hydrolysis if acidic), or light (photodegradation) can alter the physical appearance of the compound.1. Verify Storage Conditions: Confirm that the compound was stored as recommended (see FAQ 2). 2. Re-analyze Purity: Use a reliable analytical method like HPLC or NMR to determine the current purity. 3. Discard if Necessary: If significant degradation is confirmed, it is best to use a fresh, high-purity lot to ensure experimental reproducibility.

Key Degradation Pathway: Acid-Catalyzed Deprotection

The primary mechanism of degradation is the acid-catalyzed removal of the Boc group. This proceeds through the formation of a stable tert-butyl cation.

G cluster_0 Acid-Catalyzed Deprotection A Boc-Protected Amine B Protonated Carbamate (Intermediate) A->B Protonation H H+ D Carbamic Acid (Unstable) B->D Loss of tert-butyl cation E Isobutylene + H+ B->E Forms C Deprotected Amine (Final Product) D->C Decarboxylation F CO2 D->F Releases

Caption: Acid-catalyzed cleavage of the Boc group.

Experimental Protocols

Protocol 1: Standard Purity Assessment by HPLC

This method provides a baseline for assessing the purity of the compound and detecting the primary deprotected impurity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or a neutral buffer like 10mM Ammonium Acetate for stability checks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg/mL in 50:50 ACN:Water.

  • Expected Elution: The deprotected amine will be significantly more polar and thus have a much shorter retention time than the parent compound.

Disclaimer: This is a general method and may require optimization for your specific equipment and resolution requirements.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the compound's liabilities and to ensure your analytical method is "stability-indicating."

G cluster_conditions Degradation Conditions (24h) start Prepare 5 Samples of Compound (Solid & Solution in ACN/H2O) acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, 60°C start->base ox Oxidative 3% H₂O₂, RT start->ox therm Thermal Solid, 60°C start->therm photo Photolytic UV Light (254 nm), RT start->photo analyze Analyze All Samples by HPLC-MS (Including Control Sample) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze report Identify Degradants Calculate % Degradation Assess Peak Purity analyze->report

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare Samples: Prepare separate, accurately weighed samples of the compound. For solution studies, dissolve in a suitable solvent like acetonitrile. Prepare a control sample stored under ideal conditions.

  • Acidic Degradation: Add 0.1 M HCl and incubate at 60°C for 24 hours.[1]

  • Basic Degradation: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.[1]

  • Thermal Degradation: Place a solid sample in an oven at 60°C for 24 hours.[1]

  • Photolytic Degradation: Expose a solid sample and a solution to UV light (e.g., 254 nm) for 24 hours.[1]

  • Analysis: After the designated time, quench the reactions if necessary (e.g., neutralize acid/base) and dilute all samples to the same concentration. Analyze by a validated HPLC-MS method to identify and quantify any degradants formed.

Summary of Potential Degradation Products

Degradation Pathway Potential Product Structure Δ Mass (amu)
Acid Hydrolysis 4-(4-methoxybenzoyl)piperidineDeprotected Amine-100.05
Oxidation N-Oxide or Ring Hydroxylation ProductsOxidized derivatives+15.99 per oxygen

References

  • BenchChem Technical Support. (n.d.). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.
  • ChemicalBook. (2023). tert-Butyl piperidine-4-carboxylate Chemical Safety Data Sheet.
  • BIOSYNCE. (2023). What is the stability of piperidine?
  • MedChemExpress. (2023). tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate-SDS.
  • Echemi. (n.d.). 4-(4-CARBOXYBENZYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Safety Data Sheets.
  • BenchChem Technical Support. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Common impurities in Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate and their identification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Troubleshooting Common Impurities

Welcome to the technical support center for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common impurities encountered during the synthesis and handling of this important building block. As Senior Application Scientists, we provide not just methods, but the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound?

Impurities can be broadly categorized into two main classes: process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or solvents. The specific process-related impurities will heavily depend on the synthetic route employed.

  • Degradation Products: These impurities form due to the decomposition of the final compound under various conditions such as exposure to acid, base, light, heat, or oxidizing agents.

Q2: My batch of this compound shows an unexpected peak in the HPLC. How do I begin to identify it?

Identifying an unknown impurity requires a systematic approach. The first step is to consider the synthetic route used to prepare the compound. Two common synthetic pathways are Friedel-Crafts acylation and Grignard reaction.

Below is a troubleshooting workflow to guide your investigation:

Caption: A logical workflow for the identification of unknown impurities.

Troubleshooting Guide: Process-Related Impurities

Scenario 1: Synthesis via Friedel-Crafts Acylation

This route typically involves the reaction of an N-Boc protected piperidine derivative with an anisole derivative in the presence of a Lewis acid catalyst.

Q3: I've synthesized this compound using a Friedel-Crafts acylation. What are the likely process-related impurities?

Several impurities can arise from this synthetic route. Below is a summary of the most common ones:

Impurity Name Structure Potential Source Identification Notes
Unreacted 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride Incomplete reaction of the starting material.Can be detected by HPLC and confirmed by MS.
Unreacted Anisole Excess reagent used in the reaction.Volatile, detectable by GC-MS.
Ortho- and Meta- Isomers Non-selective acylation of anisole.[1]Can be challenging to separate by standard HPLC. May require optimization of the chromatographic method. Their presence can be confirmed by NMR.
4-Hydroxybenzoyl-piperidine derivative Demethylation of the methoxy group by the Lewis acid catalyst (e.g., AlCl₃).[1]Will have a different mass in MS and distinct phenolic proton signal in ¹H NMR.
Diacylated product Over-reaction, especially if the aromatic ring is highly activated.Higher molecular weight in MS.

Q4: How can I minimize the formation of these Friedel-Crafts related impurities?

  • Control Stoichiometry: Carefully control the molar ratios of the reactants to minimize unreacted starting materials.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve the regioselectivity and reduce the formation of isomers.

  • Choice of Catalyst: Using a milder Lewis acid may reduce the extent of demethylation.

  • Purification: Employing efficient purification techniques, such as column chromatography or recrystallization, is crucial to remove these impurities.

Scenario 2: Synthesis via Grignard Reaction

This pathway often involves the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with a suitable N-Boc piperidine electrophile.

Q5: I've used a Grignard reaction for my synthesis. What impurities should I be looking for?

The Grignard reaction can also lead to a specific set of impurities:

Impurity Name Structure Potential Source Identification Notes
Unreacted 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde Incomplete reaction of the starting material.Detectable by HPLC and MS.
Unreacted 4-methoxyphenylmagnesium bromide (post-quench) Excess Grignard reagent. Will be present as 4-methoxyphenol after aqueous workup.Detectable by HPLC and GC-MS.
Biphenyl derivative (4,4'-dimethoxybiphenyl) Homocoupling of the Grignard reagent.Higher molecular weight in MS.
Reduced product (N-Boc-4-piperidinemethanol) Reduction of the aldehyde by the Grignard reagent or during workup.Lower molecular weight in MS.

Q6: What are the best practices to avoid impurities in a Grignard reaction?

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Controlled Addition: Add the Grignard reagent slowly to the electrophile at a low temperature to control the reaction exotherm and minimize side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.

Troubleshooting Guide: Degradation Products

Q7: I suspect my sample of this compound has degraded over time. What are the likely degradation products?

The primary sites of degradation are the tert-butoxycarbonyl (Boc) protecting group and the methoxybenzoyl moiety.

Impurity Name Structure Potential Cause Identification Notes
4-(4-methoxybenzoyl)piperidine Acid-catalyzed hydrolysis of the Boc group.[2]Lower molecular weight in MS. Absence of the characteristic tert-butyl signal in ¹H NMR.
4-(4-hydroxybenzoyl)piperidine-1-carboxylate Cleavage of the methoxy ether linkage, potentially under harsh acidic or oxidative conditions.Different mass in MS. Presence of a phenolic proton in ¹H NMR.
Oxidative degradation products Exposure to oxidizing agents.May involve a variety of products with incorporated oxygen atoms. Forced degradation studies can help identify these.[3][4]

Q8: How can I perform a forced degradation study to understand the stability of my compound?

Forced degradation studies involve subjecting the compound to stress conditions to accelerate its decomposition.[3][4] This helps in identifying potential degradation products and developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Heat a solid sample and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a specified period.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm and 365 nm) for a specified period.

  • Analysis: Analyze the stressed samples by HPLC-UV and HPLC-MS to identify and quantify the degradation products.

Analytical Methods for Impurity Identification

Q9: What are the recommended analytical techniques for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

Technique Application Key Considerations
High-Performance Liquid Chromatography (HPLC) Primary tool for separation and quantification of impurities.A reverse-phase C18 column is a good starting point. Method development will be necessary to achieve adequate separation of all impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for each separated peak, which is crucial for impurity identification.High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine the elemental composition of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about isolated impurities.¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for unambiguous structure elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities such as residual solvents and some starting materials.The sample may require derivatization to improve volatility.

Q10: Can you provide a starting point for an HPLC method?

While the optimal method will depend on the specific impurities present, the following conditions can serve as a good starting point:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Column Temperature: 30°C

This guide provides a comprehensive overview of the common impurities in this compound and the strategies for their identification and control. For further assistance, please do not hesitate to contact our technical support team.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

Sources

Troubleshooting guide for the sulfonation step in piperidine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for the Sulfonation Step in Piperidine Synthesis

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the sulfonation of the piperidine nucleus. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This document is structured as a dynamic FAQ and troubleshooting guide, addressing the most common issues encountered in the lab.

Frequently Asked Questions (FAQs): Core Principles

This section addresses fundamental questions about the sulfonation of piperidine. A solid understanding of these principles is the first step in effective troubleshooting.

Q1: What is the fundamental reaction mechanism for the N-sulfonation of piperidine?

The N-sulfonation of piperidine is a classic nucleophilic substitution reaction. Piperidine, a secondary amine, acts as a nucleophile due to the lone pair of electrons on the nitrogen atom.[1] This lone pair attacks the electrophilic sulfur atom of the sulfonating agent (e.g., a sulfonyl chloride or a sulfur trioxide complex).

In the case of a sulfonyl chloride (R-SO₂Cl), the reaction proceeds via the Hinsberg reaction mechanism.[1] The nitrogen attacks the sulfur, leading to the displacement of the chloride leaving group and the formation of a sulfonamide.[2] For sulfur trioxide complexes, such as the SO₃-pyridine complex, the piperidine nitrogen attacks the highly electrophilic sulfur of SO₃, breaking the N-S bond in the complex.[3][4]

N-Sulfonation_Mechanism Piperidine Piperidine (Nucleophile) r1 + Piperidine->r1 SulfonylChloride R-SO₂Cl (Electrophile) arrow1 SulfonylChloride->arrow1 Nucleophilic Attack Base Base (e.g., Pyridine, Et₃N) r2 + Base->r2 HCl Scavenger Intermediate [Intermediate Complex] arrow2 Intermediate->arrow2 Elimination of Cl⁻ Proton Transfer Product N-Sulfonylpiperidine Salt Base-HCl Salt r1->SulfonylChloride r2->Salt arrow1->Intermediate arrow2->Product

Caption: General mechanism for N-sulfonation of piperidine.

Q2: What are the most common sulfonating agents for piperidine, and how do I choose the right one?

Choosing the correct sulfonating agent is critical and depends on the desired product (N-sulfonation vs. C-sulfonation), substrate sensitivity, and scale. The most common agents are sulfur trioxide-amine complexes and sulfonyl chlorides.

Sulfonating AgentFormulaProsConsBest For
Sulfur Trioxide Pyridine Complex SO₃•C₅H₅NMild, commercially available, easy to handle, minimizes side reactions.[4][5]Can be slow; pyridine can be difficult to remove.N-sulfonation of sensitive substrates.
Sulfur Trioxide DMF Complex SO₃•DMFMore reactive than SO₃•Pyridine.Can be less stable; potential for formylation side reactions.When higher reactivity is needed.
Chlorosulfonic Acid ClSO₃HHighly reactive, inexpensive.[6]Very corrosive, moisture-sensitive, generates HCl gas, can lead to side reactions.[6][7]Industrial-scale synthesis where cost is a major factor.
Aryl/Alkyl Sulfonyl Chlorides R-SO₂ClReadily available with diverse 'R' groups, stable.Requires a base to scavenge HCl; can be less reactive than SO₃ complexes.[8]Synthesis of specific N-aryl/alkyl sulfonylpiperidines.[9][10]
Q3: Why is rigorous temperature control so important during sulfonation?

Temperature control is paramount for two main reasons:

  • Reaction Exothermicity : Sulfonation reactions are often highly exothermic.[5] Adding the sulfonating agent too quickly without adequate cooling can cause the temperature to spike, leading to decomposition of reactants, products, and the formation of unwanted byproducts like sulfones.[11] It is standard practice to add the sulfonating agent dropwise at a low temperature (e.g., 0-10 °C).[7][8]

  • Selectivity : In substituted piperidines or under harsh conditions, there is a risk of competing C-sulfonation on the piperidine ring or side reactions. Lower temperatures generally favor the desired kinetic product and minimize these secondary reactions.[7][11]

Q4: What is the role of a base when using sulfonyl chlorides?

When using a sulfonyl chloride (R-SO₂Cl), the reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed. The base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is added to neutralize this HCl as it is formed.[8][12] This is crucial because:

  • Preventing Salt Formation : Piperidine is a base. Without an additional scavenger base, it would react with the generated HCl to form piperidinium hydrochloride. This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively stopping the reaction.

  • Driving Equilibrium : By removing a product (HCl), the base helps to drive the reaction to completion according to Le Châtelier's principle.

Troubleshooting Guide: Common Experimental Issues

This section is formatted to directly address specific problems you may encounter during your experiment.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the desired N-sulfonylpiperidine. What are the most probable causes and how can I fix them?

Low yield is one of the most common frustrations in synthesis. A systematic approach is key to diagnosing the issue.[13]

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions Start->CheckConditions CheckWorkup 3. Review Workup & Purification Start->CheckWorkup Moisture Moisture Contamination? (Sulfonating agent is sensitive) CheckReagents->Moisture Purity Impure Starting Materials? (Piperidine or base) CheckReagents->Purity Stoichiometry Incorrect Stoichiometry? (Is base or piperidine limiting?) CheckReagents->Stoichiometry Temp Temperature Too Low? (Reaction is too slow) CheckConditions->Temp Mixing Inadequate Mixing? (Localized concentration issues) CheckConditions->Mixing Time Insufficient Reaction Time? (Monitor with TLC/LCMS) CheckConditions->Time Loss Product Lost During Workup? (e.g., in aqueous washes) CheckWorkup->Loss Decomp Product Degradation? (Harsh pH or high temp during purification) CheckWorkup->Decomp

Caption: Decision workflow for troubleshooting low reaction yields.

  • Cause 1: Inactive Sulfonating Agent.

    • Diagnosis: Sulfonating agents, especially sulfonyl chlorides and sulfur trioxide, are highly sensitive to moisture.[7][8] If they have been exposed to air, they may be partially or fully hydrolyzed to sulfonic acid or sulfuric acid, respectively, rendering them inactive.

    • Solution: Use a fresh, unopened bottle of the sulfonating agent or purify the existing reagent if possible. Ensure all glassware is rigorously flame- or oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Cause 2: Suboptimal Base or Solvent.

    • Diagnosis: The chosen base may not be strong enough or may be sterically hindered. The solvent must be anhydrous and inert to the reaction conditions.[8] Protic solvents like alcohols can react with the sulfonating agent.

    • Solution: Ensure the base (e.g., triethylamine) is dry. If deprotonation is suspected to be an issue, consider a stronger, non-nucleophilic base. Use anhydrous solvents appropriate for the reaction (e.g., Dichloromethane, Acetonitrile).[12]

  • Cause 3: Insufficient Reaction Time or Temperature.

    • Diagnosis: Some sulfonations can be slow, especially with less reactive amines or sulfonyl chlorides.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] If the reaction has stalled, consider allowing it to stir longer at the initial temperature or cautiously increasing the temperature incrementally. Be aware that higher temperatures can promote side reactions.[11]

  • Cause 4: Inefficient Product Isolation.

    • Diagnosis: Significant product loss can occur during workup, especially during aqueous washes if the product has some water solubility.[7]

    • Solution: After quenching the reaction, ensure the pH is adjusted correctly to keep your product in the organic layer. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. Minimize the number of transfer steps.[13]

Problem Area 2: Formation of Impurities and Side Products

Q: My analytical data (TLC, LC-MS, NMR) shows multiple spots/peaks besides my product. What are these impurities and how can I prevent them?

  • Side Product 1: Unreacted Piperidine.

    • Cause: Incomplete reaction due to reasons listed in "Low Yield" or insufficient sulfonating agent.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the sulfonating agent. Ensure adequate reaction time. This impurity can typically be removed with a dilute acid wash (e.g., 1M HCl) during workup, which will protonate the basic piperidine and pull it into the aqueous layer.[14]

  • Side Product 2: Hydrolyzed Sulfonating Agent.

    • Cause: Presence of moisture in the reaction. This leads to the formation of sulfonic acid (from R-SO₂Cl) or sulfuric acid (from SO₃).

    • Solution: This is a clear indication of inadequate drying of glassware or reagents. Implement stringent anhydrous techniques.[8] These acidic impurities can usually be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during workup.

  • Side Product 3: Diaryl Sulfone.

    • Cause: This is a common byproduct in aromatic sulfonation, especially at higher temperatures, where a molecule of the aryl sulfonic acid reacts with another arene molecule.[11] While less common in N-sulfonation, it can occur if using an aryl sulfonyl chloride at elevated temperatures.

    • Solution: Maintain the lowest feasible reaction temperature. Add the sulfonating agent slowly to avoid localized heating.[11]

Problem Area 3: Product Isolation and Purification

Q: I'm struggling to purify my N-sulfonylpiperidine. What are the best practices?

  • Strategy 1: Acid-Base Extraction.

    • Application: This is the workhorse technique for purifying amine derivatives. N-sulfonylpiperidines are generally not basic and will remain in the organic layer during an acidic wash, which removes unreacted piperidine and the tertiary amine base. A subsequent basic wash will remove acidic impurities.

    • Protocol: After the reaction is complete, dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate). Wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[8]

  • Strategy 2: Recrystallization.

    • Application: If the crude product is a solid and of reasonable purity (>85%), recrystallization is an excellent method for obtaining highly pure material.

    • Protocol: Dissolve the crude solid in a minimum amount of a hot solvent in which it has high solubility. Cool the solution slowly to allow pure crystals to form, leaving impurities in the mother liquor. Common solvent systems include ethanol, isopropanol, or ethyl acetate/hexanes.

  • Strategy 3: Flash Column Chromatography.

    • Application: This is the most versatile purification method, especially for oils or for separating products from impurities with similar solubility.

    • Protocol: Adsorb the crude material onto a small amount of silica gel. Load it onto a silica gel column and elute with a solvent system of increasing polarity, typically starting with a non-polar solvent like hexanes and gradually adding a more polar solvent like ethyl acetate. Monitor the fractions by TLC.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Phenylsulfonyl)piperidine

This protocol details a standard procedure using benzenesulfonyl chloride and triethylamine as a base.

Protocol_1_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation Prep Combine Piperidine, Et₃N, and anhydrous DCM in a flame-dried flask. Cool Cool the mixture to 0 °C in an ice-water bath. Prep->Cool Add Add Benzenesulfonyl Chloride dropwise via syringe over 15 min, keeping T < 10 °C. Cool->Add Stir Allow to warm to room temp. and stir for 2-4 hours. Add->Stir Monitor Monitor reaction completion by TLC (e.g., 20% EtOAc/Hexanes). Stir->Monitor Quench Quench with H₂O. Transfer to a separatory funnel. Monitor->Quench Wash1 Wash with 1M HCl (2x). Quench->Wash1 Wash2 Wash with sat. NaHCO₃ (1x). Wash1->Wash2 Wash3 Wash with Brine (1x). Wash2->Wash3 Dry Dry organic layer (Na₂SO₄), filter, and concentrate. Wash3->Dry Purify Purify by recrystallization (e.g., from Ethanol). Dry->Purify

Caption: Experimental workflow for the synthesis of 1-(Phenylsulfonyl)piperidine.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq), triethylamine (1.2 eq), and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol to afford the pure 1-(phenylsulfonyl)piperidine.

References

  • Kumar, A., et al. (2022). N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. European Journal of Medicinal Chemistry, 244, 114774. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved from [Link]

  • Soltani Rad, M. N., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • ResearchGate. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. Retrieved from [Link]

  • PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]

  • ResearchGate. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Wikipedia. Retrieved from [Link]

  • NIH. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges. NIH. Retrieved from [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Chemithon. Retrieved from [Link]

  • NIH. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. NIH. Retrieved from [Link]

  • Wordpress. (n.d.). DMSO – Pyridine-SO3 (Parikh-Doering). Wordpress. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. BYJU'S. Retrieved from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Wikipedia. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. RSC Publishing. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-methylsulfonylaminobenzoyl)piperidine. PrepChem.com. Retrieved from [Link]

  • NIH. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfur trioxide pyridine complex. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]

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  • MDPI. (n.d.). Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres Modified with 2,4-Dinitrophenylhydrazine as Membrane-Protected Solid-Phase-Extraction Adsorbents. MDPI. Retrieved from [Link]

  • Khan Academy. (n.d.). Sulfonation. Khan Academy. Retrieved from [Link]

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How to avoid racemization in chiral piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Racemization

Welcome to the Technical Support Center for chiral piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] Maintaining stereochemical integrity during the synthesis of chiral piperidines is paramount, as different enantiomers can exhibit vastly different biological activities.[3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of stereoselective piperidine synthesis and, crucially, how to avoid the detrimental effects of racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral piperidine synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[5] In the context of drug development, this is a significant problem because the two enantiomers of a chiral drug can have different potencies, pharmacological effects, and toxicities.[3][4] The synthesis of a specific enantiomer is often a key requirement for regulatory approval. Therefore, preventing racemization is essential to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: What are the most common causes of racemization during chiral piperidine synthesis?

A2: Racemization in chiral piperidine synthesis is often triggered by reaction conditions that allow for the temporary removal of a proton from the chiral center, leading to a planar, achiral intermediate.[5][6] The subsequent reprotonation can occur from either face of this intermediate, resulting in a loss of stereochemical information.[5][6]

Key factors that promote racemization include:

  • Harsh Reaction Conditions: Both strongly acidic and strongly basic conditions can facilitate the formation of achiral intermediates.[1][5][6] For instance, the use of strong bases can deprotonate a carbon atom adjacent to an activating group, while strong acids can promote enolization.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier to racemization.[7]

  • Inappropriate Protecting Groups: The choice of protecting groups for the piperidine nitrogen and other functional groups is critical. Some protecting groups can be cleaved under conditions that also promote racemization.[8][9][10]

  • Prolonged Reaction Times: Extended exposure to conditions that can cause racemization increases the likelihood of its occurrence.

Q3: How can I choose the right protecting group to minimize the risk of racemization?

A3: Selecting an appropriate N-protecting group is a crucial first line of defense against racemization. The ideal protecting group should be:

  • Stable: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[9]

  • Orthogonal: It should be removable under conditions that do not affect other protecting groups or the chiral centers in the molecule.[10]

  • Mildly Cleavable: The deprotection step should proceed under mild conditions that do not induce racemization.[9]

Commonly used N-protecting groups in piperidine synthesis include Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl). Boc is generally preferred as it is typically removed under acidic conditions (e.g., TFA) which are often less prone to causing racemization at adjacent stereocenters compared to the hydrogenolysis conditions used for Cbz removal. However, the specific choice will always depend on the overall synthetic strategy.[8][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems related to racemization and offers practical solutions.

Issue 1: My final piperidine product shows significant loss of enantiomeric excess (ee) after N-deprotection.

Symptom: Chiral HPLC or SFC analysis reveals a mixture of enantiomers where a single enantiomer was expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution(s)
Harsh Deprotection Conditions The reagents used for deprotection (e.g., strong acids or bases) are causing epimerization at a stereocenter adjacent to the nitrogen.Optimize Deprotection: If using a Boc group, try milder acidic conditions or scavengers to trap reactive intermediates. For Cbz groups, ensure the hydrogenation catalyst is not contaminated with acidic or basic residues. Consider alternative, milder deprotection methods if available for your specific protecting group.
Elevated Temperature during Deprotection Increased temperature provides the energy for the molecule to overcome the activation barrier for racemization.Lower the Temperature: Perform the deprotection at the lowest effective temperature. This may require longer reaction times, so monitor the reaction progress carefully.
Inappropriate Solvent The solvent can influence the stability of intermediates and the pKa of acidic protons, potentially facilitating racemization.Solvent Screening: Experiment with different solvents. For example, in some cases, using a less polar solvent can disfavor the formation of charged intermediates that lead to racemization.
Issue 2: Racemization is occurring during a substitution or functionalization reaction on the piperidine ring.

Symptom: Stereochemical integrity is lost during a step that is not N-deprotection.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution(s)
Formation of an Achiral Intermediate The reaction mechanism may proceed through a planar intermediate, such as an enolate or a carbocation, at the chiral center.[5][6]Modify Reaction Conditions: If a basic reaction is causing deprotonation, consider using a non-nucleophilic, sterically hindered base at a low temperature to favor kinetic control. For reactions that may involve carbocations, use of a less polar solvent or a Lewis acid that coordinates to the leaving group can sometimes prevent full dissociation and maintain stereochemistry.
Base-Catalyzed Epimerization If there is an acidic proton at the stereocenter, the basic conditions of the reaction can lead to its removal and subsequent racemization.[6]Use of Non-Basic Conditions: If possible, explore alternative synthetic routes that do not require basic conditions. For example, consider using organocatalytic or transition-metal-catalyzed methods that are known to proceed with high stereospecificity.[2][11][12]
Equilibrating Conditions The reaction conditions may allow for a thermodynamic equilibrium to be established between the desired enantiomer and its epimer.Employ Kinetic Control: Run the reaction at a lower temperature for a shorter period to favor the kinetically preferred product before equilibration can occur.
Visualizing Racemization Mechanisms

The following diagram illustrates the general mechanism of base-catalyzed racemization at a chiral center alpha to a carbonyl group, a common scenario in piperidone intermediates.

RacemizationMechanism cluster_0 Chiral Ketone cluster_1 Achiral Enolate Intermediate cluster_2 Racemic Mixture R-Enantiomer R-Enantiomer Enolate Planar Enolate R-Enantiomer->Enolate + Base - H+ S-Enantiomer S-Enantiomer Enolate->S-Enantiomer + H+ (Protonation from top face) R-Enantiomer_final R-Enantiomer Enolate->R-Enantiomer_final + H+ (Protonation from bottom face)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Experimental Protocols to Mitigate Racemization

Protocol 1: Mild Boc-Deprotection of a Chiral Piperidine

This protocol is designed to minimize racemization during the removal of a Boc protecting group.

  • Dissolution: Dissolve the Boc-protected chiral piperidine (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane or dioxane) in a round-bottom flask at 0 °C.

  • Reagent Addition: Slowly add a solution of 4 M HCl in dioxane (2-4 eq) to the stirred solution. The reaction should be monitored closely by TLC or LC-MS.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.

Protocol 2: Screening for Optimal Base in a Base-Mediated Reaction

This workflow helps identify a base that promotes the desired reaction without causing significant epimerization.

BaseScreeningWorkflow start Start: Chiral Piperidine Substrate setup Set up parallel reactions at low temperature (-78 °C) start->setup base_a Reaction A: - Base: LiHMDS - Monitor ee over time base_b Reaction B: - Base: K₂CO₃ - Monitor ee over time base_c Reaction C: - Base: DBU - Monitor ee over time analysis Analyze ee for each reaction at various time points using chiral HPLC/SFC base_a->analysis Sample base_b->analysis Sample base_c->analysis Sample decision Select base with highest conversion and minimal loss of ee analysis->decision end End: Optimized Conditions decision->end

Caption: Workflow for screening bases to minimize racemization.

Concluding Remarks

The successful synthesis of enantiomerically pure piperidines is a significant achievement in organic and medicinal chemistry. By understanding the mechanisms of racemization and implementing careful experimental design, researchers can preserve the stereochemical integrity of their molecules. This guide serves as a starting point for troubleshooting and optimizing your synthetic routes. Always consult the primary literature for specific examples and precedents related to your target molecule.

References

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  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). Vidyasagar College for Women. Retrieved January 3, 2026, from [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC. (2015, August 19). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved January 3, 2026, from [Link]

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed. (1996, July 12). PubMed. Retrieved January 3, 2026, from [Link]

  • Synthesis Of Chiral Piperidines : r/OrganicChemistry. (2023, January 3). Reddit. Retrieved January 3, 2026, from [Link]

  • Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed. (1995, January 1). PubMed. Retrieved January 3, 2026, from [Link]

  • Protecting group - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008, February 21). Google Patents.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved January 3, 2026, from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024, May 9). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

  • Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. (2015). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

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Technical Support Center: Recrystallization of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this compound in high purity through recrystallization. Here, we move beyond generic protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt the methodology to your specific needs.

Understanding the Molecule and the Method

This compound is a moderately polar molecule characterized by the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and the more polar methoxybenzoyl substituent. Successful recrystallization hinges on exploiting the differential solubility of this compound and its impurities at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[2]

Recommended Recrystallization Protocol

This protocol is a robust starting point, developed based on the structural characteristics of the target compound. Optimization may be necessary depending on the nature and quantity of impurities in your crude material.

Materials:

  • Crude this compound

  • Isopropyl Alcohol (IPA)

  • Ethanol (EtOH)

  • Hexanes

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer Flasks

  • Hotplate/Stirrer

  • Büchner Funnel and Flask

  • Filter Paper

Step-by-Step Methodology:

  • Solvent System Selection: Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point. Isopropyl alcohol (IPA) or ethanol (EtOH) are recommended primary solvents. A mixed solvent system, such as IPA/water or Ethanol/hexanes, can also be highly effective.[2]

  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the primary solvent (e.g., IPA) to just cover the solid.

    • Gently heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid completely dissolves.[1] Avoid adding a large excess of solvent, as this will reduce your final yield.[3][4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat for a few minutes. The carbon will adsorb colored impurities.

  • Hot Filtration (if necessary): If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[5]

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • If using an anti-solvent (e.g., water or hexanes), add it dropwise to the warm solution until persistent cloudiness is observed, then add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to a constant weight. The presence of residual solvent can affect the weight and melting point.[3]

Parameter Recommended Condition Rationale
Primary Solvent Isopropyl Alcohol (IPA) or Ethanol (EtOH)Moderately polar, good solubility at high temperatures, lower solubility at low temperatures.
Anti-Solvent Deionized Water or HexanesMiscible with the primary solvent but a poor solvent for the target compound, inducing precipitation.
Cooling Rate Slow, undisturbed cooling to room temperature, followed by an ice bath.Promotes the growth of larger, purer crystals by allowing for selective incorporation into the crystal lattice.[1][7]
Washing Solvent Ice-cold primary solventMinimizes dissolution of the product while effectively removing soluble impurities from the crystal surface.

Troubleshooting Guide

// Oiling Out Solutions oil_sol1 [label="Reheat and add more primary solvent."]; oil_sol2 [label="Switch to a lower boiling point solvent."]; oil_sol3 [label="Cool solution much more slowly."]; oil -> oil_sol1 [label="Cause: Solution is too concentrated or cooling too fast."]; oil -> oil_sol2 [label="Cause: Melting point of solid is below solvent's boiling point."]; oil -> oil_sol3 [label="Cause: Kinetic hindrance to crystallization."];

// No Crystals Solutions no_xtal_sol1 [label="Reduce solvent volume (rotary evaporator)."]; no_xtal_sol2 [label="Scratch inner surface of the flask."]; no_xtal_sol3 [label="Add a seed crystal."]; no_xtal_sol4 [label="Use an anti-solvent."]; no_xtal -> no_xtal_sol1 [label="Cause: Too much solvent used."]; no_xtal -> no_xtal_sol2 [label="Cause: Supersaturation; lack of nucleation site."]; no_xtal -> no_xtal_sol3 [label="Cause: Supersaturation; lack of nucleation site."]; no_xtal -> no_xtal_sol4 [label="Cause: Compound is too soluble even when cold."];

// Low Yield Solutions low_yield_sol1 [label="Ensure minimum hot solvent was used."]; low_yield_sol2 [label="Cool mother liquor longer/colder."]; low_yield_sol3 [label="Wash crystals with minimal ice-cold solvent."]; low_yield -> low_yield_sol1 [label="Cause: Too much solvent used."]; low_yield -> low_yield_sol2 [label="Cause: Incomplete crystallization."]; low_yield -> low_yield_sol3 [label="Cause: Product redissolved during washing."];

// Impure Product Solutions impure_sol1 [label="Ensure slow cooling."]; impure_sol2 [label="Perform a second recrystallization."]; impure_sol3 [label="Use activated carbon for colored impurities."]; impure_sol4 [label="Ensure complete dissolution during heating."]; impure -> impure_sol1 [label="Cause: Rapid cooling trapped impurities."]; impure -> impure_sol2 [label="Cause: High level of initial impurities."]; impure -> impure_sol3 [label="Cause: Presence of chromophores."]; impure -> impure_sol4 [label="Cause: Insoluble impurities not removed."]; } Caption: Troubleshooting workflow for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: My compound has "oiled out" into a liquid instead of forming crystals. What should I do?

  • A1: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution as a liquid.[7] This often happens if the melting point of your compound is lower than the boiling point of the solvent or if the solution is too concentrated.[7][8]

    • Immediate Fix: Reheat the solution to dissolve the oil, add a small amount of additional primary solvent to decrease the concentration, and allow it to cool more slowly.[4][9] A very gradual temperature drop can favor crystal lattice formation over liquid-liquid phase separation.[10]

    • Alternative Strategy: Consider switching to a solvent system with a lower boiling point.

Q2: After cooling, no crystals have formed. Is my experiment a failure?

  • A2: Not necessarily. This is a common issue, often due to two main reasons:

    • Too much solvent was used: The solution is not supersaturated enough for crystals to form.[4] The remedy is to gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool it again.[4]

    • Lack of Nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[4] You can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[3][7]

Q3: My final yield is very low. How can I improve it?

  • A3: A low yield can result from several factors:

    • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the mother liquor upon cooling.[3][7]

    • Premature Filtration: Filtering the solution while it is too cool can cause product loss on the filter paper.[5]

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[3]

    • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have utilized an ice bath to maximize precipitation.

Q4: The color of my crude material persists in the final crystals. How can I remove it?

  • A4: Colored impurities can often be removed by adding a small amount of activated carbon to the hot solution before filtration. The porous surface of the carbon adsorbs the colored compounds. Be cautious not to add too much, as it can also adsorb your desired product and reduce the yield.[7]

Q5: How do I choose between a single solvent and a mixed-solvent system?

  • A5: A single solvent is ideal when you can find one that dissolves your compound well when hot but poorly when cold.[1][2] If no single solvent meets these criteria, a mixed-solvent system is an excellent alternative.[2] This involves a "solvent" in which your compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two liquids must be miscible. You dissolve the compound in a minimum of the hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes cloudy, indicating the saturation point has been reached.

References

  • Solvent Choice. Chemistry Teaching Labs - University of York. [Link]

  • Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? Brainly. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Recrystallization.pdf. University of Colorado Boulder. [Link]

  • Recrystallization1. University of California, Irvine. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Recrystallization (help meeeeee) : r/chemistry. Reddit. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

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Technical Support Center: Overcoming Poor Solubility of Piperidine Intermediates in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with piperidine-containing intermediates during chemical synthesis. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, its derivatives can often exhibit poor solubility in common reaction media, hindering reaction kinetics, complicating work-ups, and impacting yields.

This document provides practical, in-depth troubleshooting strategies and frequently asked questions to address these critical issues. The advice herein is grounded in established physicochemical principles and validated through extensive application in the field.

Part 1: Troubleshooting Guide - Quick Solutions to Common Problems

This section is formatted to provide rapid, actionable solutions to specific problems you might be facing in the lab right now.

Issue 1: My piperidine intermediate won't dissolve in the chosen reaction solvent.

Initial Assessment: The first step is to understand the polarity mismatch between your intermediate and the solvent. The parent piperidine ring is polar and water-miscible, but lipophilic substituents can drastically reduce its solubility in polar solvents.[1][3] Conversely, highly polar or ionic piperidine derivatives may be insoluble in nonpolar organic solvents.[1]

Immediate Actions:

  • Solvent Screening: Don't be locked into a single solvent. If your initial choice fails, systematically test a range of solvents with varying polarities.

    • For Lipophilic Intermediates: Try moderately polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[4][5]

    • For Polar/Ionic Intermediates: Consider more polar solvents like Acetonitrile (ACN), Methanol (MeOH), or even aqueous mixtures if the reaction chemistry allows.

  • Temperature Elevation: Gently warming the reaction mixture can significantly increase the solubility of many solids.[6][7]

    • Protocol: Increase the temperature in 10°C increments, monitoring for dissolution. Be mindful of the thermal stability of your reactants and the solvent's boiling point.

    • Causality: Increased thermal energy helps overcome the lattice energy of the solid intermediate, allowing solvent molecules to solvate it more effectively.[6][8]

  • Co-Solvent Addition: Introducing a small amount of a "stronger" solvent can dramatically improve solubility.[9]

    • Example: If your intermediate is poorly soluble in Toluene, adding 5-10% (v/v) of THF or DMF can create a solvent mixture with a more favorable polarity profile.[3] This technique is widely used to solubilize lipophilic or highly crystalline compounds.[9]

Issue 2: The reaction is sluggish or stalling, and I suspect poor solubility is the cause.

Underlying Problem: Even if the intermediate appears partially dissolved, low concentration in the solution phase can lead to poor reaction kinetics. The reaction rate is dependent on the concentration of the dissolved species.

Troubleshooting Steps:

  • Confirm Saturation: Is there undissolved solid material present throughout the reaction? If so, you are running under saturated conditions, and the concentration of the reactant in solution is at its maximum under those conditions.

  • Employ "Solubility-Enhancing" Reagents:

    • Phase-Transfer Catalysts (PTC): For reactions involving an aqueous phase and an organic phase, a PTC can shuttle the piperidine intermediate across the phase boundary.

    • Solubilizing Additives: Non-reactive additives that improve solubility can be used. For example, in some cases, N-formylpiperidine can act as a polar aprotic solvent with good hydrocarbon solubility.[10]

  • Consider a Different Synthetic Route: If solubility remains an insurmountable barrier, it may be more efficient to redesign the synthesis to use a more soluble precursor or to modify the problematic intermediate in a preceding step.

Issue 3: My piperidine intermediate precipitates out of solution when another reagent is added.

Common Cause: The addition of a new reagent can change the overall polarity of the reaction mixture, causing the solubility of your intermediate to drop. This is a common issue when adding a nonpolar reagent to a polar solution or vice versa.

Preventative Measures:

  • Slow Addition: Add the second reagent dropwise or via a syringe pump. This gradual change in solvent composition can prevent sudden precipitation.

  • Concurrent Addition: Add both the piperidine intermediate (dissolved in a suitable solvent) and the second reagent simultaneously to the main reaction mixture. This maintains a more constant concentration and solvent environment.

  • Pre-mixing/Dilution: Dilute the incoming reagent with the primary reaction solvent before addition.

Part 2: Frequently Asked Questions (FAQs) - Deeper Insights

This section provides more detailed explanations for the underlying chemical principles governing the solubility of piperidine intermediates.

Q1: Why are piperidine derivatives so prone to solubility issues?

The solubility of a piperidine derivative is a delicate balance of its structural features. The parent piperidine is a polar, basic heterocycle that is miscible with water and soluble in many organic solvents.[1] However, its solubility profile can change dramatically with substitution:

  • Lipophilic Substituents: Large, nonpolar groups (e.g., aryl, long alkyl chains) increase the molecule's nonpolar character, reducing its solubility in polar solvents like water or methanol.[3]

  • Polar/Ionizable Groups: The presence of acidic or basic functional groups elsewhere in the molecule can make its solubility highly dependent on pH.[3]

  • Crystallinity: A highly crystalline solid has strong intermolecular forces (high lattice energy). A significant amount of energy is required to break these interactions before the solvent can solvate the individual molecules.[8]

Q2: How can I systematically choose the best solvent?

A systematic approach is more effective than random solvent selection. The principle of "like dissolves like" is a useful starting point.[11]

Decision Workflow for Solvent Selection:

Caption: A decision-making workflow for initial solvent screening.

Q3: Can I use pH adjustment to my advantage in an organic reaction?

Absolutely. The basic nitrogen atom in the piperidine ring (pKa of the conjugate acid is ~11.2) is a powerful handle for manipulating solubility.[3][10]

  • Mechanism: In an acidic medium, the piperidine nitrogen becomes protonated, forming a piperidinium salt. This ionic salt is often significantly more soluble in polar solvents than the neutral free base.[3][12]

  • Application: If your reaction can tolerate acidic conditions, adding a stoichiometric amount of an acid (like HCl or TFA) can solubilize a basic piperidine intermediate in a polar solvent. The free base can often be regenerated during aqueous workup by adding a base (e.g., NaHCO₃, Na₂CO₃).

  • Caution: This strategy is only viable if the starting materials and reagents are stable to acid. Protic acids can also interfere with many types of reactions.[4]

Q4: What is salt formation and when should I consider it?

Salt formation is a deliberate strategy to convert a poorly soluble, ionizable intermediate into a more soluble salt form before the reaction.[12][13] This is a cornerstone technique in pharmaceutical development for improving drug solubility.[14]

  • When to Use: This is highly effective for piperidine intermediates that are free bases. It is particularly useful when simple pH adjustment in the reaction pot is not feasible or when you need to handle the intermediate as a solid.

  • How it Works: You react the basic piperidine intermediate with an acid to form a stable, isolable salt (e.g., a hydrochloride or tosylate salt). This salt will have different physical properties, including higher solubility in polar solvents.[14]

Table 1: Comparison of Solubility Enhancement Strategies

StrategyMechanismBest For...Considerations
Temperature Increase Increases kinetic energy to overcome lattice forces.[6]Most neutral, crystalline organic compounds.Compound and solvent stability at higher temperatures.
Co-Solvents Modifies the bulk polarity of the reaction medium.[9]Compounds with intermediate polarity.Potential for co-solvent to interfere with the reaction.
pH Adjustment (in-situ) Protonates the basic piperidine nitrogen to form a soluble salt.Basic piperidine intermediates in polar solvents.Reagent and product stability under acidic conditions.
Salt Formation (pre-reaction) Isolation of a more soluble ionic form of the intermediate.[12][14]Basic piperidine intermediates that are difficult to solubilize by other means.Requires an additional synthetic step; salt must be stable.
Complexation Encapsulation of the molecule in a host, like a cyclodextrin.[3][15]Increasing apparent solubility, often for analytical or biological assays.Stoichiometry of complexation; cost of the complexing agent.
Q5: How can I measure or quantify the solubility of my intermediate?

Precise solubility data can be invaluable for optimizing reaction conditions. The standard "shake-flask" method is a reliable technique.[16]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of your solid piperidine intermediate to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.[3][16]

  • Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the desired reaction solvent to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., using a shaker or stirrer) for 24-48 hours to ensure equilibrium is reached.[16]

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.[16]

  • Sampling & Filtration: Carefully withdraw a sample of the supernatant (the clear liquid phase) and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.[3]

  • Quantification: Analyze the concentration of the intermediate in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).[17][18]

  • Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.[3]

Caption: Standard workflow for the shake-flask solubility measurement.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents.
  • Benchchem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Solubility of Things. Piperidine | Solubility of Things.
  • Wikipedia. (2024). Piperidine.
  • Solubility of Things. Analytical Chemistry | Solubility of Things.
  • PubMed. (2024).
  • University of Canterbury. (2023). Solubility of Organic Compounds.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • Journal of Chemical Theory and Computation. (2022).
  • IU Pressbooks.
  • PubMed. (2007).
  • ResearchGate. (2025).
  • Sigma-Aldrich.
  • ResearchGate. (2025). Solvation of Piperidine in Nonaqueous Solvents.
  • Stack Exchange. (2015).
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

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Validation & Comparative

A Comparative Guide to the Synthesis of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key building blocks is paramount. Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a valuable intermediate, finding application in the synthesis of a variety of pharmacologically active molecules. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this target molecule, offering insights into the practical advantages and disadvantages of each approach. The discussion is supported by mechanistic details, comparative data, and detailed experimental protocols to aid in the selection of the most suitable method for a given research or development context.

Introduction to the Target Molecule

This compound is a disubstituted piperidine derivative. The piperidine scaffold is a prevalent motif in a vast number of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The N-Boc (tert-butyloxycarbonyl) protecting group offers a convenient handle for further synthetic transformations, while the 4-(4-methoxybenzoyl) substituent provides a key pharmacophore for interaction with various biological targets. The strategic importance of this molecule lies in its utility as a versatile building block for the synthesis of more complex pharmaceutical agents.

This guide will explore three plausible and strategically different synthetic routes for the preparation of this compound:

  • Route A: Friedel-Crafts Acylation

  • Route B: Grignard Reagent Addition to an Acyl Chloride

  • Route C: Synthesis from 4-(4-methoxyphenyl)pyridine

Each route will be dissected in terms of its underlying chemical principles, experimental execution, and overall efficiency, providing a comprehensive framework for informed decision-making in the laboratory.

Route A: Friedel-Crafts Acylation

This approach represents a classic and direct method for the formation of the aryl ketone moiety through an electrophilic aromatic substitution reaction. The key transformation is the acylation of a suitable piperidine-containing aromatic precursor with a 4-methoxybenzoyl electrophile, typically generated from 4-methoxybenzoyl chloride in the presence of a strong Lewis acid catalyst.

Conceptual Overview

The core of this strategy is the formation of the C-C bond between the piperidine ring and the benzoyl group. This is achieved by activating 4-methoxybenzoyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This powerful electrophile is then attacked by an electron-rich aromatic ring attached to the 4-position of the N-Boc-piperidine.

cluster_0 Route A: Friedel-Crafts Acylation start N-Boc-4-phenylpiperidine reaction Friedel-Crafts Acylation start->reaction reagent1 4-Methoxybenzoyl chloride reagent1->reaction catalyst AlCl₃ (Lewis Acid) catalyst->reaction product This compound reaction->product

Figure 1: Workflow for Friedel-Crafts Acylation.

Experimental Protocol

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C is added 4-methoxybenzoyl chloride (1.1 eq). The mixture is stirred for 20 minutes to allow for the formation of the acylium ion complex. A solution of tert-butyl 4-phenylpiperidine-1-carboxylate (1.0 eq) in dry dichloromethane is then added dropwise, maintaining the temperature at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours. The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Mechanistic Insights

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[2]

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of the piperidine substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]

cluster_1 Friedel-Crafts Acylation Mechanism step1 Acyl Chloride + AlCl₃ → Acylium Ion + AlCl₄⁻ step2 Aromatic Ring + Acylium Ion → Sigma Complex step1->step2 Electrophilic Attack step3 Sigma Complex + AlCl₄⁻ → Product + HCl + AlCl₃ step2->step3 Deprotonation

Figure 2: Key steps in the Friedel-Crafts mechanism.

Advantages and Disadvantages
Advantages Disadvantages
Direct and often high-yielding for activated aromatic substrates.Requires stoichiometric amounts of a strong, moisture-sensitive Lewis acid catalyst, which can complicate workup and generate significant waste.[4]
The starting materials, such as N-Boc-4-phenylpiperidine, are commercially available.The reaction conditions are harsh and may not be compatible with sensitive functional groups.
The reaction is generally well-understood and widely documented in the literature.The product, being a ketone, can complex with the Lewis acid, necessitating a full stoichiometric equivalent of the catalyst.[3]
Poor regioselectivity can be an issue with substituted aromatic rings, although in this case, the para-substitution is strongly favored.

Route B: Grignard Reagent Addition to an Acyl Chloride

This route utilizes organometallic chemistry to construct the target molecule. A Grignard reagent is prepared from a 4-halopiperidine derivative, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride.

Conceptual Overview

The key bond formation in this strategy is also the C-C bond between the piperidine and the benzoyl group. However, the polarity of the bond-forming partners is reversed compared to the Friedel-Crafts route. Here, the piperidine moiety is the nucleophile (in the form of a Grignard reagent), and the benzoyl group is the electrophile.

cluster_2 Route B: Grignard-based Synthesis start N-Boc-4-bromopiperidine grignard Piperidyl Grignard Reagent start->grignard reagent1 Magnesium turnings reagent1->grignard reaction Nucleophilic Acyl Substitution grignard->reaction reagent2 4-Methoxybenzoyl chloride reagent2->reaction product This compound reaction->product

Figure 3: Workflow for the Grignard-based synthesis.

Experimental Protocol

A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). A small crystal of iodine is added as an initiator. A solution of tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The reaction mixture is then cooled to -78 °C, and a solution of 4-methoxybenzoyl chloride (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Mechanistic Insights

The reaction proceeds through a nucleophilic acyl substitution mechanism.[5][6]

  • Grignard Reagent Formation: The organomagnesium halide (Grignard reagent) is formed by the reaction of an organic halide with magnesium metal. This is a complex heterogeneous reaction that occurs on the surface of the magnesium.

  • Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[7]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the chloride leaving group and forming a ketone.

  • Potential Over-addition: A common side reaction is the further addition of a second equivalent of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol upon workup.[8] This can be minimized by using low temperatures and inverse addition (adding the Grignard reagent to the acyl chloride). A modified procedure using a ligand like bis[2-(N,N-dimethylamino)ethyl] ether can moderate the reactivity of the Grignard reagent and provide the ketone in high yield.

cluster_3 Grignard Reaction Mechanism step1 Grignard Reagent + Acyl Chloride → Tetrahedral Intermediate step2 Tetrahedral Intermediate → Ketone + MgXCl step1->step2 Elimination step3 Ketone + Grignard Reagent → Tertiary Alcohol (Side Reaction) step2->step3 Over-addition

Figure 4: Key steps in the Grignard reaction with an acyl chloride.

Advantages and Disadvantages
Advantages Disadvantages
Utilizes readily available starting materials.Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring strictly anhydrous conditions.
Can be a highly efficient method for C-C bond formation.The formation of the Grignard reagent can sometimes be difficult to initiate, and the reaction is highly exothermic, posing a safety risk, especially on a larger scale.[9][10][11]
Milder reaction conditions compared to Friedel-Crafts acylation, potentially allowing for better functional group tolerance.The high reactivity of the Grignard reagent can lead to the formation of a tertiary alcohol as a byproduct through double addition to the acyl chloride, which can reduce the yield of the desired ketone.[8]
Wurtz coupling is a potential side reaction during the formation of the Grignard reagent.[12]

Route C: Synthesis from 4-(4-methoxyphenyl)pyridine

This multi-step approach involves the initial synthesis of a 4-arylpyridine, followed by the reduction of the pyridine ring to a piperidine, and finally N-protection and acylation.

Conceptual Overview

This strategy builds the target molecule in a more modular fashion. The 4-arylpiperidine core is first constructed, and then the Boc protecting group and the acyl group are introduced in subsequent steps. The initial 4-arylpyridine can be synthesized via a Suzuki-Miyaura cross-coupling reaction.

cluster_4 Route C: From 4-Arylpyridine start 4-Bromopyridine suzuki Suzuki Coupling start->suzuki reagent1 4-Methoxyphenylboronic acid reagent1->suzuki intermediate1 4-(4-Methoxyphenyl)pyridine suzuki->intermediate1 reduction Catalytic Hydrogenation intermediate1->reduction intermediate2 4-(4-Methoxyphenyl)piperidine reduction->intermediate2 protection N-Boc Protection intermediate2->protection intermediate3 N-Boc-4-(4-methoxyphenyl)piperidine protection->intermediate3 acylation Acylation intermediate3->acylation product This compound acylation->product

Figure 5: Workflow for the synthesis starting from 4-arylpyridine.

Experimental Protocol
  • Synthesis of 4-(4-methoxyphenyl)pyridine: A mixture of 4-bromopyridine hydrochloride (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq) is suspended in a 2:1 mixture of toluene and water. Potassium carbonate (3.0 eq) is added, and the mixture is heated to 80 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

  • Hydrogenation to 4-(4-methoxyphenyl)piperidine: The 4-(4-methoxyphenyl)pyridine (1.0 eq) is dissolved in methanol, and a catalytic amount of platinum(IV) oxide (Adam's catalyst) is added. The mixture is hydrogenated in a Parr apparatus under 50 psi of hydrogen pressure for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the piperidine derivative.[13]

  • N-Boc Protection: The resulting piperidine (1.0 eq) is dissolved in dichloromethane, and triethylamine (1.5 eq) is added. Di-tert-butyl dicarbonate (1.2 eq) is added portion-wise, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected piperidine.

  • Acylation: This final step would involve a Friedel-Crafts acylation on the N-Boc-4-(4-methoxyphenyl)piperidine as described in Route A.

Mechanistic Insights
  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to form the C-C bond and regenerate the catalyst.

  • Catalytic Hydrogenation: The aromatic pyridine ring is reduced to a saturated piperidine ring via the addition of hydrogen across the double bonds, mediated by a heterogeneous catalyst like PtO₂.[1] The reaction typically proceeds through a series of intermediates on the catalyst surface.

Advantages and Disadvantages
Advantages Disadvantages
Modular approach allows for the synthesis of a variety of analogs by changing the coupling partners.Multi-step synthesis with a potentially lower overall yield compared to more direct routes.
The Suzuki coupling is a robust and well-established reaction with high functional group tolerance.The hydrogenation of the pyridine ring can require high pressure and specialized equipment, and the catalyst can be expensive.[1]
Avoids the use of stoichiometric strong Lewis acids or highly reactive organometallic reagents in the early stages.The final acylation step still requires a Friedel-Crafts reaction with its associated drawbacks.
The overall process is longer and more labor-intensive.

Comparative Summary of Synthesis Routes

FeatureRoute A: Friedel-Crafts Acylation Route B: Grignard Reagent Addition Route C: From 4-(4-methoxyphenyl)pyridine
Number of Steps 1 (from N-Boc-4-phenylpiperidine)2 (from N-Boc-4-bromopiperidine)4 (from 4-bromopyridine)
Key Reagents AlCl₃, 4-methoxybenzoyl chlorideMg, 4-methoxybenzoyl chloridePd catalyst, boronic acid, H₂, PtO₂, Boc₂O, AlCl₃
Overall Yield (Estimated) Moderate to GoodModerate (can be high with optimized conditions)Lower due to the number of steps
Scalability Challenging due to the use of stoichiometric Lewis acid and exotherms.Challenging due to the exothermic nature of Grignard reagent formation and reaction.[10][11]More amenable to scale-up, although the hydrogenation step requires specialized equipment.
Safety Considerations Use of corrosive and water-sensitive AlCl₃.Highly flammable solvents and pyrophoric potential of Grignard reagents.[9]High-pressure hydrogenation, use of flammable solvents and palladium catalyst.
Cost-Effectiveness Reagents are relatively inexpensive.Reagents are generally affordable.Higher cost due to the palladium catalyst, boronic acid, and hydrogenation catalyst.
Green Chemistry Poor, due to the use of stoichiometric Lewis acid and chlorinated solvents.Moderate, generates magnesium salts as waste.Better in terms of atom economy for the coupling step, but the overall process has more steps and uses heavy metal catalysts.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project, including the desired scale, available equipment, and cost considerations.

  • For small-scale laboratory synthesis where a direct route is preferred and the necessary precautions for handling Lewis acids can be taken, Route A (Friedel-Crafts Acylation) offers a straightforward approach.

  • Route B (Grignard Reagent Addition) is a viable alternative, particularly if the over-addition side reaction can be effectively controlled through careful optimization of reaction conditions, such as low temperatures and the use of reactivity-moderating additives. Its milder conditions may be advantageous for more complex substrates.

  • For larger-scale production or when a more modular approach is desired for the synthesis of a library of analogs, Route C (from 4-(4-methoxyphenyl)pyridine) , despite being longer, may be the most strategic choice. The well-established and scalable nature of the Suzuki coupling and subsequent transformations make it an attractive option for process development.

Ultimately, the selection of a synthetic strategy requires a careful evaluation of the trade-offs between efficiency, cost, safety, and scalability. This guide provides the foundational information to make an informed decision based on the specific needs of the research or development program.

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A Comparative Guide to the Efficacy of Piperidine-Based Kinase Inhibitors: Leveraging the Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various kinase inhibitors derived from piperidine-based scaffolds. While Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate itself is a crucial synthetic intermediate rather than a direct inhibitor, its structural motifs are central to the design of potent and selective kinase modulators. We will explore the synthetic versatility of this core structure and then delve into a comparative analysis of distinct classes of piperidine-containing kinase inhibitors, supported by experimental data and detailed protocols.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

Kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, particularly in oncology and immunology. The piperidine ring is a "privileged scaffold" in medicinal chemistry, a structural framework that is frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is due to favorable physicochemical properties, synthetic tractability, and its ability to adopt specific three-dimensional conformations that facilitate precise interactions with protein binding sites.[2]

The molecule this compound exemplifies a versatile building block. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily removable, protecting group for the piperidine nitrogen, enabling controlled synthetic elaboration. The ketone functionality serves as a versatile handle for modifications, while the methoxybenzoyl moiety can be a key pharmacophoric element interacting with the target kinase. A prime example of its utility is in the synthesis of complex kinase inhibitors like Vandetanib, a potent inhibitor of VEGFR and EGFR, where a related piperidine intermediate is a cornerstone of the synthetic route.[3][4]

Part 1: Synthetic Versatility and Strategy

The strategic value of the tert-butyl 4-(benzoyl)piperidine-1-carboxylate core lies in its capacity for diversification. The Boc-protected nitrogen allows for precise control over subsequent reactions, preventing unwanted side reactions and enabling the introduction of various functionalities after its removal. The carbonyl group is a key reaction center, allowing for transformations such as reductive amination to introduce diverse amine-containing side chains, or reduction to an alcohol followed by etherification to build different linker moieties.

Below is a generalized workflow illustrating how this core scaffold can be elaborated into a library of potential kinase inhibitors.

G cluster_0 Core Scaffold & Diversification A Tert-butyl 4-(4-methoxybenzoyl) piperidine-1-carboxylate B Step 1: Ketone Modification (e.g., Reductive Amination) A->B C Step 2: Boc Deprotection (e.g., TFA or HCl) B->C D Step 3: N-Functionalization (e.g., Alkylation, Acylation) C->D E Library of Piperidine Derivatives D->E

Caption: Generalized synthetic workflow for diversifying the core scaffold.

Representative Synthetic Protocol: Synthesis of a Key Piperidine Intermediate

This protocol is adapted from methodologies used in the synthesis of precursors for kinase inhibitors like Vandetanib.[4]

  • Boc Protection of Piperidin-4-ylmethanol:

    • Dissolve piperidin-4-ylmethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

    • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates completion.

    • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[4]

  • Sulfonation of the Alcohol:

    • Dissolve the product from step 1 (1 equivalent) in pyridine and cool the solution to 0°C.

    • Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature.

    • Allow the reaction to stir at a low temperature for 10-12 hours.[4]

    • Pour the mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with HCl (5%), water, and brine.

    • Dry the organic layer and concentrate to yield the tosylated intermediate, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[4]

  • Substitution with a Phenolic Moiety:

    • To a solution of the tosylated intermediate (1 equivalent) and a substituted phenol (e.g., methyl 4-hydroxy-3-methoxybenzoate, 1.2 equivalents) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (2 equivalents).

    • Heat the reaction mixture (e.g., to 80-100°C) and stir for 12-24 hours.

    • After cooling, perform an aqueous workup and extract the product. Purify using column chromatography to obtain the final ether-linked product.[4]

Part 2: Comparative Efficacy of Piperidine-Containing Kinase Inhibitors

To understand the efficacy of piperidine-based inhibitors, we will examine derivatives targeting different kinase families. The data presented here is synthesized from peer-reviewed studies to provide a clear comparison.

Case Study 1: IKK-2 Inhibitors for Inflammatory Diseases

I-kappa B kinase 2 (IKK-2) is a serine-threonine kinase that plays a pivotal role in activating the NF-κB signaling pathway, a central regulator of inflammation and cell proliferation.[5] Inhibition of IKK-2 is a key strategy for developing anti-inflammatory and anti-cancer drugs.[5]

A study on piperidinyl aminopyrimidine derivatives identified several potent IKK-2 inhibitors.[5] The structure-activity relationship (SAR) revealed that specific substitutions on the piperidine ring and the aromatic core were critical for activity.

Table 1: Efficacy of Piperidinyl Aminopyrimidine Derivatives against IKK-2 [5]

Compound ID Key Substituent IKK-2 IC₅₀ (µM) Selectivity Notes
Lead Compound Unsubstituted > 10 Low initial activity
Compound 15 Piperidinylamino-methanesulfonyl 2.51 Moderate activity

| Compound 17 | Aromatic piperazinosulfonyl | 1.30 | Most potent and selective over p38, JNK, IKK-1 |

The data clearly shows that adding a piperazinosulfonyl group to the aromatic ring significantly boosts inhibitory potency against IKK-2.[5] Compound 17 emerged as the most effective, demonstrating the power of targeted chemical modification of the piperidine scaffold.[5]

G cluster_n TNFa Inflammatory Signal (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates (p) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Inhibitor Piperidine-Based IKK-2 Inhibitor Inhibitor->IKK INHIBITS

Caption: Inhibition of the NF-κB pathway by an IKK-2 inhibitor.

Case Study 2: Akt Inhibitors for Cancer Therapy

The Akt (Protein Kinase B) signaling pathway is a central node in regulating cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers.

Researchers developed a series of 3,4,6-trisubstituted piperidine derivatives as potent Akt inhibitors.[6] Through systematic SAR exploration, compound E22 was identified as a superior candidate with improved potency and safety profiles compared to the initial lead compound.[6]

Table 2: Efficacy and Pharmacokinetic Profile of Akt Inhibitor E22 [6]

Parameter Value Details
Akt1 IC₅₀ 1.1 nM High in vitro potency
Cellular IC₅₀ (SKOV3) 19 nM Potent inhibition of cancer cell growth
hERG Blockage IC₅₀ > 30 µM Significantly reduced cardiotoxicity risk
In Vivo Efficacy > 90% TGI Potent tumor growth inhibition in SKOV3 xenograft model

| Oral Bioavailability (Rat) | 45% | Good pharmacokinetic properties |

Mechanistic studies confirmed that E22 effectively inhibited the phosphorylation of downstream proteins in the Akt pathway, both in cell culture and in tumor tissues from xenograft models.[6]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Piperidine-Based Akt Inhibitor (E22) Inhibitor->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt signaling pathway.

Part 3: Essential Experimental Protocols

To ensure trustworthy and reproducible results, the following self-validating protocols are recommended for assessing the efficacy of novel kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the ADP concentration and, therefore, to kinase activity.

  • Methodology:

    • Prepare a reaction buffer containing the kinase, its specific substrate peptide, and ATP.

    • Add serial dilutions of the test compound (e.g., piperidine derivatives) to a 96- or 384-well plate.

    • Initiate the reaction by adding the kinase/substrate/ATP mix to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to all wells and incubate for 40 minutes to stop the reaction and deplete ATP.

    • Add Kinase Detection Reagent to all wells and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Protocol 2: Cell-Based Phospho-Protein Analysis (Western Blot)

This protocol assesses the inhibitor's ability to block kinase activity within a cellular context by measuring the phosphorylation of a downstream target.

  • Principle: Cancer cells are treated with the inhibitor, and the phosphorylation status of a key downstream protein is measured. A reduction in the phosphorylated form of the target protein indicates successful inhibition of the upstream kinase.

  • Methodology:

    • Cell Culture: Plate relevant cancer cells (e.g., SKOV3 for Akt inhibitors) and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of the test compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

    • Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and then incubate with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Akt Ser473). Subsequently, probe with an antibody for the total target protein as a loading control.

    • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Conclusion

While this compound is a foundational building block, the true measure of efficacy lies in the final, elaborated derivatives. This guide demonstrates that by strategically modifying this core scaffold, researchers have developed highly potent and selective inhibitors against diverse and critical kinase targets, including IKK-2 and Akt. The case studies of compounds like the piperidinyl aminopyrimidine 17 and the trisubstituted piperidine E22 underscore the remarkable versatility of the piperidine motif.[5][6] Their success, validated through rigorous biochemical and cellular assays, confirms that piperidine-based structures will continue to be a cornerstone of kinase inhibitor design, paving the way for the next generation of targeted therapies.

References

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  • Li, Y. et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

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A Guide to the Spectroscopic Analysis and Structural Validation of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unequivocal identification of molecular structures is a cornerstone of chemical and pharmaceutical research.[1][2][3] This guide emphasizes a self-validating approach to structural elucidation, where the convergence of data from multiple spectroscopic techniques provides a comprehensive and trustworthy confirmation of the target molecule.

Molecular Structure Overview

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds. Its structure comprises a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, and a 4-methoxybenzoyl substituent at the 4-position of the piperidine ring. The accurate confirmation of this structure is paramount for its use in further synthetic steps.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1][4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity of atoms within the molecule.

Experimental Protocol: NMR

A sample of the synthesized compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5][6] ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

Key Parameters:

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Standard: Tetramethylsilane (TMS)

  • Temperature: Ambient

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Data Summary Table: ¹H NMR

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95d, J=8.8 Hz2HAr-H (ortho to C=O)
6.93d, J=8.8 Hz2HAr-H (meta to C=O)
4.15 (broad)m2HPiperidine-H (axial, adjacent to N)
3.87s3HOCH₃
3.29m1HPiperidine-H (methine)
2.85 (broad)m2HPiperidine-H (equatorial, adjacent to N)
1.85m2HPiperidine-H
1.65m2HPiperidine-H
1.48s9HC(CH₃)₃

The downfield signals at 7.95 and 6.93 ppm with doublet multiplicity are characteristic of a para-substituted benzene ring. The singlet at 3.87 ppm corresponds to the methoxy group protons. The broad signals between 4.15 and 2.85 ppm are typical for the piperidine ring protons, with the broadening attributable to the conformational exchange of the ring. The singlet at 1.48 ppm with an integration of 9H is the hallmark of the tert-butyl group of the Boc protecting group.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Data Summary Table: ¹³C NMR

Chemical Shift (δ) ppmAssignment
199.5C=O (ketone)
163.5Ar-C (para to C=O)
154.9C=O (carbamate)
130.5Ar-CH (ortho to C=O)
129.5Ar-C (ipso to C=O)
113.7Ar-CH (meta to C=O)
79.7C(CH₃)₃
55.5OCH₃
45.3Piperidine-C (methine)
43.5 (broad)Piperidine-C (adjacent to N)
28.8Piperidine-C
28.4C(CH₃)₃

The carbonyl carbon of the ketone is observed at a characteristic downfield shift of 199.5 ppm. The carbamate carbonyl of the Boc group appears at 154.9 ppm. The aromatic carbons show distinct signals corresponding to the substituted benzene ring. The aliphatic region contains signals for the piperidine ring carbons and the tert-butyl group carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[7][8][9]

Experimental Protocol: MS

The mass spectrum was obtained using an Electrospray Ionization (ESI) source in positive ion mode. The sample was dissolved in methanol prior to injection.

Key Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Solvent: Methanol

MS Data Analysis

The mass spectrum shows a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Data Summary Table: MS

m/zInterpretation
320.18[M+H]⁺ (Calculated for C₁₈H₂₅NO₄: 319.18)
264.13[M+H - C₄H₈]⁺ (Loss of isobutylene)
220.14[M+H - Boc]⁺ (Loss of Boc group)
135.04[CH₃O-C₆H₄-CO]⁺ (4-methoxybenzoyl cation)

The base peak at m/z 135.04 corresponds to the stable 4-methoxybenzoyl cation, a characteristic fragment. The loss of isobutylene (56 Da) from the Boc group is also a common fragmentation pathway.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 320.18 M_H_isobutylene [M+H - C₄H₈]⁺ m/z = 264.13 M_H->M_H_isobutylene - C₄H₈ M_H_Boc [M+H - Boc]⁺ m/z = 220.14 M_H->M_H_Boc - Boc methoxybenzoyl [CH₃O-C₆H₄-CO]⁺ m/z = 135.04 M_H_Boc->methoxybenzoyl - Piperidine

Caption: Key fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[10][11][12]

Experimental Protocol: IR

The IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

Key Parameters:

  • Technique: ATR-FTIR

IR Data Analysis

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

Data Summary Table: IR

Wavenumber (cm⁻¹)IntensityAssignment
2975, 2860MediumC-H stretch (aliphatic)
1685StrongC=O stretch (ketone)
1670StrongC=O stretch (carbamate)
1600, 1510MediumC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
1170StrongC-N stretch (carbamate)

The strong absorption bands at 1685 cm⁻¹ and 1670 cm⁻¹ are indicative of the two carbonyl groups (ketone and carbamate). The presence of the aromatic ring is confirmed by the C=C stretching vibrations at 1600 and 1510 cm⁻¹. The C-O stretch of the aryl ether is also clearly visible.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and internally consistent validation of the structure of this compound. The experimental data align perfectly with the expected spectroscopic features of the target molecule, leaving no ambiguity as to its identity. This multi-technique approach exemplifies a best practice for the structural elucidation and quality control of synthesized compounds in a research and development setting.

References

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
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  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube.
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  • Unknown. (n.d.). SPECTROSCOPY AND STRUCTURE DETERMINATION.
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  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
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A Comparative Guide to the Purity of Commercial Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is not merely a technical detail but a cornerstone of successful drug discovery and manufacturing.[1][2] Impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][3][4] This guide provides a comprehensive framework for benchmarking the purity of a critical building block, Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, offering a comparative analysis of analytical methodologies and insights into the interpretation of purity data from commercial suppliers.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a Boc-protected piperidine ring and a methoxybenzoyl group, makes it a versatile scaffold in drug design. However, the synthetic route to this intermediate can introduce a range of impurities, including starting materials, by-products, and degradation products. The presence of these impurities can have cascading effects on downstream reactions, potentially leading to:

  • Reduced Yields and Difficult Purifications: Impurities can interfere with subsequent chemical transformations, leading to lower yields and complicating the purification of the desired product.[1][3]

  • Formation of Undesirable Side Products: Reactive impurities can participate in side reactions, generating new and potentially toxic compounds.

  • Compromised API Quality and Safety: Impurities carried through the synthetic sequence can contaminate the final API, affecting its potency and posing a risk to patient safety.[3][4]

  • Regulatory Hurdles: Stringent regulatory agencies like the FDA and EMA have strict guidelines on impurity levels in pharmaceutical products.[1][4]

Therefore, a thorough assessment of the purity of commercial this compound is a non-negotiable step for any research or development program.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive evaluation of purity. No single technique can provide a complete picture; therefore, the strategic combination of chromatographic and spectroscopic methods is paramount.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity for non-volatile and thermally labile compounds.[5][6]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: HPLC system equipped with a UV detector and an autosampler.[6]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Program: A typical gradient might start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the main compound (typically around 254 nm or 275 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Causality behind Experimental Choices: The C18 stationary phase provides excellent separation for moderately polar compounds like the target molecule. The use of a gradient elution allows for the effective separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape and ionization in mass spectrometry, should an LC-MS analysis be desired.

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is often the primary technique, GC-MS can be a valuable tool for identifying volatile and semi-volatile impurities that may not be readily detected by HPLC.[5][6]

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[5]

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Causality behind Experimental Choices: The DB-5ms column is a good general-purpose column for separating a wide range of compounds. The temperature program is designed to elute the target compound and any potential impurities within a reasonable timeframe while ensuring good separation. EI at 70 eV provides reproducible fragmentation patterns for library matching and impurity identification.

Caption: Workflow for GC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly quantitative NMR (qNMR), is an invaluable tool for both structural confirmation and the absolute quantification of purity without the need for a specific reference standard for each impurity.[7][8][9]

Experimental Protocol: ¹H NMR

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

Causality behind Experimental Choices: A high-field NMR provides better signal dispersion, which is crucial for resolving signals from the main compound and impurities.[10] The choice of a suitable internal standard is critical for qNMR; it must be stable, non-reactive, and have a simple spectrum. A long relaxation delay is essential for accurate quantification.[10][11]

Comparative Analysis of Commercial Samples

To illustrate the importance of benchmarking, let's consider a hypothetical comparison of this compound from three different commercial suppliers.

SupplierPurity by HPLC (% Area)Key Impurity 1 (by GC-MS)Key Impurity 2 (by HPLC)Purity by ¹H qNMR (%)
Supplier A 99.5%4-Methoxybenzoic acid (0.2%)Unidentified (0.15%)99.2%
Supplier B 98.8%Unreacted Piperidone (0.5%)N-de-Boc compound (0.4%)98.5%
Supplier C 99.8%Residual Solvent (Toluene, 0.1%)None Detected (>0.05%)99.7%

Interpretation of Results:

  • Supplier A provides a high-purity product according to HPLC, but GC-MS reveals the presence of a key starting material. The qNMR result is slightly lower than the HPLC area percent, which can be common as qNMR is a primary method of measurement.

  • Supplier B shows a lower purity by both HPLC and qNMR, with significant levels of unreacted starting material and a deprotected by-product. This could indicate incomplete reaction or degradation.

  • Supplier C demonstrates the highest purity across all techniques, with only a small amount of residual solvent detected. This would likely be the preferred supplier for demanding applications.

Caption: Decision Logic for Supplier Selection.

Conclusion: A Self-Validating Approach to Quality Assurance

Benchmarking the purity of commercial this compound is not a one-time event but an ongoing process of due diligence. By employing a suite of orthogonal analytical techniques—HPLC for routine purity checks, GC-MS for volatile impurity profiling, and NMR for structural confirmation and absolute quantification—researchers and drug development professionals can build a comprehensive and self-validating system for quality assessment. This rigorous approach ensures the integrity of starting materials, mitigates risks in the drug development pipeline, and ultimately contributes to the safety and efficacy of the final pharmaceutical product.[1][2][3]

References

  • The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. (n.d.).
  • The Importance of Purity in Pharmaceutical Intermediates. (n.d.).
  • The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. (2024, November 12). Elchemy.
  • Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health.
  • Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis. (n.d.). Benchchem.
  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). AZoM.com.
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Piperidine | CAS 110-89-4. (n.d.). LGC Standards.
  • Piperine Pharmaceutical Secondary Standard; Certified Reference Material. (n.d.). Sigma-Aldrich.
  • The Importance of High-Purity Chemicals in Pharmaceutical Testing. (2025, March 17). Techmate.
  • A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives. (n.d.). Benchchem.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.
  • Piperidine Reference Standard. (n.d.). eqipped.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central.

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Validation of a new analytical method for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Validation and Comparison of Analytical Methods for the Quantification of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Introduction

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Consequently, a robust, accurate, and reliable analytical method for its quantification is paramount in both research and quality control settings.

This guide presents a comprehensive validation of a novel, high-sensitivity Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. We will elucidate the rationale behind the experimental design and validation parameters, grounding our approach in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, we will provide an objective, data-driven comparison of this new method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) technique, offering clear, field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical needs.

Part 1: Validation of a Novel UHPLC-MS/MS Method

The selection of UHPLC-MS/MS for the quantification of this compound is a deliberate choice driven by the need for superior sensitivity and selectivity.[3] Tandem mass spectrometry provides unambiguous identification and quantification, even at trace levels, by monitoring specific precursor-to-product ion transitions, thereby minimizing the risk of interference from matrix components or structurally related impurities.[4]

Experimental Protocol: UHPLC-MS/MS

This protocol is designed to be a self-validating system, ensuring that the results are consistently reliable.

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

2. Instrumentation and Conditions:

  • UHPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 30% B

    • 2.6-3.5 min: 30% B (Re-equilibration)

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: [Precursor ion > Product ion] (Specific masses determined by infusion of the reference standard)

  • Key MS Parameters: Optimized Curtain Gas, IonSpray Voltage, and Collision Energy

3. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards (0.1 ng/mL to 100 ng/mL): Prepare a series of working standards by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels—Low (0.3 ng/mL), Medium (15 ng/mL), and High (80 ng/mL)—from a separate stock solution to ensure an unbiased assessment of accuracy.

Validation Protocol and Performance Data

The method was validated according to the ICH Q2(R2) guideline, which provides a framework for demonstrating that an analytical procedure is fit for its intended purpose.[5][6] The objective is to establish, through documented evidence, that the method's performance characteristics meet the requirements for the intended analytical applications.[7][8]

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_analysis Analysis & Decision Prep Prepare Stock, Calibration & QC Samples Data Acquire & Process Data Prep->Data Inject Samples Selectivity Selectivity Report Generate Validation Report Selectivity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOQ LOQ/LOD LOQ->Report Robustness Robustness Robustness->Report Data->Selectivity Evaluate Data->Linearity Evaluate Data->Accuracy Evaluate Data->Precision Evaluate Data->LOQ Evaluate Data->Robustness Evaluate Decision Method is Fit for Purpose? Report->Decision

Validation workflow following ICH Q2 guidelines.

Summary of UHPLC-MS/MS Method Validation Data

Validation ParameterAcceptance CriteriaResultConclusion
Selectivity No interfering peaks at the retention time of the analyte.No interference observed from blank matrix samples.Pass
Linearity & Range Correlation coefficient (r²) ≥ 0.995r² = 0.9998 over a range of 0.1–100 ng/mL.Pass
Accuracy Mean recovery within 85-115% for LQC, 90-110% for MQC & HQC.98.7% - 102.3% recovery across all QC levels.Pass
Precision (RSD%) Intra-day & Inter-day RSD ≤ 15%.Intra-day RSD: 1.8% - 3.5%Inter-day RSD: 2.5% - 4.8%Pass
Limit of Quantitation (LOQ) Lowest concentration with acceptable accuracy and precision.0.1 ng/mLPass
Robustness RSD ≤ 15% after deliberate variations in method parameters.Results remained within acceptance criteria.Pass

These results provide strong evidence that the UHPLC-MS/MS method is highly accurate, precise, and reliable for its intended purpose.[9][10] The wide linear range and exceptionally low limit of quantitation demonstrate its suitability for quantifying the analyte from trace impurity levels to higher concentrations.

Part 2: Comparative Analysis: UHPLC-MS/MS vs. Conventional HPLC-UV

While the new UHPLC-MS/MS method demonstrates excellent performance, it is valuable to compare it against a more traditional and widely accessible technique: HPLC with UV detection.[11] This comparison will highlight the specific advantages of each method, allowing for an informed decision based on the analytical requirements.[12]

Experimental Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV/Vis Detector

  • Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (determined via UV scan of the reference standard)

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Prepared as described for the UHPLC-MS/MS method.

  • Calibration Standards (10 ng/mL to 5000 ng/mL): Prepared by serial dilution of the stock solution. Note the significantly higher concentration range compared to the MS method.

Head-to-Head Performance Comparison

The choice between a highly sensitive method and a conventional one often depends on a trade-off between performance needs, sample complexity, and operational costs.[13]

MethodSelection Start Analytical Requirement Need High Sensitivity or High Throughput Needed? Start->Need Matrix Complex Matrix or Trace-Level Impurities? Need->Matrix No UHPLC Choose UHPLC-MS/MS Need->UHPLC Yes Cost Routine QC & Cost-Effectiveness is Key? Matrix->Cost No Matrix->UHPLC Yes HPLC Choose HPLC-UV Cost->HPLC Yes Cost->HPLC No, re-evaluate needs

Decision logic for selecting the appropriate analytical method.

The table below objectively summarizes the performance of both methods based on validation data.

Comparative Summary of Analytical Method Performance

Performance MetricNew UHPLC-MS/MS Method Conventional HPLC-UV Method Scientific Rationale for Difference
Selectivity Very High (based on specific mass transition)Moderate (potential for co-eluting impurities)Mass spectrometry is inherently more selective than UV detection, which relies solely on chromophores.[12]
Linearity (r²) 0.99980.9991Both methods show excellent linearity, a fundamental requirement for quantification.[10]
Accuracy (% Recovery) 98.7% – 102.3%97.5% – 103.1%Both methods are highly accurate within their validated ranges.[9]
Precision (% RSD) < 5%< 5%Both methods demonstrate acceptable precision.
Limit of Quantitation (LOQ) 0.1 ng/mL 10 ng/mL The mass spectrometer is a significantly more sensitive detector than a UV detector, allowing for 100-fold lower quantification levels.[11][14]
Analysis Run Time 3.5 minutes ~12 minutes UHPLC technology uses smaller column particles and higher pressures, enabling faster separations without sacrificing resolution.[15]
Suitability Trace analysis, impurity profiling, bioanalysis, high-throughput screening.Routine QC, assay of bulk material, content uniformity.The differing performance characteristics make each method ideal for specific, distinct applications.[13]
Discussion of Comparative Data

The data clearly illustrates that the UHPLC-MS/MS method is superior in terms of sensitivity, selectivity, and speed. Its 100-fold lower LOQ makes it the only viable option for applications requiring trace-level analysis, such as impurity testing or pharmacokinetic studies.[3] The significantly shorter run time translates to higher sample throughput, a critical advantage in drug development timelines.

Conversely, the HPLC-UV method remains a robust and reliable workhorse for routine quality control applications where analyte concentrations are well above its 10 ng/mL LOQ.[16][17] Its operational simplicity and lower instrumentation cost make it a more cost-effective choice for labs that do not require the ultra-high sensitivity of mass spectrometry.[15]

Conclusion and Recommendations

The newly validated UHPLC-MS/MS method provides exceptional performance for the quantification of this compound. It is demonstrably superior in sensitivity, selectivity, and analytical speed.

  • We strongly recommend the UHPLC-MS/MS method for:

    • Quantification of trace-level impurities.

    • Bioanalytical studies requiring high sensitivity.

    • High-throughput screening environments where speed is essential.

The conventional HPLC-UV method is a validated and acceptable alternative that performs reliably within its defined capabilities.

  • We recommend the HPLC-UV method for:

    • Routine quality control assays of the bulk drug intermediate.

    • Formulation analysis where analyte concentrations are high.

    • Laboratories where cost-effectiveness and instrument accessibility are primary considerations.

Ultimately, the choice of method should be guided by the specific analytical objective. This guide provides the necessary data and scientific rationale to empower researchers and developers to make an informed and justifiable decision.

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Altabrisa Group. (2025, June 23). Key Parameters for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?
  • Benchchem. (n.d.). A Comparative Guide: HPLC vs. GC-MS for the Analysis of 3-Chloroquinoline Hydrochloride.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Piperidin-2-ylmethylacetate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Lab Manager. (2025, July 24). HPLC vs GC: Choosing the Right Chromatography Technique.
  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Benchchem. (n.d.). Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine using i.
  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • PubMed. (2023, September). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
  • ResearchGate. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant | Request PDF.
  • ResearchGate. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF.

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A Comparative Guide to the Biological Activity of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds. This guide delves into the significance of a specific derivative, Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, by comparing its structural features and potential biological relevance to a range of similar, well-characterized molecules. While direct biological activity data for this specific compound is not extensively published, its role as a key synthetic intermediate provides a valuable lens through which to understand the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.

The Central Scaffold: Understanding the N-Boc-4-acylpiperidine Framework

This compound is characterized by a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 4-position with a 4-methoxybenzoyl group. The Boc protecting group is a common feature in medicinal chemistry, serving to temporarily mask the reactivity of the piperidine nitrogen during multi-step syntheses. Its facile removal under acidic conditions allows for late-stage diversification of the molecule.

The core 4-acylpiperidine structure is a versatile pharmacophore, with the piperidine ring providing a three-dimensional structure that can effectively orient substituents to interact with biological targets. The nature and substitution pattern of the acyl group, in this case, a 4-methoxybenzoyl moiety, are critical determinants of biological activity.

Comparative Analysis of Biological Activity

The true value of this compound as a research tool lies in its potential to be transformed into a diverse array of bioactive molecules. By examining the biological activities of structurally analogous compounds where the Boc group is replaced with other substituents and the benzoyl moiety is varied, we can infer the potential therapeutic applications of its derivatives.

Targeting Central Nervous System (CNS) Receptors

The benzoylpiperidine motif is a well-established pharmacophore for ligands of G-protein coupled receptors (GPCRs) in the central nervous system, particularly dopamine and serotonin receptors.

  • Dopamine Receptor Antagonists: Derivatives of 4-benzoylpiperidine are known to exhibit affinity for dopamine D2-like receptors (D2, D3, and D4). These receptors are key targets for antipsychotic medications. The substitution pattern on the benzoyl ring plays a crucial role in modulating affinity and selectivity. For instance, the presence of a methoxy group, as in our title compound, can influence the electronic properties and steric bulk of the ligand, thereby affecting its interaction with the receptor binding pocket.

  • Serotonin Receptor Ligands: The 4-benzoylpiperidine scaffold is also prevalent in serotonin receptor modulators. Specifically, it is a common feature in antagonists of the 5-HT2A receptor, a target for atypical antipsychotics and other CNS therapeutics. The methoxy group on the benzoyl ring can be a key interaction point within the receptor, and its position can dictate selectivity for different serotonin receptor subtypes.

Enzyme Inhibition

Beyond GPCRs, the N-substituted 4-acylpiperidine framework has been explored for its potential to inhibit various enzymes.

  • Acetylcholinesterase (AChE) Inhibitors: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity.[1] In these compounds, the N-benzoylpiperidine moiety is part of a larger structure, but the core scaffold is essential for activity. Substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity.[1]

  • Fatty Acid Synthase (FASN) Inhibitors: N-benzoyl arylpiperidine compounds have been identified as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many types of cancer cells. These inhibitors bind to the ketoreductase (KR) domain of FASN. The nature of the aryl group on the piperidine and the substitution on the benzoyl ring are critical for potent enzymatic inhibition and cellular activity.

Other Therapeutic Areas

The versatility of the piperidine scaffold extends to a wide range of other therapeutic targets. For example, derivatives have been investigated as:

  • Antifungal Agents: 4-aminopiperidines, which can be synthesized from 4-piperidone derivatives, have shown promising antifungal activity by targeting ergosterol biosynthesis.

  • Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient functional groups that interact with the ATP-binding site of various kinases, which are critical targets in oncology. For instance, tert-butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate is a strategically designed kinase inhibitor scaffold.[2]

Structure-Activity Relationships (SAR): A Predictive Framework

The biological activity of piperidine derivatives is exquisitely sensitive to minor structural modifications. The following table summarizes key SAR trends observed in related compounds, which can be used to predict the potential activity of derivatives of this compound.

Structural ModificationPotential Impact on Biological ActivityRationale
Removal of Boc Group and N-Substitution Diversification of activity; crucial for high-affinity receptor binding.The piperidine nitrogen is often a key basic center for interaction with acidic residues in receptor binding pockets. The nature of the N-substituent (e.g., benzyl, long alkyl chains) dictates target selectivity and potency.
Modification of the Benzoyl Ring Fine-tuning of receptor affinity and selectivity.Substituents on the benzoyl ring (e.g., methoxy, halogens) alter the electronic and steric properties of the molecule, influencing its binding mode and affinity for the target.
Alteration of the Linker between Piperidine and Benzoyl Group Impact on conformational flexibility and optimal positioning of interacting moieties.The direct ketone linkage provides a degree of rigidity. Introducing flexible linkers (e.g., ethyl, propyl) can allow for alternative binding poses and interactions with the target.

Experimental Protocols

To empirically determine the biological activity of novel derivatives of this compound, a tiered screening approach is recommended.

Synthesis of Derivatives

The synthesis of derivatives first requires the deprotection of the Boc group, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). The resulting secondary amine can then be subjected to various N-alkylation or N-arylation reactions to introduce diverse substituents.

Diagram of Synthetic Pathway

Synthesis Start This compound Intermediate 4-(4-methoxybenzoyl)piperidine Start->Intermediate TFA/DCM Product N-Substituted Derivatives Intermediate->Product R-X, Base Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis Membrane Cell Membranes with Receptor Incubate Incubate at controlled temperature Membrane->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate TestCompound Test Compound (Varying Conc.) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Count->Calculate

Caption: Workflow for a competitive radioligand binding assay.

4.2.2. Functional Assays

  • Objective: To determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

  • Methodology (Example: Calcium Mobilization Assay for Gq-coupled receptors like 5-HT2A):

    • Culture cells expressing the receptor of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the test compound (to test for agonist activity) or pre-incubate with the test compound before adding a known agonist (to test for antagonist activity).

    • Measure the change in fluorescence intensity over time using a plate reader.

    • Determine the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.

Conclusion

This compound, while not extensively characterized for its own biological activity, represents a valuable starting point for the synthesis of a wide range of potentially bioactive molecules. Its structural similarity to known CNS receptor modulators and enzyme inhibitors underscores the importance of the N-Boc-4-acylpiperidine scaffold in medicinal chemistry. By understanding the structure-activity relationships of related compounds and employing a systematic approach to synthesis and biological evaluation, researchers can leverage this versatile intermediate to develop novel therapeutics for a variety of diseases.

References

  • Yadav, P., et al. (2021). A comprehensive review on the biological activities of piperidine derivatives. Results in Chemistry, 3, 100188. [Link]

  • Sugimoto, H., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 37(24), 4177-4180. [Link]

  • De la Torre, B. G., & Albericio, F. (2020). The Boc protecting group: A history of success. Molecules, 25(23), 5673. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics targeting the central nervous system (CNS), the piperidine scaffold has proven to be a remarkably versatile and privileged structure.[1] Among the myriad of derivatives, Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate and its analogs represent a chemical space of significant interest, with potential applications in modulating key neurotransmitter systems. However, the promise of therapeutic efficacy is intrinsically linked to a compound's selectivity. Off-target interactions can lead to undesirable side effects, complicating the drug development process and potentially compromising patient safety.

This guide provides a comprehensive comparative analysis of the anticipated cross-reactivity profile of this compound derivatives. While specific experimental data for this exact molecule is not extensively available in the public domain, by leveraging structure-activity relationship (SAR) data from closely related 4-benzoylpiperidine analogs and comparing them to well-characterized antipsychotic agents, we can construct a predictive framework for its likely off-target interactions. This guide will delve into the rationale behind experimental choices for cross-reactivity profiling, present detailed methodologies for key assays, and offer a comparative analysis against established drugs, Haloperidol and Risperidone, to provide a contextual understanding of its potential selectivity.

The Significance of Cross-Reactivity Profiling in CNS Drug Discovery

The development of CNS-active compounds is a nuanced endeavor, where achieving target-specific engagement while minimizing off-target activity is paramount. The 4-benzoylpiperidine core is a common pharmacophore in molecules designed to interact with dopaminergic and serotonergic receptors.[2][3][4] Consequently, derivatives of this compound are likely to exhibit some degree of affinity for these receptors, as well as for sigma receptors. Understanding the extent of this cross-reactivity is crucial for several reasons:

  • Predicting Potential Side Effects: Off-target binding is a primary driver of adverse drug reactions. For instance, unintended interactions with histamine H1 receptors can lead to sedation and weight gain, while blockade of alpha-1 adrenergic receptors can cause orthostatic hypotension.[5][6]

  • Guiding Lead Optimization: A detailed cross-reactivity profile can inform medicinal chemists on how to modify a lead compound to enhance its selectivity. By understanding which structural modifications influence binding at various off-targets, more precise and safer drug candidates can be designed.

  • Elucidating Mechanism of Action: In some cases, off-target activities can contribute to the overall therapeutic effect of a drug, a concept known as polypharmacology.[2] A comprehensive screening approach can help to uncover these multi-target mechanisms.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach to evaluating the cross-reactivity of a novel compound involves a tiered screening strategy. This typically begins with a broad panel of in vitro assays to identify potential interactions, followed by more focused studies on targets of concern.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Secondary Assays & Dose-Response cluster_2 Phase 3: Functional & Cellular Assays A Test Compound: This compound Derivative B Primary Target Assay (e.g., Dopamine D2) A->B On-Target Activity C Broad Cross-Reactivity Panel (e.g., Eurofins SafetyScreen44) A->C Off-Target Profiling D Identify 'Hits' from Panel Screen (% Inhibition > 50% at 10 µM) C->D E Secondary Confirmatory Assays (e.g., Radioligand Binding) D->E F Dose-Response Curves to Determine Ki or IC50 E->F G Functional Assays for Confirmed Hits (e.g., cAMP, Calcium Flux) F->G H Cell-Based Assays to Assess Agonist vs. Antagonist Activity G->H

Figure 1: A tiered experimental workflow for assessing the cross-reactivity of a novel CNS compound.

Detailed Protocol: Radioligand Binding Assay

Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Test compound (this compound derivative)

  • Radioligand (e.g., [³H]-Spiperone for D2 receptors)

  • Cell membranes expressing the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM Haloperidol for D2 receptors)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Cell membranes

    • Radioligand at a concentration close to its Kd

    • Either assay buffer (for total binding), non-specific binding inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis: Benchmarking Against Established Antipsychotics

To provide a meaningful context for the potential cross-reactivity of this compound derivatives, we will compare their anticipated profile with that of two well-characterized antipsychotic drugs: Haloperidol (a typical antipsychotic) and Risperidone (an atypical antipsychotic).

Predicted Cross-Reactivity Profile of this compound Derivatives

Based on the structure-activity relationships of 4-benzoylpiperidine and related scaffolds, we can anticipate the following cross-reactivity trends for our topic compound:

  • Dopamine Receptors (D₂): The 4-benzoylpiperidine moiety is a known pharmacophore for D₂ receptor antagonists. Therefore, a significant affinity for D₂ receptors is expected. The methoxy substituent on the benzoyl ring may modulate this affinity.

  • Serotonin Receptors (5-HT₂A): Many atypical antipsychotics exhibit high affinity for 5-HT₂A receptors, which is thought to contribute to their improved side-effect profile. It is plausible that the topic compound will also show affinity for this receptor.

  • Sigma Receptors (σ₁ and σ₂): The piperidine scaffold is a common feature in high-affinity sigma receptor ligands. Therefore, interactions with both σ₁ and σ₂ receptors are likely.

  • Other Monoamine Receptors: Cross-reactivity with other dopamine (D₁, D₃, D₄) and serotonin (e.g., 5-HT₁A, 5-HT₂C) receptor subtypes is possible, as is interaction with adrenergic (α₁, α₂) and histamine (H₁) receptors.

Quantitative Comparison with Haloperidol and Risperidone

The following table summarizes the known binding affinities (Ki values in nM) of Haloperidol and Risperidone for a range of CNS receptors. This data provides a benchmark for evaluating the potential selectivity of novel compounds.

ReceptorHaloperidol (Ki, nM)Risperidone (Ki, nM)
Dopamine D₂0.89 - 1.553.13 - 3.3
Dopamine D₃4.6-
Dopamine D₄10-
Serotonin 5-HT₂A1200.16
Serotonin 5-HT₂C4700-
Serotonin 5-HT₁A3600-
Sigma σ₁~2-4-
Alpha-1 Adrenergic (α₁)-0.8
Histamine H₁-2.23

Data compiled from multiple sources.[5][7][8][9]

Analysis of Comparator Profiles:

  • Haloperidol: As a typical antipsychotic, Haloperidol exhibits high affinity for D₂ receptors and also binds with high affinity to sigma receptors.[5][9] Its lower affinity for 5-HT₂A receptors is characteristic of first-generation antipsychotics and is associated with a higher incidence of extrapyramidal side effects.[9]

  • Risperidone: This atypical antipsychotic shows high affinity for both D₂ and 5-HT₂A receptors, with a particularly high affinity for the latter.[6][8] It also has significant affinity for α₁-adrenergic and H₁-histaminergic receptors, which can contribute to side effects like orthostatic hypotension and sedation.[6][8]

Conclusion and Future Directions

While definitive cross-reactivity data for this compound requires experimental validation, the analysis of its structural motifs and comparison with established drugs provides a valuable predictive framework. It is anticipated that this class of compounds will primarily interact with dopamine D₂ and serotonin 5-HT₂A receptors, with a high likelihood of also binding to sigma receptors.

For researchers and drug development professionals working with these derivatives, a comprehensive in vitro cross-reactivity screen against a broad panel of CNS targets is an essential next step. The data generated from such studies will be critical for:

  • Establishing a clear selectivity profile.

  • Identifying potential off-target liabilities early in the development process.

  • Guiding the design of next-generation analogs with improved safety and efficacy.

By systematically evaluating the cross-reactivity of these promising compounds, the scientific community can more effectively navigate the complex landscape of CNS drug discovery and advance the development of safer and more effective treatments for a range of neurological and psychiatric disorders.

References

  • Walker, D. L. (Year). Evidence for a Role of Haloperidol-Sensitive Sigma-'Opiate' Receptors in the Motor Effects of Antipsychotic Drugs. PubMed. [Link]

  • Frontiers in Pharmacology. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. [Link]

  • Meltzer, H. Y., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PMC. [Link]

  • Cuevas, J. (Year). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC. [Link]

  • Stahl, S. M. (2006). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Psychiatrist.com. [Link]

  • ResearchGate. (Year). Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate. [Link]

  • Bentley, J. H., et al. (2019). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PMC. [Link]

  • Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. PubMed. [Link]

  • Kim, H., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. [Link]

  • KoreaScience. (Year). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. KoreaScience. [Link]

  • Haddad, P. M., & Sharma, T. (2007). Atypical Antipsychotic Agents. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK5574 atypical-antipsychotics/]([Link] atypical-antipsychotics/)

  • TripSit. (Year). 4-Benzylpiperidine. TripSit. [Link]

  • Noble, C., & Jones, A. W. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). PubMed. [Link]

  • O'Brien, E. T., et al. (2022). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. ACS Publications. [Link]

  • Pharma Innovation. (Year). CAS 25519-82-8 4-(4-Methoxybenzoyl)-piperidine hydrochloride. Pharma Innovation. [Link]

  • ACS Publications. (2016). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Publications. [Link]

  • Poklis, J. L., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. [Link]

  • ResearchGate. (Year). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ResearchGate. [Link]

  • Notni, J., et al. (2021). Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. MDPI. [Link]

  • Helda. (2024). Affinity chromatography reveals direct binding of the GATA4-NKX2-5 interaction inhibitor (3i-1000) with GATA4. Helda. [Link]

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A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the IVIVC Imperative

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide range of pharmaceuticals and biologically active compounds.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility, synthetic tractability, and favorable physicochemical properties, making it a highly sought-after scaffold in drug design.[2][3] Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[4][5]

However, the journey from a promising hit in a high-throughput screen to a clinically effective therapeutic is fraught with challenges. A critical hurdle is ensuring that the potent biological activity observed in a controlled in vitro setting translates effectively to the complex physiological environment of a living organism (in vivo). This translational gap is where the principle of In Vitro-In Vivo Correlation (IVIVC) becomes indispensable.

As defined by the U.S. Food and Drug Administration (FDA), an IVIVC is "a predictive mathematical model describing the relationship between an in vitro property of a dosage form and a relevant in vivo response."[6][7] For drug discovery scientists, establishing a strong IVIVC is not merely a regulatory checkbox; it is a powerful tool that accelerates development, optimizes formulations, and provides profound insights into a compound's behavior.[8][9] A robust correlation allows the in vitro assay to serve as a reliable surrogate for in vivo studies, reducing the reliance on extensive and costly animal testing.[7]

This guide provides a technical framework for establishing a meaningful IVIVC for piperidine-based inhibitors. We will dissect the causality behind experimental choices, provide field-tested protocols for key assays, and explore the analytical methods required to bridge the in vitro and in vivo data, ensuring a scientifically rigorous approach to drug development.

Part 1: In Vitro Characterization - Quantifying Inhibitor Potency

The initial assessment of any inhibitor begins in vitro, where we can isolate and measure its direct effect on a specific biological target in a controlled environment. The choice of assay is dictated by the inhibitor's presumed mechanism of action.

Foundational Technique: The Enzyme Inhibition Assay

For piperidine-based inhibitors targeting a specific enzyme, a direct inhibition assay is the foundational experiment.[10][11] These assays are vital for determining the inhibitor's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]

Causality in Experimental Design: The goal is to create a self-validating system. The choice of buffer, substrate concentration, and co-factors is critical to ensure the enzyme is functioning optimally and that the inhibition observed is due to the specific action of the piperidine compound, not an artifact of the assay conditions.[13] For instance, using a substrate concentration around the Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.

Example Target: Acetylcholinesterase (AChE) Many piperidine derivatives, such as Donepezil, are potent AChE inhibitors used in the treatment of Alzheimer's disease.[4][14]

  • Reagent Preparation :

    • Phosphate Buffer (0.1 M, pH 8.0).

    • Substrate Solution: 15 mM Acetylthiocholine Iodide (ATCI) in deionized water.

    • Ellman's Reagent: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in buffer.

    • Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) at a concentration of 0.25 U/mL in buffer.

    • Test Compound: Prepare a stock solution of the piperidine inhibitor in a suitable solvent (e.g., DMSO) and create serial dilutions in the buffer.

  • Assay Procedure (96-well plate format) :

    • Add 25 µL of each concentration of the piperidine inhibitor solution to respective wells.

    • For the negative control (100% activity), add 25 µL of buffer with the corresponding DMSO concentration.

    • Add 50 µL of the AChE enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of DTNB reagent followed by 25 µL of the ATCI substrate solution.

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.[14]

  • Data Analysis :

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Cellular Context: The Cytotoxicity Assay

While enzyme assays are precise, they lack physiological context. Cell-based assays are the next logical step to determine if an inhibitor can exert its effect within a living cell and to assess its general toxicity.

Causality in Experimental Design: The choice of cell line is paramount. For an anticancer piperidine derivative, one must use relevant cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) and a normal, non-cancerous cell line (e.g., HaCaT) to assess selectivity.[15][16] This comparison is crucial for predicting a potential therapeutic window.

  • Cell Culture :

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment :

    • Prepare serial dilutions of the piperidine inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO in medium).

    • Incubate the cells for 48-72 hours.

  • Viability Assessment :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[2]

Data Presentation: Comparative In Vitro Activity

Summarizing data in a clear, tabular format is essential for direct comparison of different piperidine-based inhibitors.

Compound ID Target Enzyme (AChE) IC50 (nM) MCF-7 (Breast Cancer) GI50 (µM) [2]PC3 (Prostate Cancer) GI50 (µM) [5]Normal Cell Line (HaCaT) GI50 (µM)
Piperidine-A0115.21.300.81> 50
Piperidine-A02158.68.712.4> 50
Piperidine-B012.125.133.8> 50
Reference Druge.g., Donepezil: 5.7e.g., Doxorubicin: 0.5e.g., Doxorubicin: 0.9e.g., Doxorubicin: 2.5

Part 2: In Vivo Evaluation - Assessing Efficacy in a Physiological System

Positive in vitro data is the prerequisite for advancing a compound to in vivo testing. These studies are designed to evaluate not only the efficacy of the inhibitor but also its pharmacokinetic and pharmacodynamic (PK/PD) properties in a complex biological system.[3]

Causality in Experimental Design: The selection of an appropriate animal model is the most critical decision in this phase. The model must be relevant to the human disease state we aim to treat.[17][18] For anti-inflammatory agents, models that induce a measurable inflammatory response are used. For anticancer drugs, xenograft models where human tumors are grown in immunocompromised mice are a standard.[19] Ethical considerations and the "3Rs" (Replacement, Reduction, Refinement) are paramount in all animal studies.

Standard Model: Carrageenan-Induced Paw Edema (Anti-inflammatory)[20]

This is a classic, acute inflammation model used for the primary screening of compounds with potential anti-inflammatory activity.

  • Animal Acclimatization :

    • Use male Wistar rats (180-200g). Acclimatize them for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

  • Grouping and Dosing :

    • Divide animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.).

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Group 3-5: Test Groups (Piperidine Inhibitor at 10, 30, 100 mg/kg, p.o.).

    • Administer the respective treatments orally one hour before inducing inflammation.

  • Induction of Inflammation :

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Measurement and Data Collection :

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • The difference between the initial and post-injection paw volume represents the edema volume.

  • Data Analysis :

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100.

    • Analyze data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

Data Presentation: Comparative In Vivo Efficacy
Treatment Group Dose (mg/kg) Mean Edema Volume (mL) at 3h % Inhibition of Edema p-value vs. Control
Vehicle Control-0.85 ± 0.07--
Indomethacin100.32 ± 0.0462.4%< 0.001
Piperidine-A01300.41 ± 0.0551.8%< 0.01
Piperidine-A02300.79 ± 0.097.1%> 0.05 (n.s.)

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

With robust data from both in vitro and in vivo experiments, we can now attempt to establish a correlation. A successful IVIVC demonstrates that our in vitro assay is predictive of in vivo performance.[6]

Levels of Correlation

The FDA defines several levels of IVIVC, with Level A being the most rigorous.[9][20]

  • Level A Correlation : This is a point-to-point relationship between the in vitro dissolution/activity rate and the in vivo absorption rate. It allows for the prediction of the entire in vivo plasma concentration profile from in vitro data. This is the gold standard but can be challenging to achieve for compounds with complex pharmacokinetics.[6][9]

  • Level B Correlation : Compares the mean in vitro dissolution time to the mean in vivo residence time. It is less precise as it does not reflect the actual shape of the plasma concentration curve.[9]

  • Level C Correlation : Relates a single point from the in vivo data (e.g., Cmax or AUC) to a single in vitro parameter (e.g., % dissolved at a specific time). This is the simplest level but offers limited predictive power.[9]

Analyzing the Data: A Case Study

Let's consider our hypothetical compounds, Piperidine-A01 and Piperidine-A02.

  • Piperidine-A01 : Showed high potency in vitro (IC50 = 15.2 nM) and significant efficacy in vivo (51.8% edema inhibition).

  • Piperidine-A02 : Showed lower potency in vitro (IC50 = 158.6 nM) and poor efficacy in vivo (7.1% inhibition).

In this case, there appears to be a positive qualitative correlation : the more potent compound in vitro was also more effective in vivo. To make this quantitative, we would need to test a larger series of analogues with a wider range of potencies and efficacies. We could then plot the in vitro IC50 values against the in vivo % inhibition to establish a mathematical relationship.

Common Challenges and Disconnects in IVIVC

A lack of correlation is often more informative than a successful one, as it points to complex biological factors not captured by simple in vitro models.[21][22]

  • Pharmacokinetics (ADME) : A compound might be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or poor distribution to the target tissue, leading to low efficacy in vivo.[3] The piperidine scaffold itself is generally metabolically stable, but substitutions can create metabolic liabilities.[3]

  • Off-Target Effects : A compound may show efficacy in vivo that is disproportionate to its in vitro potency on the primary target. This suggests that the compound is hitting other targets that contribute to the overall effect.

  • Physiological Variability : The translation from preclinical animal models to human physiology can be a significant challenge, as can the inherent biological variability between individual subjects.[21]

  • Formulation Dependence : The performance of a drug can be highly dependent on its formulation, which influences its dissolution and absorption. An IVIVC is typically specific to a particular type of formulation.[21]

Visualizing the Process

To conceptualize the workflow and the relationships between different stages of evaluation, diagrams are an invaluable tool.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_start Compound Synthesis (Piperidine Derivatives) enzyme_assay Enzyme Inhibition Assay (e.g., AChE) invitro_start->enzyme_assay cell_assay Cell-Based Assay (e.g., MTT Cytotoxicity) invitro_start->cell_assay data_invitro Data Output: IC50 / GI50 Values enzyme_assay->data_invitro cell_assay->data_invitro model_select Disease Model Selection (e.g., Paw Edema) data_invitro->model_select Select Promising Candidates correlation Mathematical Modeling (Level A, B, C Correlation) data_invitro->correlation pk_study Pharmacokinetic Study (ADME Properties) model_select->pk_study efficacy_study Efficacy Study (Dose-Response) model_select->efficacy_study data_invivo Data Output: % Inhibition / AUC efficacy_study->data_invivo data_invivo->correlation prediction Predictive Model Established correlation->prediction Successful disconnect Poor Correlation: Investigate ADME/Off-Targets correlation->disconnect Unsuccessful AChE_Pathway cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron (ACh Release) cleft Synaptic Cleft presynaptic->cleft ACh postsynaptic Postsynaptic Neuron (ACh Receptors) Signal Signal Propagation postsynaptic->Signal cleft->postsynaptic ACh Binds AChE Acetylcholinesterase (AChE) Enzyme cleft->AChE ACh Hydrolysis ACh Hydrolysis (Signal Termination) AChE->Hydrolysis Inhibitor Piperidine-Based Inhibitor Inhibitor->AChE Blocks Active Site

References

Safety Operating Guide

Navigating the Disposal of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

Understanding the potential hazards of a chemical is the foundation of safe handling and disposal. Based on data from similar piperidine and benzoyl derivatives, tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate should be handled with care, assuming the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4]

Table 1: Chemical Properties and Inferred Hazards

PropertyValue/InformationSource
Molecular Formula C₁₈H₂₅NO₄Inferred
Molecular Weight 319.4 g/mol Inferred
Appearance Likely a solidInferred from similar compounds
Potential Hazards Harmful if swallowed, skin/eye irritant, respiratory irritant[1][2][3][4]

It is crucial for every laboratory to have a written Chemical Hygiene Plan (CHP) that outlines procedures for handling hazardous chemicals.[5][6] This plan should be readily available to all laboratory personnel.[5]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[8][9][10]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[7][8][9]

Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[8][11] Ensure that eyewash stations and safety showers are readily accessible.[7]

Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated to protect human health and the environment.[12][13] Adherence to institutional, local, and federal guidelines is mandatory.[12][14]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step.[12][13]

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of solid this compound waste.[8][12]

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[13]

  • Avoid Mixing: Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[12]

Step 2: Preparing for Disposal
  • Secure Containment: Ensure the waste container is tightly sealed to prevent leaks or spills.[12][13]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, heat, and ignition sources.[8][12]

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.

Step 3: Final Disposal

The final disposal method will be determined by your institution's environmental health and safety (EHS) office and licensed waste disposal contractors.

  • Licensed Chemical Destruction: The most common and recommended method is removal by a licensed chemical destruction plant.[8]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method for complete destruction.[8][9][10]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8] Discharging chemicals into the environment must be avoided.[8][9][10]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as described in Section 2.

  • Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[9] For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_disposal Final Disposal start Start: Have This compound for disposal assess_hazards Assess Hazards (Assume Irritant, Harmful) start->assess_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->wear_ppe waste_container Use Labeled, Compatible Solid Waste Container wear_ppe->waste_container segregate Segregate from other waste streams waste_container->segregate store_waste Store Securely in Designated Area segregate->store_waste contact_ehs Contact EHS for Pickup by Licensed Contractor store_waste->contact_ehs incineration Controlled Incineration or Chemical Destruction contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Proper Disposal of Lab Waste in Healthcare Settings: OSHA Regulations and Best Practices. (n.d.). Clean Management Environmental Group, Inc. Retrieved from [Link]

  • tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard. National Center for Biotechnology Information. Retrieved from [Link]

  • MSDS of tert-butyl4-(4-(methoxycarbony)piperidine-1-car-1carboxylate. (2025). Capot Chemical. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). University of Albany. Retrieved from [Link]

  • MSDS of tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate. (2025). Capot Chemical. Retrieved from [Link]

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc. Retrieved from [Link]

Sources

Personal protective equipment for handling Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

An In-Depth Technical Guide for Laboratory Professionals

As a Senior Application Scientist, it is imperative to preface this guide by highlighting that a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedural guide is a synthesis of best practices derived from safety data for structurally analogous compounds, including various piperidine derivatives and aromatic ketones. These recommendations are grounded in established principles of laboratory safety to empower researchers, scientists, and drug development professionals in the safe handling, use, and disposal of this compound.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS, a thorough hazard assessment has been conducted by examining the known risks associated with its core chemical motifs: the piperidine ring, the tert-butoxycarbonyl (Boc) protecting group, and the methoxybenzoyl group.

Structurally similar compounds containing the tert-butyl piperidine-1-carboxylate moiety are known to cause skin, eye, and respiratory irritation.[1][2][3] Some piperidine derivatives are also classified as harmful if swallowed.[4][5] The benzoyl group, an aromatic ketone, suggests that appropriate gloves resistant to organic solvents should be used.[6][7] Therefore, this compound should be handled with the assumption that it may be an irritant and potentially harmful.

Table 1: Summary of Potential Hazards and Mitigation Strategies

Potential Hazard Associated Functional Group Primary Mitigation Strategy
Skin IrritationPiperidine DerivativesUse of appropriate chemical-resistant gloves and a lab coat.[2][3]
Eye IrritationPiperidine DerivativesWearing of safety glasses or goggles.[2][3]
Respiratory IrritationPiperidine DerivativesHandling in a well-ventilated area or a chemical fume hood.[2][3]
Acute Oral ToxicityPiperidine DerivativesAvoid ingestion through proper hygiene and work practices.[4][5]
Chemical PermeationAromatic KetoneSelection of gloves with proven resistance to ketones and aromatic solvents.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure. The following recommendations are based on a comprehensive risk assessment.

Hand Protection

The selection of appropriate gloves is paramount. Given the presence of the aromatic ketone, standard nitrile gloves may not provide sufficient protection for prolonged handling.

  • For short-duration tasks (e.g., weighing, preparing solutions): Double-gloving with nitrile gloves is a recommended minimum.

  • For longer-duration tasks or when direct contact is likely: The use of gloves specifically designed for protection against ketones and aromatic solvents, such as those made from PVA (Polyvinyl Alcohol), is advised.[6] However, it is important to note that PVA gloves are not suitable for use with water-based solutions.[6] Butyl or fluoroelastomer gloves are also effective alternatives.[6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[8]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazards: Chemical splash goggles should be worn, especially when handling solutions of the compound.

  • High-Risk Operations: A face shield, worn in conjunction with safety glasses or goggles, is necessary for procedures with a significant risk of splashing or exothermic reactions.[8]

Body Protection
  • A flame-resistant lab coat should be worn and kept fastened to protect against accidental spills.

  • Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8]

Respiratory Protection

If there is a risk of generating dust or aerosols, and engineering controls such as a fume hood are not available or insufficient, respiratory protection is required.[8] A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9] A formal respiratory protection program, including fit testing and training, is essential.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Preparation and Weighing
  • Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to prevent inhalation of any airborne particles.

  • Personal Hygiene: Wash hands thoroughly before and after handling the chemical.[5]

  • Weighing: Use a disposable weighing paper or a tared container to avoid contamination of the balance.

  • Tool Selection: Utilize spatulas and other tools that are clean and dry.

Solution Preparation and Use
  • Solvent Addition: Add solvents slowly and carefully to the solid to avoid splashing.

  • Container Sealing: Ensure that the container is securely capped after the solution is prepared.

  • Labeling: Clearly label the container with the full chemical name, concentration, solvent, and any relevant hazard warnings.

Temporary Storage
  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]

  • Keep the container tightly closed when not in use.[10][11]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing this compound, including contaminated PPE and labware, must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: Contaminated items such as gloves, weighing papers, and paper towels should be placed in a designated, labeled solid hazardous waste container.[12]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated liquid hazardous waste container.[12] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container labeled for hazardous waste.[12]

Container Management
  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[12]

  • Keep waste containers securely sealed when not in use.[12]

  • Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

Final Disposal
  • Arrange for the collection of hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[12]

  • Never dispose of this chemical down the drain or in the regular trash.[12]

Visual Workflows

To further clarify these critical safety procedures, the following diagrams illustrate the decision-making processes for PPE selection and waste disposal.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow start Start: Task Assessment task_duration Task Duration? start->task_duration short_duration Short Duration: Double Nitrile Gloves task_duration->short_duration Short long_duration Long Duration: PVA or Butyl Gloves task_duration->long_duration Long splash_risk Splash Risk? no_splash Minimum: Safety Glasses splash_risk->no_splash Low yes_splash Splash Goggles (and/or Face Shield) splash_risk->yes_splash High aerosol_risk Aerosol/Dust Risk? no_aerosol Standard Lab Coat aerosol_risk->no_aerosol No yes_aerosol Work in Fume Hood (Consider Respirator) aerosol_risk->yes_aerosol Yes short_duration->splash_risk long_duration->splash_risk no_splash->aerosol_risk yes_splash->aerosol_risk

Caption: PPE selection workflow based on task-specific risks.

Disposal_Workflow cluster_disposal Waste Disposal Workflow start Waste Generated waste_type Type of Waste? start->waste_type solid_waste Solid Waste: (Gloves, Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions, Rinses) waste_type->liquid_waste Liquid sharps_waste Sharps Waste: (Needles, Glass) waste_type->sharps_waste Sharps solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container collection Arrange for Collection by EHS/Contractor solid_container->collection liquid_container->collection sharps_container->collection

Caption: Step-by-step waste disposal and segregation plan.

References

  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]

  • tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C13H24N2O4 | CID 11065582 - PubChem. [Link]

  • Personal Protective Equipment | Safety | Physical Facilities - Miami University. [Link]

  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. [Link]

  • Personal Protective Equipment (PPE). [Link]

  • piperidine hydrochloride - s d fine-chem limited. [Link]

  • Piperidine - SAFETY DATA SHEET - pentachemicals. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • MSDS of tert-butyl4-(4-(methoxycarbony)piperidine-1-car-1carboxylate - Capot Chemical. [Link]

  • Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.